Solvent black 34
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
chromium;hydron;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H11N3O4.Cr/c2*20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;/h2*1-9,20-21H;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMSUORPDNJWIC-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23CrN6O8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32517-36-5 | |
| Record name | Chromate(1-), bis[1-[2-(hydroxy-.kappa.O)-4-nitrophenyl]diazenyl-2-naphthalenolato(2-)-.kappa.O]-, hydrogen (1:1), (OC-6-22')- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Solvent Black 34
This technical guide provides a comprehensive overview of the known chemical properties of this compound (CAS No. 32517-36-5), a metal-complex solvent dye. The information is compiled from various sources to assist researchers and professionals in understanding its chemical nature, solubility, and stability.
General and Chemical Identification
This compound is a monoazo, metal-complex dye.[1][2][3][4][5] It is also known by other names, including Solvent Brown RB, Zapon Fast Black B, and Orgalon Black 804.[6] The dye appears as a black or bluish-black powder.[3][4][6][7]
There are some discrepancies in the reported molecular formula and weight, which is common for complex dyes. The chemical structure is a chromium complex formed from the diazotization of 2-Amino-5-nitrophenol and coupling with Naphthalen-2-ol.[8][9] The most frequently cited molecular formulas for the complex are C32H18CrN6O8H and C32H19CrN6O8, with a corresponding molecular weight of approximately 667.53 g/mol .[6][8][10] A simpler formula, C16H11N3O4 with a molecular weight of 309.28, likely refers to the single azo dye ligand before complexation with chromium.[2][5][9]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 32517-36-5[1][2][6][7][8] |
| EINECS Number | 251-079-5[6][7][8] |
| C.I. Number | 12195[7] |
| Chemical Family | Monoazo series, Metal Complex[1][2][3][4][5] |
| Appearance | Black / Bluish Black Powder[3][4][6][7] |
| Molecular Formula (Complex) | C32H18CrN6O8H / C32H19CrN6O8[6][8][10] |
| Molecular Weight (Complex) | 667.53 g/mol [8][10] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Density | 1.26 g/cm³[3] |
| Light Fastness | 7[3][4] |
| Acid Resistance | 5[6] |
| Alkali Resistance | 5[6] |
| Heat Stability | Stable at 150°C (30 min), 180°C (10 min), and 200°C (1 min)[2][7][9] |
Solubility
This compound is characterized by its excellent solubility in a wide range of organic solvents, which is a key feature of metal-complex solvent dyes.[4][6][11] It is slightly soluble in water.[10][12][13] The solubility data in various organic solvents are presented in Table 3.
Table 3: Solubility of this compound in Organic Solvents
| Solvent | Solubility (g/L) |
| Methyl Ethyl Ketone (MEK) | 200 - 300[2][3][6][7] |
| Anone (Cyclohexanone) | 200[6] |
| Methyl Isobutyl Ketone (MIBK) | 200[6] |
| 2-Ethoxyethanol | 200[2][3][7] |
| 1-Methoxy-2-propanol | 100[2][3][7] |
| Ethanol | 50[2][3][6][7] |
| n-Butanol | 50[6] |
| n-Propanol | 50[2][3][7] |
| Carbinol (Methanol) | 50[6] |
| Ethyl Acetate | 30[7] |
| Toluene | 20[2][7] |
| Butyl Cellosolve | 450[1] |
| Ethyl Cellosolve | 500[1] |
| Xylene | 50[1] |
Experimental Protocols
Detailed experimental protocols for the determination of the aforementioned chemical properties were not available in the reviewed literature. However, standard methodologies for determining these properties are outlined below.
Solubility Determination: A common method for determining the solubility of a substance is the shake-flask method. A supersaturated solution of the solute in the solvent is prepared and agitated at a constant temperature for a prolonged period to reach equilibrium. The solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.
Heat Stability Testing: Heat stability is typically assessed by exposing the substance to a specific temperature for a defined period and then observing any changes in its physical or chemical properties, such as color change, degradation, or loss of solubility. For dyes, this often involves applying the dye to a substrate and then heating it in an oven, followed by a colorimetric assessment of the color change.
Synthesis Pathway
This compound is synthesized through a multi-step process involving diazotization, azo coupling, and metal complexation.[8][9] The general workflow for its synthesis is illustrated in the diagram below.
Caption: Synthesis workflow for this compound.
Toxicological Information
The toxicological properties of this compound have not been extensively investigated.[14] However, available Material Safety Data Sheets (MSDS) provide some general information. The acute oral toxicity (LD50) in rats is reported to be 8000 mg/kg.[15] It is not classified as a hazardous product, but it may cause eye and skin irritation, and irritation to the mucous membranes and upper respiratory tract upon inhalation.[14][16] It is also noted to be potentially harmful to aquatic organisms if released into surface water.[16] Standard safety precautions, such as using personal protective equipment and ensuring adequate ventilation, are recommended when handling this substance.[14]
Applications
This compound is utilized in a variety of applications due to its excellent solubility and stability. These include:
References
- 1. This compound|CAS NO.32517-36-5 [xcolorpigment.com]
- 2. Solvent Dyes this compound (CAS. NO 32517-36-5) [colorbloomdyes.com]
- 3. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]
- 4. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 5. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 6. Metal-complex Solvent Dyes this compound, CasNo.32517-36-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound [toptrustchem.com]
- 10. Factory Supply High Purity this compound C.I. 12195 With Competitive Price, CasNo.32517-36-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 11. specialchem.com [specialchem.com]
- 12. chembk.com [chembk.com]
- 13. This compound | 32517-36-5 [chemicalbook.com]
- 14. cncolorchem.com [cncolorchem.com]
- 15. epsilonpigments.com [epsilonpigments.com]
- 16. scribd.com [scribd.com]
Solvent Black 34 CAS number and molecular structure
An In-depth Technical Guide to Solvent Black 34
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 32517-36-5), a metal-complex solvent dye. It covers its core chemical identity, molecular structure, physicochemical properties, and established industrial applications. Detailed information on its synthesis process and a summary of available toxicological data are included. This document aims to serve as a foundational resource for professionals requiring technical data on this compound.
Core Chemical Identity and Molecular Structure
This compound, also known by its Colour Index name C.I. 12195, is a monoazo metal-complex dye.[1][2] Its CAS Registry Number is 32517-36-5 .[1][3] The molecular structure consists of a central chromium atom complexed with two molecules of a single azo dye.[1] This is classified as a 1:2 chromium complex.[4]
The chemical name is Chromate (1-), bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenolate(2-)]-.[5] The molecular formula for the uncomplexed single azo dye is C₁₆H₁₁N₃O₄, with a molecular weight of 309.28 g/mol .[1] For the 1:2 chromium complex, a molecular formula of C₃₂H₁₈CrN₆O₈·H and a molecular weight of 667.53 g/mol has also been reported.[3][4]
Physicochemical Properties
This compound is a black or bluish-black powder.[4][6] It is characterized by its excellent solubility in a wide range of organic solvents and good compatibility with various resins.[1][6] It also exhibits strong heat resistance and light fastness.[7][8]
Table 1: General Properties and Fastness Ratings
| Property | Value/Rating |
| Appearance | Black Powder[4][6] |
| Shade | Bluish Black[4] |
| Heat Resistance | ≥ 200 °C[3][4] |
| Light Fastness | 7-8 (on a scale of 1-8)[4] |
| Acid Resistance | 4-5 (on a scale of 1-5)[4] |
| Alkali Resistance | 4-5 (on a scale of 1-5)[4] |
| Water Resistance | 5 (on a scale of 1-5)[4] |
| pH Value | 6.0 - 8.0[6] |
Table 2: Solubility Data
| Solvent | Solubility (g/L) |
| Methyl Ethyl Ketone (MEK) | 300 - 450[4][6] |
| Ethyl Cellosolve | 500[4] |
| Butyl Cellosolve | 450[4] |
| Cyclohexanone | 500[4] |
| Dimethylformamide (DMF) | 500[4] |
| Diacetone Alcohol (DAA) | 500[4] |
| Ethanol | 150[4] |
| Methanol | 100[4] |
| Toluene | 150[4] |
| Xylene | 50[4] |
Experimental Protocols
Synthesis of this compound
The manufacturing process for this compound involves a multi-step chemical synthesis.[1] The primary stages are the diazotization of an aromatic amine, followed by an azo coupling reaction, and concluding with metal complexation.
Methodology:
-
Diazotization: 2-Amino-5-nitrophenol is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This reaction converts the primary amino group into a highly reactive diazo group (-N₂⁺).
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, Naphthalen-2-ol (also known as β-Naphthol).[1] This electrophilic substitution reaction forms the characteristic azo linkage (-N=N-) and produces a monoazo dye molecule.
-
Metal Complexation: The final step involves reacting the monoazo dye with a chromium salt. Two molecules of the azo dye coordinate with one chromium atom to form the stable 1:2 chromium complex that constitutes this compound.[1][5]
Toxicological and Safety Data
While not classified as a hazardous substance for transport, this compound requires careful handling in a laboratory setting.[9] The toxicological properties have not been exhaustively investigated, but available Material Safety Data Sheets (MSDS) provide key information.[10]
Acute Effects:
-
The substance is considered harmful if swallowed and may cause gastrointestinal irritation.[10]
-
It may cause irritation to the eyes, skin (in sensitive individuals), and respiratory tract upon contact or inhalation.[10]
Chronic Effects & Other Data:
-
Mutagenicity data has been reported, though it is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[10]
-
It is noted as being harmful to aquatic organisms if released directly into surface water.[9]
Table 3: Summary of Toxicological Hazards
| Endpoint | Observation |
| Acute Oral Toxicity | Harmful if swallowed; may cause stomach discomfort.[10] |
| Skin Irritation | May cause skin irritation in sensitive individuals.[10] |
| Eye Irritation | May cause irritation to eyes.[10] |
| Respiratory Irritation | May cause irritation to the respiratory tract.[10] |
| Mutagenicity | Mutagenicity data has been reported.[10] |
| Ecotoxicity | Harmful to aquatic organisms.[9] |
Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles and gloves. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize dust generation and inhalation.[10]
Applications and Relevance
The primary applications of this compound are industrial, leveraging its solubility and stability. There is no evidence in the reviewed literature of its use in drug development or other biomedical applications. Its main function is as a colorant.
Established Uses:
-
Coatings and Stains: Widely used for wood stains, wood coatings, baking finishes, and plastic coatings.[3]
-
Inks: A common component in printing inks and stationery inks.[3]
-
Foil and Leather: Used for coloring aluminum and hot stamping foils, as well as in leather finishes.[3]
-
Cosmetics: The dye is also used in personal care and cosmetics.[2]
The utility of this compound in these areas stems directly from its physicochemical properties. Its high solubility in organic solvents makes it ideal for solvent-based systems like inks and coatings, while its heat and light stability ensure the durability of the color in the final product.
Conclusion
This compound is a well-characterized metal-complex dye with significant industrial utility as a colorant in coatings, inks, and plastics. Its synthesis is a standard multi-step process for azo dyes. While it possesses a favorable stability profile for these applications, the available toxicological data, particularly the reported mutagenicity, necessitates cautious handling. For professionals in research and drug development, this compound serves as a reference compound for a metal-complex azo dye, though it currently holds no known position in therapeutic or biomedical research.
References
- 1. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]
- 2. specialchem.com [specialchem.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. This compound|CAS NO.32517-36-5 [xcolorpigment.com]
- 5. Synthetic Process of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 6. Pigment Yellow, Red, Orange, Violet, Blue this compound - Products - Brilliant Chem [brilliantchem.com]
- 7. Application of Deep Eutectic Solvents in Drug Delivery: A Review [jcbms.org]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. cncolorchem.com [cncolorchem.com]
Synthesis and manufacturing process of C.I. Solvent Black 34
An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Solvent Black 34
Introduction
C.I. This compound, also identified by the Colour Index number 12195 and CAS number 32517-36-5, is a metal-complex solvent dye.[1][2][3] Chemically, it is a 1:2 chromium complex of a monoazo dye.[1][4][5] The dye is characterized by its bluish-black powder form and its solubility in various organic solvents, making it suitable for a wide range of applications including wood stains, printing inks, metal coatings, and leather finishing.[3][6][7][8] This technical guide provides a comprehensive overview of its synthesis, manufacturing processes, and key physicochemical properties, intended for researchers and professionals in chemistry and material science.
Chemical and Physical Properties
C.I. This compound is a complex organometallic compound. The foundational structure is a monoazo dye which is then complexed with chromium.[1] Its properties are summarized in the tables below.
| Identifier | Value |
| C.I. Name | This compound |
| C.I. Number | 12195[1][2][3][9] |
| CAS Number | 32517-36-5[1][2][3][4][6][10][11] |
| Chemical Name | Chromate (1-), bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenolate(2-)]-, hydrogen[4][12] |
| Molecular Formula | C32H18CrN6O8·H[2][6][10] |
| Molecular Weight | 667.53 g/mol [2][4][5][6][13] |
| Appearance | Bluish Black Powder[5][11] |
| Chemical Class | Monoazo, 1:2 Chromium Complex[1][5][11] |
Synthesis Pathway Overview
The synthesis of C.I. This compound is a multi-step process that involves the creation of a monoazo dye, followed by coordination with a chromium ion. The overall pathway can be broken down into three primary stages:
-
Diazotization: The process begins with the diazotization of an aromatic amine, specifically 2-Amino-5-nitrophenol.[1][4][7]
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, Naphthalen-2-ol (2-naphthol), to form the monoazo dye intermediate.[1][4][7]
-
Complexation: Finally, two molecules of the monoazo dye are chelated with a single chromium (III) ion to form the stable 1:2 metal complex, which is the final this compound product.[1][4][14]
Caption: Chemical synthesis pathway of C.I. This compound.
Experimental Protocols and Manufacturing Process
The manufacturing process integrates the three core synthesis steps into a scaled industrial workflow. The following protocols are based on established chemical principles and specific process details outlined in patent literature.
Protocol 1: Synthesis of the Monoazo Dye Intermediate
This phase involves the diazotization and azo coupling reactions.
-
Step 1.1: Diazotization of 2-Amino-5-nitrophenol
-
Objective: To convert the primary aromatic amine into a diazonium salt.
-
Methodology: 2-Amino-5-nitrophenol is dispersed in an acidic aqueous medium (e.g., hydrochloric or sulfuric acid) and cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature. The reaction progress is monitored for a slight excess of nitrous acid, confirming the complete conversion of the amine to its diazonium salt.
-
-
Step 1.2: Azo Coupling with Naphthalen-2-ol
-
Objective: To form the azo linkage between the diazonium salt and the coupling agent.
-
Methodology: Naphthalen-2-ol is dissolved in an alkaline solution (e.g., sodium hydroxide) to form the soluble naphthoxide ion, which acts as the active coupling species. The cold diazonium salt solution from the previous step is then slowly added to the Naphthalen-2-ol solution. The temperature is kept low, and the pH is controlled to facilitate the electrophilic aromatic substitution, resulting in the precipitation of the monoazo dye intermediate.
-
Protocol 2: Chromium Complexation Reaction
This protocol is based on an improved method described in Chinese patent CN103242673A, which aims to shorten reaction times and increase equipment utilization.[14]
-
Objective: To form the final 1:2 chromium-azo dye complex.
-
Methodology:
-
An alcohol ether solvent and an amide mixed solvent are charged into a reactor along with a chromium complexing agent (designated as CRF).[14]
-
The mixture is heated to an initial temperature of 90-100 °C.[14]
-
The monoazo dye intermediate, synthesized as per Protocol 1, is added to the heated solvent-catalyst mixture.[14]
-
The reaction temperature is then directly raised to 138-150 °C.[14]
-
The reaction is held at this temperature for 2.5 to 3.5 hours.[14]
-
After the reaction period, the mixture is cooled to room temperature, which causes the final product to precipitate.[14]
-
The solid C.I. This compound is isolated by filtration, followed by washing to remove residual solvents and unreacted materials.[14] The product is then dried.
-
Caption: General manufacturing workflow for C.I. This compound.
Quantitative Data Summary
The performance and application suitability of this compound are defined by its physical and chemical properties.
Table 1: Physicochemical Properties and Fastness Ratings
| Property | Value |
| Heat Resistance | 200 °C (min)[5], 220 °C[8] |
| Light Fastness (Scale 1-8) | 7-8[8] |
| Acid Resistance (Scale 1-5) | 4-5[8], 5[5] |
| Alkali Resistance (Scale 1-5) | 4-5[8], 5[5] |
| Water Resistance (Scale 1-5) | 5[5] |
| Density | 1.30 g/cm³[5] |
| Volatiles (at 105 °C) | 1.0% max[5] |
| Water Soluble Content | 1.0% max[5] |
Table 2: Solubility Data
| Solvent | Solubility (g/L at 20°C)[8] |
| 2-Ethoxyethanol | 200 |
| 1-Methoxy-2-Propanol | 100 |
| Alcohol | 50 |
| N-Propanol | 50 |
| Methyl Ethyl Ketone (M.E.K.) | 300 |
| Ethyl Acetate | 30 |
| Toluene | 20 |
Table 3: Complexation Reaction Parameters (Improved Method)
| Parameter | Value | Reference |
| Initial Heating Temperature | 90 - 100 °C | [14] |
| Final Reaction Temperature | 138 - 150 °C | [14] |
| Reaction Time | 2.5 - 3.5 hours | [14] |
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Dimacolor metal complex dyes,Solvent Black RB,this compound [dimacolor.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. This compound | 32517-36-5 [chemicalbook.com]
- 5. Metal Complex Solvent Dyes this compound Rb Ink Dyes Wood Coating - Valifast Black 3804 and Solvent Black 834 [dimacolor.en.made-in-china.com]
- 6. China this compound Manufacturers Suppliers Factory - this compound Made in China [sinoshiny.com]
- 7. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]
- 8. elitepigment.com [elitepigment.com]
- 9. specialchem.com [specialchem.com]
- 10. This compound | CAS 32517-36-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]
- 12. Synthetic Process of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 13. chembk.com [chembk.com]
- 14. CN103242673A - Production process of solvent black B - Google Patents [patents.google.com]
Solubility of Solvent Black 34 in organic solvents
An In-depth Technical Guide to the Solubility of Solvent Black 34 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a metal-complex dye, in a range of common organic solvents. Understanding the solubility characteristics of this dye is crucial for its application in various fields, including industrial coatings, printing inks, and plastics, as well as for toxicological and research purposes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the factors influencing its solubility.
Introduction to this compound
This compound is a bluish-black powder belonging to the metal-complex class of dyes.[1] Its structure incorporates a central metal ion, which enhances its stability, color depth, and resistance to heat and light.[2] While it is nearly insoluble in water, it exhibits good to excellent solubility in various polar organic solvents.[1][3] This property makes it highly suitable for solvent-based applications where deep, stable coloration is required.[1]
Quantitative Solubility Data
The solubility of this compound has been determined in a variety of organic solvents. The following table summarizes the available quantitative data, providing a comparative reference for solvent selection in research and formulation.
| Organic Solvent | Solubility (g/L) |
| Alcohol (general) | 50[1][4] |
| n-Propanol | 50[1][4] |
| Methanol | 100[5] |
| Ethanol | 150[5] |
| 1-Methoxy-2-propanol | 100[1][4] |
| 2-Ethoxyethanol | 200[1][4] |
| Butyl Cellosolve | 450[5] |
| Ethyl Cellosolve | 500[5] |
| Methyl Ethyl Ketone (MEK) | 300[1][4] |
| Methyl Ethyl Ketone (MEK) | 450[5] |
| Ethyl Acetate | 30[1][4] |
| Toluene | 20[1][4] |
| Toluene | 150[5] |
| Xylene | 50[5] |
| Cyclohexanone | 500[5] |
| Dimethylformamide (DMF) | 500[5] |
| Diacetone Alcohol (DAA) | 500[5] |
| Methyl Isobutyl Ketone (MIBK) | 200[5] |
| Mixed Solvent | 500[5] |
Note: Solubility values can vary depending on the specific grade and purity of the dye and solvent, as well as the temperature and experimental conditions.
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a dye such as this compound in an organic solvent. This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials or flasks with secure caps
-
Constant temperature bath or shaker
-
Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)
-
Pre-weighed evaporation dishes or beakers
-
Fume hood
-
Vacuum oven or controlled temperature hot plate
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a vial or flask. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the container to prevent solvent evaporation.
-
Place the container in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Filtration:
-
Allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered solution in a fume hood.
-
Gently evaporate the solvent using a controlled heat source, such as a low-temperature hot plate or a vacuum oven. Avoid high temperatures that could cause the dye to decompose.
-
-
Mass Determination:
-
Once all the solvent has evaporated, transfer the evaporation dish to a desiccator to cool to room temperature without absorbing moisture.
-
Weigh the dish containing the dry dye residue on an analytical balance.
-
Repeat the process of heating (in the oven), cooling, and weighing until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Subtract the initial mass of the empty evaporation dish from the final constant mass to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved dye (g) / Volume of filtered solution (L)
-
Factors Influencing Solubility
The solubility of a metal-complex dye like this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.
Caption: Logical relationship of factors influencing the solubility of this compound.
Key Considerations for Solubility:
-
"Like Dissolves Like" Principle: The solubility of this compound is highest in polar organic solvents because its molecular structure has polar characteristics.[1]
-
Molecular Structure: As a metal-complex dye, its structure allows for strong interactions with solvent molecules that can solvate the metal center and organic ligands.[2]
-
Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.[6][7] This is because the additional energy helps to overcome the intermolecular forces within the solid dye.[7]
-
Solvent Polarity: Solvents with higher polarity, such as alcohols and ketones, are generally more effective at dissolving polar dyes like this compound.[1]
References
- 1. What Are Metal Complex Dyes? - Ranbar Pigment [ranbarr.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Alternative names and synonyms for Solvent Black 34
This technical guide provides a comprehensive overview of Solvent Black 34, a significant metal-complex solvent dye. Designed for researchers, scientists, and professionals in drug development, this document details its alternative names, chemical identifiers, physical and chemical properties, and common applications.
Nomenclature and Identification
This compound is known by a variety of synonyms and trade names across different suppliers and regions. Accurate identification is crucial for scientific research and industrial applications. The primary identifiers for this compound are its CAS Registry Number, Colour Index number, and EINECS number.
A number of trade names are used for this compound, including Zapon Fast Black B, Permalex Black BG, and Valifast Black 3804.[1][2][3] Additional synonyms include Transparent Black BG, Oil Black 811, and Black 3804.[4][5][6]
Below is a summary of the key identifiers for this compound:
| Identifier Type | Identifier |
| CAS Number | 32517-36-5 |
| Colour Index (C.I.) | 12195[2][4][7] |
| EINECS Number | 251-079-5[2] |
The systematic chemical name for this compound is Chromate(1-), bis[1-[[2-(hydroxy-κO)-4-nitrophenyl]azo-κN1]-2-naphthalenolato(2-)-κO]-, hydrogen. This name reflects its structure as a chromium complex of a monoazo dye.
The relationship between these identifiers and names is illustrated in the diagram below.
Chemical and Physical Properties
This compound is a monoazo metal-complex dye, which accounts for its excellent solubility in a wide range of organic solvents and its good compatibility with various resins.[1][8] Its chemical structure, a chromium complex, imparts high light and heat fastness. There are some discrepancies in the reported molecular formula and weight, which is common for complex dyes and may depend on the specific complex structure. The most frequently cited molecular formula is C₃₂H₁₈CrN₆O₈·H with a molecular weight of 667.53 g/mol .[6][9] However, a simpler formula of C₁₆H₁₁N₃O₄ with a molecular weight of 309.28 g/mol is also reported, likely representing the ligand of the metal complex.[4]
The following table summarizes key quantitative properties of this compound.
| Property | Value |
| Chemical Family | Monoazo Series, Metal Complex[8] |
| Appearance | Bluish Black Powder[5][8] |
| Molecular Formula | C₃₂H₁₈CrN₆O₈·H (for the complex)[6][9] |
| Molecular Weight | 667.53 g/mol (for the complex)[6][9] |
| Solubility in MEK (20°C) | ≥ 300 g/L |
| Moisture Content | ≤ 2.0% |
| pH Value | 6.0 - 8.0 |
Experimental Protocols
While specific, detailed analytical protocols for this compound are not extensively published in peer-reviewed literature, a general methodology for its synthesis can be inferred from its chemical class. Additionally, a standard procedure for its application in ink formulations is provided below.
General Synthesis of this compound
The manufacturing process for this compound involves a multi-step chemical synthesis typical for azo dyes, followed by complexation with a metal salt.[4]
Step 1: Diazotization of 2-Amino-5-nitrophenol
-
Prepare a solution of 2-Amino-5-nitrophenol in an acidic medium (e.g., hydrochloric acid and water).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) while maintaining the low temperature to form the diazonium salt.
-
Confirm the completion of the reaction using starch-iodide paper.
Step 2: Azo Coupling with Naphthalen-2-ol
-
Prepare a solution of Naphthalen-2-ol (beta-naphthol) in an alkaline medium (e.g., sodium hydroxide (B78521) solution).
-
Slowly add the previously prepared diazonium salt solution to the Naphthalen-2-ol solution, maintaining a controlled pH and low temperature.
-
The azo coupling reaction will proceed, resulting in the formation of the dye molecule.
Step 3: Metal Complexation
-
Introduce a chromium salt (e.g., chromium acetate (B1210297) or chromium chloride) to the azo dye solution.
-
Heat the mixture to facilitate the formation of the chromium complex, where one chromium atom complexes with two molecules of the monoazo dye.[4]
-
The final product, this compound, is then isolated by filtration, washed, and dried.
The following diagram illustrates the general workflow for the synthesis of this compound.
Formulation of a Solvent-Based Ink
This compound is widely used in the formulation of printing inks. A general protocol for preparing a solvent-based ink is as follows:
Components:
-
Colorant: this compound (1-10% by weight)
-
Solvent System: A blend of organic solvents such as ethanol, glycol ethers, or ketones.
-
Resin/Binder: A polymer like polyurethane or acrylic (5-25% by weight).
-
Additives: Surfactants, plasticizers, etc. (<5% by weight).
Procedure:
-
Dissolve the resin in the chosen solvent system with constant stirring until a homogenous solution is formed.
-
Gradually add this compound to the resin solution and continue mixing until the dye is completely dissolved.
-
Incorporate any additives into the mixture.
-
Filter the final ink formulation to eliminate any undissolved particles.
Applications
Due to its excellent solubility and stability, this compound finds application in a variety of industries. Its primary uses include:
-
Wood stains and coatings[2]
-
Printing inks[2]
-
Coloring of aluminum foil and hot stamping foils[2]
-
Baking finishes and stationery inks[2]
-
Plastic coatings[2]
Safety and Handling
This compound is a chemical substance and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to use personal protective equipment such as gloves and safety glasses, and to work in a well-ventilated area.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. Synthetic Process of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 3. Metal Complex Solvent Dyes this compound Rb Ink Dyes Wood Coating - Valifast Black 3804, Solvent Black 834 | Made-in-China.com [m.made-in-china.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Factory Supply High Purity this compound C.I. 12195 With Competitive Price, CasNo.32517-36-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 6. chembk.com [chembk.com]
- 7. specialchem.com [specialchem.com]
- 8. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]
- 9. cncolorchem.com [cncolorchem.com]
Navigating the Unseen: A Technical Guide to the Health and Safety of Solvent Black 34
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the health and safety considerations for Solvent Black 34 (CAS No. 32517-36-5), a metal-complex azo dye. Given the limited publicly available toxicological data specific to this compound, this guide synthesizes information from various material safety data sheets (MSDS), general knowledge of azo dye toxicology, and standardized experimental protocols to offer a thorough perspective on its potential risks and safe handling procedures.
Chemical and Physical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and use in a laboratory setting.[1][2] This substance is a bluish-black powder with excellent solubility in a wide range of organic solvents, a characteristic that makes it valuable in various industrial applications, including inks and coatings.[2][3][4]
| Property | Value | Reference |
| CAS Number | 32517-36-5 | [2][3][5][6][7] |
| C.I. Number | 12195 | [3][7] |
| Molecular Formula | C₁₆H₁₁N₃O₄ (for the ligand) | [1] |
| Molecular Weight | 309.28 g/mol (for the ligand) | [1] |
| Appearance | Black to bluish-black powder | [1][2][4][6] |
| Odor | Odorless | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, toluene, and cyclohexanone. | [5][6] |
| Stability | Stable under normal temperatures and pressures. | [1] |
| Incompatibilities | Strong oxidizing and reducing agents. | [1] |
| Hazardous Decomposition Products | Irritating and toxic fumes and gases may be generated during a fire. | [1] |
Hazard Identification and Classification
The hazard classification for this compound varies across different sources, underscoring the need for a cautious approach. Some sources classify it as non-hazardous, while others indicate more significant health risks.[1][8]
Potential Health Effects:
-
Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.[1]
-
Inhalation: May cause irritation to the respiratory tract.[1]
-
Skin Contact: Prolonged or repeated contact may lead to skin irritation.[1]
-
Eye Contact: Dust may cause eye irritation and inflammation.[1]
-
Chronic Effects: Some sources note "possible risks of irreversible effects" and that "mutagenicity data reported," though specific studies are not cited.[1] It is not listed as a carcinogen by major regulatory bodies such as ACGIH, IARC, NIOSH, NTP, or OSHA.[1]
Toxicological Data Summary
Quantitative toxicological data for this compound is limited in the public domain. The following table summarizes the available information.
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Not Specified | Oral | > 5000 mg/kg | |
| Mutagenicity | Not Specified | Not Specified | Data Reported | [1] |
Note: The "Mutagenicity data reported" finding highlights a potential hazard, but without access to the specific studies, the nature and strength of the mutagenic effect are unknown.
Potential Mechanism of Toxicity: Azo Dye Metabolism
Azo dyes, as a class, are known to exert their toxic effects, including genotoxicity and carcinogenicity, through metabolic activation. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in the liver and gut microbiota. This process breaks the dye molecule into its constituent aromatic amines. These aromatic amines are often the actual toxic agents, capable of binding to DNA and inducing mutations.
Experimental Protocols for Toxicological Assessment
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Methodology:
-
Animal Model: Typically, young adult female rats are used.
-
Dosage: A stepwise procedure is used with a starting dose based on the known properties of the substance. Dosing is sequential, with a group of three animals at each step.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The LD50 is estimated based on the number of animal mortalities at different dose levels.
In Vitro Mutagenicity - OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)
This test identifies substances that cause gene mutations.
Methodology:
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in the body.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations.
-
Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a prototrophic state) compared to the negative control.
In Vitro Chromosomal Aberration Test - OECD Test Guideline 473
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
Methodology:
-
Test System: Cultured mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix).
-
Procedure: Cells are exposed to the test substance at various concentrations. After a suitable treatment period, the cells are arrested in metaphase.
-
Analysis: Chromosomes are prepared and analyzed microscopically for structural aberrations.
-
Endpoint: A statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations indicates a positive result.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: If dust is generated and engineering controls are inadequate, use a NIOSH-approved respirator.[1]
Handling Procedures:
-
Avoid generating and accumulating dust.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Wash hands thoroughly after handling.[1]
-
Contaminated clothing should be removed and washed before reuse.[1]
First Aid and Emergency Procedures
In Case of Exposure:
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[1]
Conclusion
This compound is a useful chemical with a safety profile that requires careful management. While specific toxicological data are scarce, the information available from MSDS and the general understanding of azo dye toxicology suggest that it should be handled with caution. The potential for irritation, harm upon ingestion, and possible irreversible effects, including mutagenicity, necessitates the use of appropriate engineering controls and personal protective equipment. Researchers, scientists, and drug development professionals must adhere to the safety protocols outlined in this guide and consult their institution's safety procedures when working with this compound to minimize exposure and ensure a safe laboratory environment.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 5. This compound | 32517-36-5 [chemicalbook.com]
- 6. This compound|CAS NO.32517-36-5 [xcolorpigment.com]
- 7. elitepigment.com [elitepigment.com]
- 8. scribd.com [scribd.com]
Thermal stability and degradation of Solvent Black 34
An In-depth Technical Guide to the Thermal Stability and Degradation of C.I. Solvent Black 34
Introduction
C.I. This compound is a metal-complex azo dye known for its deep black shade and excellent solubility in a variety of organic solvents.[1][2] It finds extensive application in coloring materials such as wood stains, printing inks, aluminum foils, leather finishes, and plastic coatings.[3][4] Chemically, it is a chromium complex of a monoazo dye.[2] The manufacturing process involves the diazotization of 2-amino-5-nitrophenol, which is then coupled with naphthalen-2-ol.[3][5] This resulting organic ligand is subsequently complexed with a chromium salt.[3][5] The presence of the metal ion enhances its stability, including its resistance to heat and light, compared to non-metallized azo dyes.[1]
This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound, addressing key aspects relevant to researchers, scientists, and professionals in drug development and material science. The document summarizes available thermal data, outlines detailed experimental protocols for its analysis, and proposes a likely thermal degradation pathway.
Thermal Stability
It is important to note that the reported values for heat resistance can vary, likely due to different testing methodologies and criteria for determining stability (e.g., duration of exposure, acceptable color change).
Summary of Reported Thermal Properties
The following table summarizes the publicly available data on the thermal resistance of this compound.
| Parameter | Value | Source(s) |
| Heat Resistance | 220 °C | [1] |
| Heat Resistance | 200 °C (min) | [4] |
| Heat Resistance | 160 °C | [6] |
| Chemical Stability | Stable under normal temperatures and pressures | [7] |
| Conditions to Avoid | Excess heat, strong oxidants | [7] |
| Hazardous Decomposition Products | Irritating and toxic fumes and gases; Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ) | [7] |
Experimental Protocols for Thermal Analysis
To obtain precise and reliable data on the thermal stability and degradation profile of this compound, standardized thermal analysis techniques are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition, or an oxidative atmosphere (e.g., air or oxygen) to assess oxidative stability. A typical flow rate is 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a final temperature (e.g., 800-1000 °C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The first derivative of this curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.
Workflow Diagram:
Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.
Objective: To identify melting points and decomposition temperatures and to quantify the enthalpy changes associated with these processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound powder (typically 2-5 mg) is weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Typically conducted under an inert nitrogen atmosphere to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at a low temperature.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting and decomposition) and exothermic events are identified as peaks.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique used to identify the chemical composition of the degradation products of a material.
Objective: To identify the volatile and semi-volatile compounds released during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A very small amount of the dye (microgram to low milligram range) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 500-800 °C) in an inert atmosphere. This causes the molecule to break down into smaller, more volatile fragments.
-
GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated fragments are then introduced into the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.
Proposed Thermal Degradation Pathway
While specific experimental data on the degradation products of this compound is not available, a plausible degradation pathway can be proposed based on the known chemistry of metal-complex azo dyes. The primary mechanism of thermal degradation for azo dyes is the cleavage of the azo bond (-N=N-).
The initial step in the thermal degradation is likely the dissociation of the chromium-ligand bonds. This would be followed by the homolytic cleavage of the azo bond, leading to the formation of radical species. These highly reactive radicals can then undergo further reactions, such as hydrogen abstraction and recombination, to form a variety of smaller aromatic compounds. Given the starting materials for the synthesis of this compound, potential degradation products could include derivatives of aminonitrophenol and naphthol, as well as various nitrogen-containing compounds and oxides of carbon and nitrogen upon further decomposition at higher temperatures.
Caption: Proposed thermal degradation pathway for this compound.
Conclusion
C.I. This compound is a thermally stable metal-complex azo dye, with reported heat resistance values ranging from 160 °C to 220 °C. The lack of detailed, publicly available TGA and DSC data necessitates that for critical applications, its thermal properties be determined using the standardized experimental protocols outlined in this guide. The proposed degradation pathway, initiated by the cleavage of the azo bond, provides a theoretical framework for understanding the byproducts of its thermal decomposition. Further research utilizing techniques such as Py-GC-MS is required to definitively identify the specific degradation products and to fully elucidate the decomposition mechanism of this compound. This information is crucial for ensuring its safe and effective use in high-temperature applications and for conducting comprehensive risk assessments.
References
- 1. Pigment Yellow, Red, Orange, Violet, Blue this compound - Products - Brilliant Chem [brilliantchem.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. This compound | 32517-36-5 [chemicalbook.com]
- 6. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 7. Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Understanding the mechanism of Solvent Black 34 staining
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solvent Black 34, identified by CAS number 32517-36-5 and C.I. number 12195, is a metal-complex solvent dye.[1][2][3] Primarily utilized in industrial applications such as inks, coatings, and the coloration of plastics and leather, its use as a biological stain in histological or cytological applications is not documented in the reviewed scientific literature.[1][2][4] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound and offers a theoretical perspective on its potential staining mechanism based on its chemical structure. It is crucial to note that the information presented herein is based on its industrial applications, and any potential for biological staining is hypothetical and would require empirical validation.
Core Properties of this compound
This compound is a bluish-black powder with a chemical formula of C32H18CrN6O8H and a molecular weight of 667.53.[5][6][7] It is a monoazo, chromium-complex dye.[2][3] Its defining characteristic is its solubility in a range of organic solvents and its insolubility in water.[8]
Quantitative Data Summary
The following table summarizes the known quantitative properties of this compound.
| Property | Value | Notes |
| CAS Number | 32517-36-5 | - |
| C.I. Number | 12195 | - |
| Molecular Formula | C32H18CrN6O8.H | As a chromium complex. |
| Molecular Weight | 667.53 g/mol | - |
| Appearance | Bluish-black powder | [5] |
| Heat Resistance | 140 - 160°C | [5][6] |
| Light Fastness | 4-5 to 7 | On a scale of 1 to 8, where 8 is the highest. |
| Acid Resistance | 5 | On a scale of 1 to 5, where 5 is the best.[6] |
| Alkali Resistance | 5 | On a scale of 1 to 5, where 5 is the best.[6] |
Solubility Profile (g/L):
| Solvent | Solubility (g/L) |
| Ethanol (B145695) | 50 |
| 1-Methoxy-2-propanol | 100 |
| N-propanol | 50 |
| 2-Ethoxyethanol | 200 |
| Methyl Ethyl Ketone (MEK) | 200 - 300 |
| N-Butanol | 50 |
| Ethyl Acetate | - |
| Xylene | - |
| Ethyl Cellulose | 400 |
Chemical Structure and Synthesis
This compound is synthesized through the diazotization of 2-amino-5-nitrophenol, which is then coupled with Naphthalen-2-ol.[8] This resulting monoazo dye is then converted into a chromium complex, with one chromium atom complexed with two molecules of the dye.[8] The chemical name is Chromate (1-), bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenolate(2-)]-.[9]
Caption: Chemical structure of the this compound ligand.
Theoretical Staining Mechanism
While there is no direct evidence for the use of this compound as a biological stain, its chemical nature as a metal-complex solvent dye allows for a hypothetical mechanism of action in a histological context.
The staining process would likely be a combination of physical and chemical interactions:
-
Hydrophobic Interactions: As a "solvent" dye, this compound is lipophilic. This property would drive its partitioning from a polar solvent (like an alcohol-water mixture) into nonpolar, lipid-rich structures within a cell or tissue. This is the primary mechanism for lysochrome dyes.
-
Metal Complex Interactions: The presence of the chromium metal complex introduces the potential for coordination chemistry-based interactions. The metal center could form coordinate bonds with electron-donating groups present in biological macromolecules, such as nitrogen in proteins or phosphate (B84403) groups in nucleic acids. This could lead to a broader staining profile than a simple lysochrome.
Caption: Hypothetical staining mechanism of this compound.
Experimental Protocols
A thorough search of scientific literature and technical databases did not yield any established protocols for the use of this compound in histological or cytological staining. The protocols available are for its industrial applications, which are not transferable to a biological research setting.
Should researchers wish to investigate the potential of this compound as a biological stain, they would need to develop and optimize a protocol from first principles. This would involve:
-
Solvent Selection: Determining an appropriate solvent system that maximizes dye solubility while minimizing tissue damage. Based on its properties, a high-concentration ethanol or propylene (B89431) glycol solution might be a starting point.
-
Concentration and Incubation Time: Empirical testing would be required to find the optimal dye concentration and incubation time to achieve sufficient staining without excessive background.
-
Differentiation: A critical step would be to find a suitable differentiation solution to remove excess, non-specifically bound dye. This would likely be a lower concentration of the primary solvent.
-
Tissue Preparation: The compatibility of the dye with different fixation methods (e.g., formalin-fixed paraffin-embedded vs. frozen sections) would need to be assessed.
Conclusion
This compound is a well-characterized industrial metal-complex dye with high solubility in organic solvents. There is currently no evidence to support its use as a histological stain. While a theoretical staining mechanism can be proposed based on its chemical properties, any application in a biological context would require extensive validation. Researchers seeking to stain lipids in tissues are advised to use well-established and validated methods with dyes such as Sudan Black B or Oil Red O.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]
- 3. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]
- 4. This compound Used For Leather and Soap - Metal Complex Solvent Dyes - Direct Dyes, Acid Dyes, Basic Dyes, Sulphur Dyes, Solvent Dyes - Sunrise [sunrisedyestuffs.com]
- 5. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 6. Metal-complex Solvent Dyes this compound, CasNo.32517-36-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 7. Metal Complex Solvent Dyes this compound Rb Ink Dyes Wood Coating - Valifast Black 3804, Solvent Black 834 | Made-in-China.com [m.made-in-china.com]
- 8. This compound | 32517-36-5 [chemicalbook.com]
- 9. Synthetic Process of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
Unveiling the Distinction: A Technical Guide to Solvent Black 34 and Sudan Black B
For researchers, scientists, and professionals in drug development, the precise identification and application of staining reagents are paramount. This guide provides an in-depth clarification of two historically conflated dyes: Solvent Black 34 and Sudan Black B. While both are black, solvent-soluble dyes, they are fundamentally different chemical entities with distinct properties and applications. This paper will elucidate their differences through a comparative analysis of their chemical identities, properties, and primary uses, supplemented with detailed experimental protocols for the biologically significant Sudan Black B.
Core Clarification: Separate Identities
Contrary to some historical and commercial ambiguity, this compound and Sudan Black B are not the same compound. Sudan Black B is correctly identified by the Colour Index as C.I. 26150 and is also known as Solvent Black 3 .[1][2][3] In contrast, this compound is designated as C.I. 12195 .[4] This fundamental difference in their Colour Index numbers signifies distinct chemical structures and, consequently, different applications.
Comparative Data at a Glance
The following tables summarize the key quantitative and qualitative differences between these two dyes.
Table 1: Chemical and Physical Properties
| Property | This compound | Sudan Black B (Solvent Black 3) |
| Colour Index Name | C.I. 12195[4] | C.I. 26150[1][2][3] |
| CAS Number | 32517-36-5[4] | 4197-25-5[1][5] |
| Molecular Formula | C₁₆H₁₁N₃O₄ or C₃₂H₁₈CrN₆O₈·H (as a metal complex)[6] | C₂₉H₂₄N₆[1][2] |
| Molecular Weight | ~309.28 g/mol (for C₁₆H₁₁N₃O₄) | ~456.5 g/mol [1][7] |
| Chemical Class | Monoazo, Metal Complex[8] | Diazo[7][9] |
| Appearance | Bluish-black powder[8] | Dark brown to black powder[3][5] |
| Melting Point | Not consistently reported | 120-124 °C[3][5] |
| Maximum Absorption (λmax) | Not specified in literature | 596-605 nm[2][3] |
Table 2: Solubility and Application Profile
| Feature | This compound | Sudan Black B (Solvent Black 3) |
| Primary Applications | Industrial: wood stains, printing inks, leather finishes, plastic coatings, soap coloration.[4][10][11][12] | Biological/Medical: staining of lipids, triglycerides, lipoproteins, chromosomes, Golgi apparatus, leukocyte granules.[9][13][14][15] |
| Solubility | Excellent solubility in a wide range of organic solvents (e.g., alcohols, ketones, esters).[8][16][17] | Soluble in fats, oils, ethanol (B145695), acetone, propylene (B89431) glycol; insoluble in water.[2][5] |
| Staining Mechanism | Acts as a colorant for various materials. | Lysochrome (fat-soluble dye); stains via selective solubility in lipids.[7][18] |
| Biological Staining Use | Not documented for biological staining. | Widely used in histology, hematology, and cytology.[14][15][19] |
Applications in Research and Development
The distinct properties of these dyes dictate their utility. This compound is a versatile industrial colorant valued for its stability and solubility in organic media.[17] Its applications are extensive in the manufacturing sector, including the coloration of wood, plastics, inks, and leather goods.[4][10][11][12]
Conversely, Sudan Black B is an indispensable tool in the life sciences. As a lysochrome, it is a fat-soluble dye used extensively for the histochemical staining of a broad range of lipids, including neutral fats, phospholipids, and sterols.[7][9][13] Its ability to stain intracellular lipid droplets and the granules of leukocytes makes it a critical reagent in hematology for differentiating leukemias, in neuroscience for visualizing myelin sheaths, and in metabolic research for studying lipid storage diseases.[14][15][19]
Experimental Protocols for Sudan Black B Staining
Given its relevance to the target audience, detailed protocols for Sudan Black B are provided below. The choice of protocol depends on the sample type.
Protocol 1: Staining of Lipids in Frozen Tissue Sections
This method is ideal for the demonstration of neutral fats and phospholipids.
Reagents:
-
10% Phosphate-Buffered Formalin
-
Propylene Glycol
-
Sudan Black B Staining Solution (0.7 g Sudan Black B in 100 ml Propylene Glycol)
-
85% Propylene Glycol
-
Nuclear Fast Red Solution (for counterstaining)
-
Aqueous Mounting Medium (e.g., Glycerin Jelly)
Procedure:
-
Cut frozen sections at 8-12 µm and mount them on glass slides.
-
Fix the sections in 10% phosphate-buffered formalin for 1 minute.[18]
-
Rinse thoroughly in two changes of distilled water.
-
Dehydrate the sections by placing them in 100% propylene glycol for 10-15 minutes.[18]
-
Incubate the slides in the pre-heated (60°C) Sudan Black B staining solution for 30 minutes to 1 hour.[18]
-
Differentiate in 85% propylene glycol for 3 minutes.[13]
-
Rinse well in distilled water.
-
Counterstain with Nuclear Fast Red for 3-5 minutes.
-
Wash in tap water.
-
Mount with an aqueous mounting medium.
Expected Results:
-
Lipids: Blue-black to black
-
Nuclei: Red
Protocol 2: Staining of Blood or Bone Marrow Smears
This protocol is standard in hematology for differentiating leukemias.
Reagents:
-
Formalin Vapor (from 40% formaldehyde (B43269) solution)
-
Sudan Black B Staining Solution (0.3 g in 100 ml absolute ethanol)
-
Phenol (B47542) Buffer
-
Working SBB Stain Solution (mix 60 ml of SBB solution with 40 ml of phenol buffer)
-
70% Ethanol
-
Counterstain (e.g., May-Grünwald-Giemsa or Leishman stain)
Procedure:
-
Prepare air-dried blood or bone marrow smears.
-
Fix the smears in formalin vapor for 10 minutes.[19]
-
Wash gently with water for 5-10 minutes.[19]
-
Immerse the slides in the working SBB stain solution in a Coplin jar for 1 hour.[19]
-
Remove the slides and flood them with 70% ethanol for 30 seconds, repeating this step three times.[19]
-
Rinse in running tap water and air dry.
-
Counterstain with Leishman or May-Grünwald-Giemsa stain.[19]
-
Air dry and examine microscopically.
Expected Results:
-
Myeloid and monocytic cells: Varying degrees of black granular pigment.
-
Lymphoid cells: Negative.
Visualizing Methodologies
To further clarify the experimental workflows, the following diagrams are provided.
Caption: Workflow for Sudan Black B staining of lipids in frozen tissue sections.
Caption: Workflow for Sudan Black B staining of blood or bone marrow smears.
Conclusion
References
- 1. Sudan Black B | C29H24N6 | CID 61336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stainsfile.com [stainsfile.com]
- 3. Solvent Black 3 - Wikipedia [en.wikipedia.org]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. chembk.com [chembk.com]
- 6. emperordye.com [emperordye.com]
- 7. benchchem.com [benchchem.com]
- 8. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 9. Sudan Black B stain Clinisciences [clinisciences.com]
- 10. This compound TDS|this compound from Chinese supplier and producer - SOLVENT BLACK DYES - Enoch dye [enochdye.com]
- 11. This compound Used For Leather and Soap - Metal Complex Solvent Dyes - Direct Dyes, Acid Dyes, Basic Dyes, Sulphur Dyes, Solvent Dyes - Sunrise [sunrisedyestuffs.com]
- 12. ulprospector.com [ulprospector.com]
- 13. microbenotes.com [microbenotes.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]
- 17. Pigment Yellow, Red, Orange, Violet, Blue this compound - Products - Brilliant Chem [brilliantchem.com]
- 18. benchchem.com [benchchem.com]
- 19. laboratorytests.org [laboratorytests.org]
An In-depth Technical Guide to the Metal Complex Dye Chemistry of Solvent Black 34
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Black 34, also known by its Colour Index name C.I. 12195, is a significant member of the metal complex solvent dye class. It is a monoazo dye that incorporates a chromium atom in a 1:2 complex, a structural feature that imparts exceptional stability and durability to its color. This technical guide provides a comprehensive overview of the chemistry, synthesis, properties, and applications of this compound, with a focus on the technical details relevant to researchers and professionals in chemistry and materials science. While often used in industrial applications, the principles of its metal complex chemistry and its interactions with various substrates can be of interest in broader research contexts.
Chemical Structure and Properties
This compound is a coordination complex where a central chromium ion is bonded to two molecules of a monoazo dye ligand. The organic ligand is formed by the diazotization of 2-amino-5-nitrophenol (B90527) and subsequent coupling with naphthalen-2-ol.[1] This structure is key to its properties, providing a stable configuration that enhances its resistance to light and heat.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 12195 |
| CAS Number | 32517-36-5 |
| Molecular Formula | C₃₂H₁₈CrN₆O₈·H |
| Appearance | Black powder |
| Chemical Class | Monoazo, 1:2 Chromium Complex |
Solubility
The solubility of this compound in various organic solvents is a critical parameter for its application in inks, coatings, and plastics. The following table summarizes its solubility in grams per liter (g/L) at ambient temperature.
| Solvent | Solubility (g/L) |
| Alcohol | 50 |
| 1-Methoxy-2-propanol | 100 |
| n-Propanol | 50 |
| 2-Ethoxyethanol | 200 |
| Methyl Ethyl Ketone (MEK) | 300 |
| Ethyl Acetate | 30 |
| Toluene | 20 |
| Cyclohexanone | 500 |
| N,N-Dimethylformamide (DMF) | 500 |
Fastness Properties
The fastness properties of a dye indicate its resistance to various environmental factors. For this compound, the lightfastness and heat stability are particularly noteworthy due to its metal complex structure.
| Property | Rating/Value |
| Lightfastness | 7-8 (on a scale of 1-8, where 8 is excellent) |
| Heat Stability | Stable up to 220°C |
| Acid Resistance | 4-5 (on a scale of 1-5, where 5 is excellent) |
| Alkali Resistance | 4-5 (on a scale of 1-5, where 5 is excellent) |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of a monoazo dye followed by complexation with a chromium salt.
General Synthesis Workflow
The overall synthesis can be broken down into three main stages: diazotization, azo coupling, and metal complexation.
Caption: A diagram illustrating the three main stages in the synthesis of this compound.
Experimental Protocol: A General Guideline
While a detailed, publicly available experimental protocol for the synthesis of this compound is scarce, the following is a generalized procedure based on the known chemistry of azo dye synthesis and metal complexation.
Part 1: Synthesis of the Monoazo Dye Ligand
-
Diazotization of 2-Amino-5-nitrophenol:
-
A suspension of 2-amino-5-nitrophenol is prepared in an aqueous solution of hydrochloric acid.
-
The mixture is cooled to 0-5°C in an ice bath with constant stirring.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension, maintaining the temperature below 5°C. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.
-
The resulting solution contains the diazonium salt of 2-amino-5-nitrophenol.
-
-
Azo Coupling with Naphthalen-2-ol:
-
Naphthalen-2-ol is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) and cooled to 0-5°C.
-
The cold diazonium salt solution is slowly added to the naphthalen-2-ol solution with vigorous stirring, maintaining the temperature and alkaline pH.
-
The coupling reaction results in the precipitation of the monoazo dye.
-
The dye is then isolated by filtration, washed with water to remove excess salts and alkali, and dried.
-
Part 2: Chromium Complexation
-
Formation of the 1:2 Chromium Complex:
-
Two molar equivalents of the synthesized monoazo dye are suspended in a suitable solvent, such as ethanol (B145695) or a glycol ether.
-
One molar equivalent of a chromium salt (e.g., chromium(III) chloride or chromium(III) sulfate) is added to the suspension.
-
The reaction mixture is heated to reflux for several hours. The progress of the complexation can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled, and the this compound complex is isolated. This may involve precipitation by the addition of water, followed by filtration.
-
The product is then washed with water and a suitable organic solvent to remove any unreacted starting materials and byproducts, and finally dried.
-
Mechanism of Color and Stability
The intense black color and high stability of this compound are direct consequences of its molecular structure.
Caption: A diagram showing the origin of color and the role of metal complexation in enhancing the stability of this compound.
The color of this compound originates from the extended π-conjugated system of the monoazo dye ligand. The azo group (-N=N-) acts as a powerful chromophore. This conjugated system allows for the absorption of light across a broad range of the visible spectrum, resulting in the perception of a black color. The specific absorption wavelengths are determined by the energy difference between the π and π* molecular orbitals.
The coordination of the chromium ion to the azo dye ligands significantly enhances the dye's properties. The chromium forms strong coordinate bonds with the nitrogen atoms of the azo group and the oxygen atoms of the hydroxyl groups on the aromatic rings, creating stable five- or six-membered chelate rings. This complexation has several important consequences:
-
Increased Lightfastness: The metal complex is more resistant to photochemical degradation than the free dye ligand. The coordination to the metal ion provides a pathway for the dissipation of absorbed light energy, reducing the likelihood of bond-breaking reactions.
-
Enhanced Thermal Stability: The rigid, planar structure of the metal complex increases its thermal stability, allowing it to withstand higher temperatures without decomposition.
-
Improved Solubility in Organic Solvents: The overall complex is designed to have good solubility in a range of organic solvents, which is crucial for its applications.
Characterization Techniques
A comprehensive characterization of this compound would involve a combination of spectroscopic and analytical techniques to confirm its structure and assess its purity and properties.
General Experimental Workflow for Characterization
Caption: A diagram outlining the key analytical techniques for the characterization of this compound.
Spectroscopic Analysis
-
UV-Visible Spectroscopy: This technique is used to determine the absorption spectrum of the dye in a suitable solvent. The wavelength of maximum absorption (λmax) is a key characteristic. For a black dye like this compound, a broad absorption across the visible spectrum is expected.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the azo group (-N=N- stretch), hydroxyl groups (-OH stretch), nitro groups (-NO₂ stretch), and aromatic C-H and C=C bonds would be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR could provide detailed structural information. However, the presence of the paramagnetic chromium ion can lead to significant broadening of NMR signals, potentially making interpretation difficult.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the complex and provide information about its fragmentation pattern, further confirming its structure.
Note: Specific, publicly available UV-Vis and IR spectra for this compound are not readily found in scientific literature. Researchers would typically perform these analyses as part of their own characterization.
Applications
The excellent properties of this compound make it a versatile dye for a wide range of applications, including:
-
Wood Stains and Coatings: Its high lightfastness and good solubility in organic solvents make it ideal for providing a durable and rich black color to wood products.
-
Printing Inks: It is used in various types of printing inks, including those for packaging and publications, where color stability is important.
-
Coloring of Plastics and Resins: this compound can be incorporated into various polymers to provide a deep black coloration.
-
Leather Finishes: It is used in the finishing of leather goods to impart a lasting black color.
-
Aluminum Foil and Metal Coatings: Its stability allows for its use in coatings for metals.
-
Stationery Products: It is a common colorant in inks for pens and markers.
Conclusion
This compound is a well-established metal complex dye with a robust chemical structure that provides excellent color strength, lightfastness, and thermal stability. Its synthesis, based on the principles of azo chemistry and coordination chemistry, results in a versatile dye with broad applicability in various industrial sectors. For researchers and scientists, an understanding of its structure-property relationships can inform the design of new colorants with tailored properties for advanced applications. While detailed experimental protocols and spectroscopic data are not widely published, the general principles of its synthesis and characterization are well-understood within the field of dye chemistry.
References
Unveiling the Potential: Novel Applications for Solvent-Soluble Black Dyes
A Technical Deep Dive for Researchers and Developers
Solvent-soluble black dyes, long-standing workhorses in traditional industries, are finding new and exciting applications beyond their conventional use in inks, plastics, and coatings. This guide explores the burgeoning landscape of these versatile molecules, offering a comprehensive overview of their emerging roles in advanced materials science, life sciences, and electronics. This document provides researchers, scientists, and drug development professionals with a detailed look at the technical specifications, experimental protocols, and underlying scientific principles driving these innovations.
Core Technical Data of Key Solvent-Soluble Black Dyes
A clear understanding of the physicochemical properties of solvent-soluble black dyes is paramount for their successful application. The following table summarizes key quantitative data for some of the most prominent solvent black dyes, facilitating a comparative analysis for material selection.
| Property | Solvent Black 5 (Nigrosine) | Solvent Black 7 (Oil Soluble Nigrosine) | Solvent Black 29 | Solvent Black 46 |
| C.I. Name | 50415 | 50415:1 | - | - |
| CAS Number | 11099-03-9 / 8005-02-5 | 10135-15-7 / 8005-02-5 | 61901-87-9 | 65294-17-9 |
| Molecular Formula | Mixture of phenazine-based compounds | Mixture of phenazine-based compounds | Metal complex | C₂₅H₃₀N₃·C₁₈H₁₄N₃O₃S |
| Appearance | Black Powder | Bluish-black powder | Black Powder | Reddish-black powder |
| Solubility | Soluble in ethanol, benzene, toluene (B28343); Insoluble in water[1][2] | Soluble in ethanol, benzene, toluene, oleic acid, stearic acid; Insoluble in water[1][3] | Excellent solubility in various solvent-based formulations[4] | Soluble in organic solvents like ethanol, isopropanol, and propylene (B89431) glycol; Insoluble in water[5] |
| Melting Point (°C) | >180[1] | - | - | 130[5] |
| Heat Resistance (°C) | 180[1] | >280 (in plastics like nylon, ABS)[3] | High heat resistance[4] | 200[5] |
| Light Fastness | Good[1] | Good[3] | - | 6-7 (Good)[5] |
| Moisture Content | - | ≤3%[6] | - | - |
| Tinting Strength | - | 100±5%[6] | - | 100-105%[7] |
Emerging Applications and Underlying Mechanisms
The unique properties of solvent-soluble black dyes are being leveraged in a variety of innovative fields:
-
Advanced Polymer Science: These dyes are being employed to study polymer blend morphology and diffusion kinetics. For instance, Solvent Black 46 can be used to selectively stain one polymer phase in a blend, allowing for visualization and analysis of the blend's microstructure under a microscope.[8] This provides valuable insights into material properties and performance.
-
Biomedical and Life Sciences: Nigrosine (Solvent Black 5) has a long-standing, albeit niche, application in microbiology for negative staining of bacteria and fungi like Cryptococcus neoformans.[9] This technique provides a dark background against which unstained microorganisms can be clearly visualized, revealing their morphology without the need for heat fixation which can distort cellular structures.[9] Furthermore, the water-soluble version, Nigrosin WS, is utilized in cell viability tests as it is excluded by living cells but penetrates dead cells.[9]
-
Electronics and Optoelectronics: Certain solvent black dyes exhibit properties suitable for use as charge control agents in electrophotographic toners and in inks for infrared absorption reading.[10] Their ability to absorb light in the near-infrared spectrum is also being explored for applications in functional coatings and security inks.
-
Specialty Coatings and Finishes: Beyond simple coloration, dyes like Solvent Black 29 are valued for their ability to create deep, uniform, and durable finishes on materials such as wood and leather.[4] Their high resistance to heat and light ensures the longevity of the color in demanding applications, including automotive coatings and metal finishing.[4]
Detailed Experimental Protocols
To facilitate the exploration of these novel applications, this section provides detailed methodologies for key experiments.
Protocol 1: Negative Staining of Bacteria using Nigrosine (Solvent Black 5)
Objective: To visualize the morphology of bacterial cells without heat fixation.
Materials:
-
Nigrosine stain solution (10% w/v in distilled water)
-
Bacterial culture
-
Microscope slides
-
Inoculating loop
-
Microscope
Procedure:
-
Place a small drop of nigrosine solution onto a clean microscope slide.
-
Using a sterile inoculating loop, aseptically transfer a small amount of bacterial culture and mix it with the drop of nigrosine.
-
Take a second clean slide and hold it at a 45-degree angle to the first slide. Touch the edge of the second slide to the drop of the dye-culture mixture.
-
Allow the drop to spread along the edge of the second slide.
-
Push the second slide across the first slide in a smooth, rapid motion to create a thin smear. The smear should show a gradation of thickness, from thick and dark to thin and grey.
-
Allow the smear to air dry completely. Do not heat fix.
-
Observe the slide under the microscope using the oil immersion objective. The bacterial cells will appear as clear, unstained bodies against a dark background.
Protocol 2: Staining of Polymer Blends for Morphological Analysis using Solvent Black 46
Objective: To visualize the phase morphology of a polymer blend.
Materials:
-
Polymer blend (e.g., Polystyrene/Polymethylmethacrylate - PS/PMMA)
-
Toluene (or another suitable solvent for the blend)
-
Solvent Black 46
-
Microscope slides and coverslips
-
Optical microscope
Procedure:
-
Solution Preparation: Prepare a solution of the polymer blend in toluene (e.g., 10% w/v).
-
Staining: Add a small amount of a concentrated Solvent Black 46 solution in toluene to the polymer blend solution to achieve a final dye concentration that provides sufficient contrast (e.g., 0.01% w/v).[8] Stir the mixture to ensure homogeneity.
-
Film Casting: Cast a thin film of the stained polymer solution onto a clean microscope slide and allow the solvent to evaporate completely.
-
Microscopic Observation: Place a coverslip over the dried film and observe the sample under an optical microscope in transmission mode. The phase with a higher affinity for the dye will appear darker, revealing the morphology of the blend.[8]
Protocol 3: Determination of Dye Concentration using UV-Vis Spectrophotometry
Objective: To quantify the concentration of a solvent-soluble black dye in a solution.
Materials:
-
Solvent Black dye of interest
-
A suitable solvent (e.g., ethanol, acetone)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Standard Stock Solution: Accurately weigh a known mass of the dye and dissolve it in a specific volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Preparation of Standard Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying known concentrations.
-
Determination of Maximum Absorbance (λmax): Scan one of the standard solutions across a range of wavelengths (e.g., 400-700 nm) to determine the wavelength at which the dye exhibits maximum absorbance.
-
Measurement of Absorbance: Measure the absorbance of each of the standard solutions at the determined λmax.
-
Creation of a Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship according to the Beer-Lambert law.
-
Measurement of Unknown Sample: Measure the absorbance of the unknown sample solution at the λmax.
-
Determination of Unknown Concentration: Use the calibration curve to determine the concentration of the dye in the unknown sample based on its absorbance.
Visualizing Workflows and Relationships
To further clarify the experimental and logical processes involved in the application of solvent-soluble black dyes, the following diagrams have been generated using the DOT language.
References
- 1. Solvent Black 7 - Oil Soluble Nigrosine - Nigrosin N from Emperor Chem [emperordye.com]
- 2. Synthesis Method of Solvent black 5 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 3. Properties and Application of Solvent Black 7 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Black 7-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 7. Dimacolor solvent dyes,Solvent Black B,Solvent Black 46 [dimacolor.com]
- 8. benchchem.com [benchchem.com]
- 9. Nigrosin - Wikipedia [en.wikipedia.org]
- 10. US4624709A - Nigrosine dyes and process for preparing same - Google Patents [patents.google.com]
Literature review of Solvent Black 34 research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific and technical literature on C.I. Solvent Black 34 (CAS No. 32517-36-5). It covers the synthesis, chemical and physical properties, and common applications of this metal-complex azo dye. Detailed experimental protocols for its synthesis and characterization are provided, based on established methods for analogous compounds, alongside a summary of its known quantitative data.
Core Concepts and Chemical Identity
This compound, also known by trade names such as Zapon Fast Black B and Permalex Black BG, is a monoazo metal-complex dye.[1][2] Its chemical structure consists of a chromium atom complexed with two molecules of an azo dye ligand. The ligand is formed by the diazotization of 2-amino-5-nitrophenol (B90527) and subsequent coupling with 2-naphthol (B1666908).[2] The chemical name for this compound is Chromate(1-), bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenolate(2-)]-.[3]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| C.I. Name | This compound |
| C.I. Number | 12195 |
| CAS Number | 32517-36-5 |
| Chemical Formula | C₃₂H₁₈CrN₆O₈⁻ |
| Molecular Weight | 674.52 g/mol |
| Chemical Class | Monoazo Metal Complex |
| Appearance | Bluish-black powder |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of an azo dye ligand followed by complexation with a chromium salt. The overall workflow is depicted in the diagram below.
Caption: Synthesis workflow for this compound.
Experimental Protocol for Synthesis
While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, the following procedure is based on established methods for the synthesis of analogous chromium-complex azo dyes.[4]
Materials:
-
2-Amino-5-nitrophenol
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol (β-Naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Chromium(III) chloride (CrCl₃)
-
Deionized water
Procedure:
Step 1: Diazotization of 2-Amino-5-nitrophenol
-
Dissolve a specific molar equivalent of 2-amino-5-nitrophenol in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of the reaction can be checked with starch-iodide paper.
Step 2: Azo Coupling
-
In a separate vessel, dissolve an equimolar amount of 2-naphthol in an aqueous sodium hydroxide solution.
-
Cool the alkaline 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and a basic pH to facilitate the coupling reaction.
-
After the addition is complete, continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
The resulting azo dye ligand will precipitate out of the solution.
-
Filter the precipitate, wash it with cold water until the filtrate is neutral, and dry it in an oven at a low temperature.
Step 3: Metal Complexation
-
Suspend the dried azo dye ligand in a suitable solvent, such as ethanol.
-
Add an aqueous solution of a chromium salt (e.g., chromium(III) chloride) in a 2:1 molar ratio of ligand to chromium.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and filter the resulting this compound precipitate.
-
Wash the product with ethanol and then with water to remove any unreacted starting materials and inorganic salts.
-
Dry the final product in a vacuum oven.
Physicochemical Properties
This compound is a bluish-black powder with good solubility in a range of organic solvents and excellent stability to heat and light.[5]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Bluish-black powder | [6] |
| Heat Resistance | 160 °C | [6] |
| Light Fastness (1-8 scale) | 7.0 | [6] |
| Acid Resistance (1-5 scale) | 5 | [6] |
| Alkali Resistance (1-5 scale) | 4-5 | [6] |
Table 3: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) |
| Ethanol | 50 |
| N-Propanol | 50 |
| Butyl Cellosolve | 450 |
| Methyl Ethyl Ketone (MEK) | 200 |
| Cyclohexanone | 200 |
| Ethyl Acetate | - |
| Toluene | 150 |
| Xylene | - |
Note: Solubility data is compiled from various sources and may vary depending on the specific grade and purity of the dye and the temperature.
Analytical Characterization
The characterization of this compound involves various analytical techniques to confirm its structure and purity. The expected analytical workflow is presented below.
Caption: Analytical workflow for the characterization of this compound.
Experimental Protocols for Characterization
UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To determine the maximum absorption wavelength (λmax) in the visible region.
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol).
-
Record the absorption spectrum over a range of 300-800 nm using a UV-Vis spectrophotometer.
-
The wavelength at which the highest absorbance is recorded is the λmax. For a black dye, a broad absorption across the visible spectrum is expected.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Procedure:
-
Prepare a KBr pellet containing a small amount of the solid this compound sample.
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Characteristic peaks to be observed include:
-
Broad -OH stretching (around 3400 cm⁻¹)
-
Aromatic C-H stretching (around 3050 cm⁻¹)
-
N=N stretching of the azo group (around 1450-1500 cm⁻¹)
-
C=C stretching of the aromatic rings (around 1600 cm⁻¹)
-
N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹)
-
Cr-O and Cr-N stretching in the far-IR region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed molecular structure.
-
Procedure:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Due to the paramagnetic nature of Cr(III), obtaining a well-resolved NMR spectrum can be challenging.
-
Acquire ¹H and ¹³C NMR spectra.
-
The spectra would be expected to show signals corresponding to the protons and carbons of the naphthalenol and nitrophenyl rings.
-
Applications
This compound is a versatile dye with numerous industrial applications due to its excellent solubility in organic solvents and strong, stable color.[5] Its primary uses include:
-
Wood Stains and Coatings: It provides a deep black color for staining and finishing wood products.[5]
-
Printing Inks: Used in the formulation of various printing inks.
-
Leather Finishing: Applied in the dyeing and finishing of leather goods.
-
Plastics and Resins: Employed as a colorant for various plastics and resins.
-
Aluminum Foil and Metal Coatings: Used for coloring aluminum foils and in metal coatings.[5]
Safety and Handling
According to safety data sheets, this compound is a stable compound under normal conditions. It is important to handle the powder in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact. It is not classified as a hazardous substance, but it may cause irritation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Disclaimer: This document is intended for informational purposes only and is based on a review of publicly available literature. It is not a substitute for professional scientific or safety advice. Researchers should always consult primary literature and safety data sheets before handling any chemical substances.
References
- 1. researchgate.net [researchgate.net]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Synthetic Process of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dubayrox.com [dubayrox.com]
- 6. researchgate.net [researchgate.net]
The Sudan Dyes: A Technical Guide to their Historical Development and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development and multifaceted applications of Sudan dyes in scientific research. From their origins in the textile industry to their indispensable role in modern histology and cytochemistry, this document provides a comprehensive overview of their chemistry, mechanisms of action, and established experimental protocols.
Historical Development
The advent of synthetic dyes in the 19th century revolutionized various industries, including textiles and biological staining. Among these, the Sudan dyes, a class of fat-soluble azo dyes, emerged as crucial tools for the visualization of lipids in biological specimens. Their development was a significant milestone, enabling researchers to study the distribution and metabolism of lipids in cells and tissues.
A timeline of the introduction of key Sudan dyes into scientific research is presented below.
Chemical Properties and Staining Mechanism
Sudan dyes are classified as lysochromes, meaning they are colored substances that are soluble in lipids and fats. Their staining mechanism is a physical process based on their preferential solubility in lipids over the solvent in which they are dissolved. This is in contrast to most other histological stains, which rely on chemical binding to cellular components.
The core principle of lysochrome staining is illustrated in the following diagram:
Physicochemical Properties of Major Sudan Dyes
The selection of a specific Sudan dye for an experiment depends on factors such as the desired color, staining intensity, and the type of lipids to be visualized. The table below summarizes key quantitative data for the most commonly used Sudan dyes.
| Dye | Chemical Formula | Molecular Weight ( g/mol ) | Absorption Maximum (λmax) | Solubility |
| Sudan III | C₂₂H₁₆N₄O | 352.40 | 507-510 nm | Insoluble in water; Soluble in ethanol (B145695), acetone (B3395972), chloroform. |
| Sudan IV | C₂₄H₂₀N₄O | 380.45 | 520 nm | Insoluble in water; Soluble in ethanol, acetone, chloroform, and propylene (B89431) glycol.[1] |
| Oil Red O | C₂₆H₂₄N₄O | 408.51 | 518 nm[1] | Insoluble in water; Soluble in isopropanol, propylene glycol, ethanol, and acetone. |
| Sudan Black B | C₂₉H₂₄N₆ | 456.54 | 596-605 nm | Insoluble in water; Soluble in ethanol, propylene glycol, and various organic solvents. |
Synthesis of Sudan Dyes
Sudan dyes are arylazo-naphthols, which are synthesized through a diazo coupling reaction. This typically involves the diazotization of a primary aromatic amine, followed by coupling with a naphthol derivative. The general synthesis workflow is depicted below.
Experimental Protocols
Accurate and reproducible staining with Sudan dyes requires adherence to well-defined protocols. The following sections provide detailed methodologies for the most common applications of these dyes in a research setting.
General Lipid Staining Workflow
The staining of lipids in tissue sections with Sudan dyes generally follows a common workflow, with variations in fixation, dye solution preparation, and counterstaining depending on the specific dye and application.
Detailed Staining Protocols
The following tables provide detailed, step-by-step protocols for key experiments using Sudan III, Sudan IV, Oil Red O, and Sudan Black B.
Table 1: Protocol for Staining Neutral Lipids with Sudan III
| Step | Procedure |
| 1. Fixation | Fix frozen sections in 10% buffered neutral formalin for 5-10 minutes. |
| 2. Rinsing | Rinse briefly in distilled water. |
| 3. Dehydration | Dehydrate in 70% ethanol for 5 minutes. |
| 4. Staining | Stain in a saturated solution of Sudan III in 70% ethanol for 30-60 minutes. |
| 5. Differentiation | Differentiate in 50% ethanol until lipid droplets are distinct. |
| 6. Rinsing | Rinse thoroughly in distilled water. |
| 7. Counterstaining | Counterstain with Mayer's hematoxylin (B73222) for 1-2 minutes. |
| 8. Bluing | Blue in Scott's tap water substitute or running tap water. |
| 9. Mounting | Mount in an aqueous mounting medium. |
| Results | Lipids: Orange-Red; Nuclei: Blue. |
Table 2: Herxheimer's Method for Staining Lipids with Sudan IV
| Step | Procedure |
| 1. Fixation | Fix frozen sections in 10% buffered neutral formalin for 1 minute.[2] |
| 2. Rinsing | Rinse in two changes of distilled water.[2] |
| 3. Dehydration | Rinse in 70% ethanol.[2] |
| 4. Staining | Stain in Herxheimer's Sudan IV solution (a saturated solution of Sudan IV in equal parts acetone and 70% ethanol) for 10 minutes.[2] |
| 5. Differentiation | Differentiate quickly in 70% ethanol.[2] |
| 6. Rinsing | Wash thoroughly in distilled water.[2] |
| 7. Counterstaining | Counterstain with Mayer's modified hematoxylin for 2-3 minutes.[2] |
| 8. Bluing | Optional: Blue in saturated aqueous lithium carbonate or Scott's tap water substitute.[2] |
| 9. Mounting | Mount in an aqueous mounting medium.[2] |
| Results | Lipids: Scarlet Red; Nuclei: Blue. |
Table 3: Protocol for Staining Neutral Lipids with Oil Red O
| Step | Procedure |
| 1. Fixation | Fix frozen sections in 10% buffered neutral formalin for 10 minutes.[3] |
| 2. Rinsing | Rinse with distilled water. |
| 3. Dehydration | Briefly dip in 60% isopropanol.[3] |
| 4. Staining | Stain in a freshly prepared working solution of Oil Red O for 15 minutes.[3] |
| 5. Differentiation | Briefly dip in 60% isopropanol.[3] |
| 6. Rinsing | Rinse with distilled water.[3] |
| 7. Counterstaining | Counterstain with Mayer's hematoxylin for 3 minutes.[3] |
| 8. Rinsing | Rinse with distilled water.[3] |
| 9. Mounting | Mount in an aqueous mounting medium.[3] |
| Results | Lipids: Bright Red; Nuclei: Blue. |
Table 4: Protocol for Staining Lipids with Sudan Black B
| Step | Procedure |
| 1. Fixation | Fix frozen sections in 10% buffered neutral formalin for 10-20 minutes. |
| 2. Rinsing | Rinse in distilled water. |
| 3. Dehydration | Dehydrate in propylene glycol for 5 minutes. |
| 4. Staining | Stain in a saturated solution of Sudan Black B in propylene glycol for 7 minutes.[4] |
| 5. Differentiation | Differentiate in 85% propylene glycol for 3 minutes.[4] |
| 6. Rinsing | Rinse in distilled water.[4] |
| 7. Counterstaining | Counterstain with Nuclear Fast Red for 3 minutes.[4] |
| 8. Rinsing | Wash in tap water and rinse in distilled water.[4] |
| 9. Mounting | Mount in an aqueous mounting medium.[4] |
| Results | Lipids: Blue-Black; Nuclei: Red. |
Molecular Interactions of Sudan Dyes
While primarily used for their physical staining properties, research has indicated that Sudan dyes can interact with cellular macromolecules, which may contribute to their observed toxicity. Studies have shown that Sudan dyes can bind to DNA, primarily through groove binding. This interaction is thought to be a factor in their carcinogenic potential.
The following diagram illustrates the interaction of Sudan dyes with the minor groove of a DNA double helix.
It is important to note that the use of Sudan dyes in cell signaling studies is not a primary application, and their effects on specific signaling pathways are not well-characterized. Their main utility remains in the histochemical localization of lipids.
Conclusion
The Sudan dyes represent a cornerstone in the history of histochemistry, providing researchers with a simple and effective method for visualizing lipids. Their development and refinement have been instrumental in advancing our understanding of cellular and tissue biology. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering historical context, quantitative data, detailed experimental protocols, and insights into their molecular interactions. By understanding the principles and methodologies outlined herein, researchers can continue to leverage these classic staining techniques in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols: Sudan Black B Staining for Lipids in Frozen Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan Black B (SBB) is a lipophilic (fat-soluble) diazo dye widely utilized in histology and cytochemistry for the visualization of a broad range of lipids, including neutral fats, phospholipids, and sterols.[1][2] Its application is particularly critical for frozen tissue sections, as this method preserves the integrity of cellular lipids that would otherwise be lost during the paraffin-embedding process.[3] The staining mechanism is a physical process wherein the dye, being more soluble in lipids than in its solvent, partitions into the lipid-rich structures of the tissue, rendering them a distinct blue-black color.[1][4] Propylene (B89431) glycol is the preferred solvent for the dye as it does not dissolve the lipids within the tissue sample.[1][4] This technique is not only pivotal for studying lipid distribution in various tissues but also for identifying pathological lipid accumulation. Additionally, SBB is valuable for detecting lipofuscin, the "wear-and-tear" pigment associated with cellular aging.[1][5]
Principle of Staining
The Sudan Black B staining technique is based on the dye's differential solubility. The dye is dissolved in a solvent in which it is less soluble than in the tissue lipids. When the frozen section is immersed in the SBB solution, the dye migrates from the solvent to the tissue lipids, where it is more soluble, thereby staining the lipid droplets blue-black.[4] This physical staining process allows for the clear visualization of lipid distribution within cells and tissues.
Quantitative Data Summary
For reproducibility and standardization, the following table summarizes key quantitative parameters from established Sudan Black B staining protocols for frozen tissue sections.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Specimen | Snap frozen human striated muscle[4] | Formalin-fixed frozen sections[6] | Fresh or formalin-fixed unprocessed tissue[7] |
| Section Thickness | 10 - 16 µm[4] | Not Specified | 8 - 10 µm[7] |
| Fixation | Baker's Fixative (5 minutes)[4] | 10% Formalin (20 minutes)[6] | 10% Phosphate Buffered Formalin (1 minute)[7] |
| Dehydration | 100% Propylene Glycol (5 minutes)[4] | Pre-Stain Solution (2 changes, 5 minutes each)[6] | 100% Propylene Glycol (10-15 minutes)[7] |
| Staining Solution | Saturated Sudan Black B in propylene glycol[4] | Sudan Black B Solution[6] | Sudan Black B Stain, Propylene Glycol[7] |
| Staining Time | Minimum 2 hours (overnight preferred)[4] | 7 minutes with agitation[6] | 30 minutes to 1 hour[7] |
| Differentiation | 85% Propylene Glycol (3 minutes)[4] | Differentiation Solution (3 minutes)[6] | 85% Propylene Glycol (3 minutes with agitation)[7] |
| Counterstain | Not Specified | Nuclear Fast Red (3 minutes)[6] | Nuclear Fast Red (5 minutes)[7] |
| Mounting | Aqueous mounting medium (glycerin jelly)[4] | Aqueous mounting media/Glycerin Jelly[6] | Mount-Quick Aqueous mounting medium[7] |
Experimental Workflow
Caption: Experimental workflow for Sudan Black B staining of lipids in frozen tissue sections.
Experimental Protocols
Reagent Preparation
-
Sudan Black B Staining Solution (Propylene Glycol Method)
-
Dissolve 0.7 g of Sudan Black B powder in 100 mL of propylene glycol.[8][9]
-
Heat the solution to 100-110°C while stirring to dissolve the dye. Do not exceed 110°C.[4][8]
-
Filter the hot solution through coarse filter paper using a vacuum.[4]
-
Allow the solution to cool to room temperature and then filter again through a fritted glass filter of medium porosity with a vacuum.[4]
-
Store the solution at room temperature.[4] For longer stability, the solution can be stored at 60°C.[2][8]
-
-
85% Propylene Glycol Solution (for differentiation)
-
Mix 85 mL of propylene glycol with 15 mL of distilled water.[8]
-
-
Baker's Fixative
-
Consult appropriate laboratory resources for the specific formulation of Baker's formal-calcium fixative.
-
-
Nuclear Fast Red Solution (Counterstain)
-
Use a commercially available Nuclear Fast Red solution or prepare according to standard histological protocols.
-
-
Aqueous Mounting Medium (Glycerin Jelly)
-
Dissolve gelatin in boiling water.[4]
-
Allow it to cool without solidifying and then add phenol (B47542) and glycerol.[4]
-
Mix well and allow air bubbles to dissipate before use.[4]
-
Staining Procedure
This protocol is adapted from established methods for staining lipids in frozen sections.[4][6][7]
-
Tissue Preparation
-
Fixation
-
Dehydration and Staining
-
Washing and Differentiation
-
Counterstaining (Optional)
-
Mounting
-
Gently mount the coverslips with an aqueous mounting medium, such as glycerin jelly, onto a labeled glass slide.[4]
-
Note: Avoid applying pressure to the coverslip, as this can displace the stained lipid droplets. If air bubbles are present, re-immerse the slide in warm water until the coverslip detaches, and then remount.[4][7]
-
Expected Results
-
Lipids/Fat deposits: Stained blue-black.[4]
-
Background: Should be relatively clear or lightly stained.
Troubleshooting
-
Weak or No Staining: This may result from the lipid content being too low, the staining solution being old, or insufficient staining time.[3][10] Consider preparing a fresh staining solution or extending the incubation period.
-
Non-specific Background Staining: This can occur if the differentiation step is too short or if the washing steps are not thorough. Ensure adequate rinsing and differentiation.[3]
-
Precipitate on Tissue: Always filter the Sudan Black B solution before use to remove any dye precipitates.[3]
-
Lipid Droplet Displacement: Use an aqueous mounting medium and avoid applying pressure during coverslipping to prevent the movement of stained lipids.[4][7]
By following these detailed protocols, researchers can effectively utilize Sudan Black B staining for the accurate visualization and assessment of lipids in frozen tissue sections, aiding in a wide range of research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. biognost.com [biognost.com]
- 3. benchchem.com [benchchem.com]
- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 5. benchchem.com [benchchem.com]
- 6. VitroView™ Sudan Black B Lipid Stain Kit - VitroVivo Biotech [vitrovivo.com]
- 7. newcomersupply.com [newcomersupply.com]
- 8. microbenotes.com [microbenotes.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Sudan Black B Staining of Myeloblasts and Lymphoblasts
Introduction
Sudan Black B (SBB) is a fat-soluble dye crucial in cytochemistry for the identification of various intracellular lipids, including neutral fats, phospholipids, and sterols.[1] In the field of hematology, its primary application lies in the differentiation of acute myeloid leukemia (AML) from acute lymphoblastic leukemia (ALL).[1][2] The diagnostic utility of SBB staining is predicated on its ability to stain the lipid-rich granules within the cytoplasm of myeloid cells. Myeloblasts, the precursors of granulocytes, exhibit a positive reaction to SBB, with the staining intensity increasing as the cells mature.[1][3] Conversely, lymphoblasts are typically negative for SBB staining.[1] This distinct differential staining pattern is a fundamental tool for the initial diagnosis and classification of acute leukemias. SBB staining offers certain advantages over myeloperoxidase (MPO) staining, as it can be effectively used on older smears and stains a broader array of granular components in neutrophils.[1][3]
Principle of Staining
Sudan Black B is a lysochrome dye, meaning it is soluble in lipids and lipid solvents.[1] The staining mechanism is a physical process based on the dye's preferential solubility.[4] When an SBB solution is applied to a fixed blood or bone marrow smear, the dye partitions from its solvent into the intracellular lipid-containing structures.[1] These structures include the azurophilic and specific granules of myelocytic cells and the lysosomal granules of monocytic cells.[3][5] This results in the formation of distinct black granular deposits within the cytoplasm of SBB-positive cells.[1] Lymphoid cells, lacking these lipid-rich granules, do not take up the stain and therefore remain negative.[3]
Data Presentation: Staining Characteristics and Diagnostic Significance
The following table summarizes the Sudan Black B staining patterns observed in different hematopoietic cell types and their significance in the diagnosis of acute leukemias.
| Cell Type | SBB Staining Pattern | Significance in Leukemia Diagnosis |
| Myeloblasts | Fine or coarse black granules in the cytoplasm.[1] | Staining of 3% or more of blasts is a key criterion for the diagnosis of Acute Myeloid Leukemia (AML).[1] |
| Promyelocytes & Myelocytes | Strong, coarse black granular staining that intensifies with maturation.[1] | Indicates granulocytic lineage. |
| Neutrophils | Intense black staining of granules.[1] | Serve as a positive control for the staining procedure.[1] |
| Monocytes | Variable, from negative to weakly positive with fine, scattered black granules.[1] | Generally weaker staining than the granulocytic series.[1] |
| Lymphoblasts & Lymphocytes | Typically negative.[1][3] | SBB negativity is characteristic of Acute Lymphoblastic Leukemia (ALL). Less than 3% of blasts show positivity in ALL.[1] |
| Erythroblasts | Negative.[1] | Not of the myeloid or lymphoid lineage. |
Note: While SBB is a reliable marker, rare cases of acute lymphoblastic leukemia (approximately 2.7%) have been reported to show positivity.[6][7] Therefore, SBB results should be interpreted in conjunction with other diagnostic tests.
Experimental Protocols
This section provides a detailed methodology for performing Sudan Black B staining on blood or bone marrow smears.
Reagents and Materials
-
Sample: Fresh anticoagulated whole blood or bone marrow smears.[1][3]
-
Fixative: 40% formaldehyde (B43269) solution vapor or a formalin-ethanol mixture.[1][3]
-
Sudan Black B (SBB) Staining Solution (0.3% w/v): 0.3 g of Sudan Black B powder dissolved in 100 ml of absolute ethanol (B145695).[1][3]
-
Phenol (B47542) Buffer: 16 g of crystalline phenol dissolved in 30 ml of absolute ethanol, added to 100 ml of distilled water containing 0.3 g of disodium (B8443419) phosphate (B84403) (Na₂HPO₄·12H₂O).[1][3]
-
Working SBB Staining Solution: Mix 60 ml of the SBB stock solution with 40 ml of the phenol buffer. This working solution should be filtered before use.[1][3]
-
Differentiating Solution: 70% ethanol.[1]
-
Microscope slides and coverslips
-
Coplin jars
-
Distilled water
-
Microscope
Staining Procedure
-
Smear Preparation: Prepare thin smears of fresh anticoagulated whole blood or bone marrow aspirate on clean glass slides and allow them to air dry completely.[1]
-
Fixation: Fix the air-dried smears in formalin vapor for 5-10 minutes.[1][3]
-
Washing: Gently rinse the slides with distilled water for 5-10 minutes and allow them to air dry.[1][3]
-
Staining: Immerse the fixed slides in the working Sudan Black B staining solution in a covered Coplin jar for 1 hour at room temperature.[1][3]
-
Differentiation: Remove the slides from the staining solution and rinse them with 70% ethanol for 30 seconds to remove excess stain. Repeat this step three times.[1][3]
-
Washing: Thoroughly rinse the slides under running tap water and allow them to air dry.[1][3]
-
Counterstaining: Counterstain the smears with May-Grünwald-Giemsa or Leishman stain according to standard procedures.[1][3]
-
Microscopic Examination: Once dry, the slides can be examined under a microscope.[1]
Data Interpretation
The presence of black, granular deposits in the cytoplasm of leukocytes and myeloblasts indicates a positive reaction.[1] The intensity of the staining can vary depending on the cell lineage and maturation stage. For a definitive diagnosis of AML, a threshold of 3% or more of the blast population must exhibit SBB positivity.[1]
Visualizations
Caption: A flowchart illustrating the sequential steps of the Sudan Black B staining protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. bioscience.com.pk [bioscience.com.pk]
- 3. laboratorytests.org [laboratorytests.org]
- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 5. SUDAN BLACK B - Far Diagnostics [fardiag.com]
- 6. Sudan black B positivity in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sudan Black B positivity in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvent Black 34 in Black Polyimide Film Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of Solvent Black 34 into polyimide film formulations to create black polyimide films. This document is intended for professionals in research and development seeking to utilize this application for various technological advancements.
Introduction
Polyimide (PI) films are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] For applications requiring light shielding or a black matrix, such as in flexible displays, printed circuit boards, and optical sensors, coloration of the inherently transparent yellow PI film is necessary. While intrinsically black polyimides can be synthesized through complex monomer design, a more straightforward approach is the incorporation of a black dye.[2][3]
This compound is a solvent-soluble black dye that can be added to the polyamic acid (PAA) precursor solution before the thermal curing process to create a black polyimide film.[3] This method offers a versatile and cost-effective way to produce black PI films while aiming to maintain the desirable properties of the polyimide backbone.[2]
Properties of this compound
A summary of the relevant properties of this compound for polyimide formulation is presented in Table 1. The dye's solubility in solvents commonly used for polyamic acid synthesis, such as N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP), and its high thermal stability are critical for this application.
Table 1: Properties of this compound
| Property | Value | Reference |
| Appearance | Black Powder | [4] |
| C.I. Name | This compound | [4] |
| CAS No. | 32517-36-5 | [4] |
| Solubility (g/L) | ||
| N-methyl-2-pyrrolidone (NMP) | Data not explicitly available, but compatible with PI synthesis | [1] |
| N,N-dimethylacetamide (DMAc) | Data not explicitly available, but compatible with PI synthesis | [1][2] |
| Methyl Ethyl Ketone (MEK) | 300 | [4] |
| 2-ethoxyethanol | 200 | [4] |
| 1-methoxy-2-propanol | 100 | [4] |
| Heat Resistance | 160°C | [5] |
| Light Fastness | 7 | [5] |
Experimental Protocols
The following protocols are adapted from established procedures for polyimide film synthesis and provide a framework for incorporating this compound.[1][2][6][7]
Preparation of Black Polyamic Acid (PAA) Solution
This protocol describes the synthesis of a polyamic acid solution with the incorporation of this compound.
Materials:
-
Pyromellitic dianhydride (PMDA)
-
4,4'-oxydianiline (ODA)
-
This compound
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas
Procedure:
-
Dry PMDA and ODA under vacuum at 120°C for 12 hours prior to use.
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ODA in anhydrous DMAc under a nitrogen atmosphere.
-
In a separate container, dissolve this compound in anhydrous DMAc to create a stock solution. A typical loading concentration is 5 wt% relative to the final polyimide solid content.[8]
-
Add the desired amount of the this compound stock solution to the ODA solution and stir until homogeneous.
-
Slowly add an equimolar amount of PMDA powder to the diamine-dye solution in portions.
-
Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to obtain a viscous black polyamic acid solution.
Fabrication of Black Polyimide Film
This protocol details the casting and thermal curing of the black PAA solution to form a black polyimide film.
Procedure:
-
Cast the black PAA solution onto a clean, dry glass substrate.
-
Use a doctor blade to control the film thickness.
-
Place the cast film in a programmable oven and perform a staged thermal curing process under a nitrogen atmosphere:
-
After curing, allow the oven to cool down to room temperature.
-
Immerse the glass substrate in warm deionized water to facilitate the peeling of the black polyimide film.
Characterization Data
The following tables summarize the expected properties of black polyimide films formulated with this compound. The data is compiled from typical values for polyimide films and the known characteristics of the dye.
Table 2: Optical Properties of Black Polyimide Film
| Property | Expected Value (for ~25 µm film) | Reference |
| Color | Black | [3] |
| Transmittance at 600 nm | < 2% | [9] |
| Lightness (L*) | < 10 | [1] |
Table 3: Thermal and Mechanical Properties of Black Polyimide Film
| Property | Expected Value | Reference |
| Glass Transition Temperature (Tg) | > 350 °C | [6] |
| 5% Weight Loss Temperature (TGA) | > 500 °C | [6] |
| Coefficient of Thermal Expansion (CTE) | 20 - 40 ppm/°C | [6][8] |
| Tensile Strength | > 100 MPa | [10] |
| Tensile Modulus | > 2 GPa | [11] |
Diagrams
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and characterization of black polyimide films using this compound.
Caption: Workflow for Black Polyimide Film Formulation and Characterization.
Logical Relationship of Components
The diagram below shows the logical relationship between the raw materials and the final product in the formulation of a black polyimide film with this compound.
Caption: Component Relationship in Black Polyimide Film Formulation.
References
- 1. Preparation and Properties of Inherently Black Polyimide Films with Extremely Low Coefficients of Thermal Expansion and Potential Applications for Black Flexible Copper Clad Laminates [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 6. Preparation and Properties of Intrinsically Black Polyimide Films with CIE Lab Color Parameters Close to Zero and High Thermal Stability for Potential Applications in Flexible Printed Circuit Boards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Properties of Inherently Black Polyimide Films with Extremely Low Coefficients of Thermal Expansion and Potential Applications for Black Flexible Copper Clad Laminates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Non-aqueous Staining of Lipids with Solvent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of lipids in biological samples is crucial for understanding cellular metabolism, disease pathogenesis, and the effects of therapeutic interventions. Non-aqueous staining methods are often preferred for lipid demonstration as they minimize the dissolution of lipids that can occur with aqueous staining procedures. This document provides a detailed overview of the principles and protocols for non-aqueous lipid staining.
While the query specifically mentioned Solvent Black 34, it is important to note that this dye is primarily an industrial colorant with no established protocols for biological lipid staining found in scientific literature.[1] Therefore, this application note will focus on the principles of non-aqueous lipid staining using a well-characterized and widely used lysochrome dye, Sudan Black B (Solvent Black 3) , as a representative example.[2][3] The information provided for Sudan Black B can serve as a foundational guide for researchers interested in the non-aqueous staining of lipids.
Principle of Non-Aqueous Lipid Staining
Non-aqueous lipid staining relies on the use of lysochrome dyes, which are fat-soluble colorants.[4] The staining mechanism is a physical process based on the differential solubility of the dye.[5] The lysochrome is dissolved in a non-aqueous solvent in which it is sparingly soluble. When the tissue section is incubated in this solution, the dye preferentially partitions from the solvent into the intracellular and extracellular lipid deposits where it is more soluble.[5] This results in the selective coloration of lipid-rich structures. Common non-aqueous solvents used for this purpose include propylene (B89431) glycol and various alcohols.[4]
Comparative Data of Solvent Dyes
To provide context, the following table summarizes the known properties of this compound and compares them with the well-established biological stain, Sudan Black B. The lack of biological application data for this compound is a key differentiator.
| Property | This compound | Sudan Black B (Solvent Black 3) |
| C.I. Name | This compound | Solvent Black 3[2] |
| CAS Number | 32517-36-5[6] | 4197-25-5[2] |
| Chemical Class | Monoazo Metal Complex[7] | Diazo[2] |
| Appearance | Bluish-black powder[7] | Dark brown to black powder[2] |
| Solubility | Good solubility in a wide range of organic solvents.[7] | Soluble in ethanol, propylene glycol, and lipids.[4][5] |
| Primary Applications | Wood stains, printing inks, plastic coatings, leather finishes.[6] | Staining of neutral triglycerides, lipids, and lipoproteins in biological samples.[2] |
| Biological Staining | No established protocols or applications found in scientific literature.[1] | Widely used in histology, cytology, and hematology for lipid visualization.[2][3] |
Experimental Protocols
The following is a detailed protocol for the non-aqueous staining of lipids in frozen tissue sections using Sudan Black B in a propylene glycol solution. This method is effective for demonstrating a broad range of lipids, including neutral fats and phospholipids.[5]
Reagents and Preparation
-
Sudan Black B Staining Solution (0.7% in Propylene Glycol)
-
Add 0.7 g of Sudan Black B powder to 100 mL of 100% propylene glycol.
-
Heat the solution to 100-110°C for a few minutes with constant stirring to dissolve the dye. Caution: Use a fume hood and appropriate personal protective equipment.
-
Filter the hot solution through a coarse filter paper (e.g., Whatman No. 2).
-
Allow the solution to cool to room temperature.
-
Filter again using a fritted glass filter of medium porosity.
-
Store at room temperature. The solution is stable for several months.
-
-
85% Propylene Glycol
-
Mix 85 mL of propylene glycol with 15 mL of distilled water.
-
-
10% Neutral Buffered Formalin
-
Nuclear Fast Red (Kernechtrot) Solution (for counterstaining)
-
Aqueous Mounting Medium (e.g., Glycerin Jelly)
Staining Procedure for Frozen Sections
-
Fixation: Cut frozen sections at 8-10 µm and fix in 10% neutral buffered formalin for 5-10 minutes. For fresh, unfixed tissue, proceed directly to step 3 after sectioning.
-
Washing: Rinse the sections thoroughly in several changes of distilled water.
-
Dehydration: Place the slides in 100% propylene glycol for 5-10 minutes to dehydrate the tissue and remove any water.
-
Staining: Transfer the slides directly into the pre-warmed (60°C) Sudan Black B staining solution and incubate for 10-15 minutes. Alternatively, staining can be performed at room temperature for 30-60 minutes.
-
Differentiation: Differentiate the sections in 85% propylene glycol for 3 minutes with gentle agitation to remove excess stain.
-
Washing: Rinse the sections thoroughly in several changes of distilled water.
-
Counterstaining: Counterstain the nuclei by immersing the slides in Nuclear Fast Red solution for 5 minutes.
-
Washing: Gently wash the slides in several changes of tap water.
-
Mounting: Mount the coverslip using an aqueous mounting medium. Avoid using organic solvent-based mounting media as they will dissolve the stained lipids.
Expected Results
-
Lipids (neutral fats, phospholipids): Blue-black to black
-
Nuclei: Red
Visualizations
Logical Workflow for Non-Aqueous Lipid Staining
Caption: General workflow for non-aqueous lipid staining.
Principle of Lysochrome Staining
Caption: Dye partitions from solvent to lipid.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Black 3 - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. stainsfile.com [stainsfile.com]
- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. China this compound factory and manufacturers | Precise Color [precisechem.com]
Application Notes: Protocol for Staining Triglycerides and Neutral Lipids with Sudan Black B
Audience: Researchers, scientists, and drug development professionals.
Principle of Staining
Sudan Black B (SBB) is a non-ionic, lipophilic (fat-soluble) diazo dye belonging to the lysochrome group of stains.[1][2] The staining mechanism is primarily a physical process based on the dye's differential solubility.[1][3][4] SBB is highly soluble in lipids, such as neutral fats (triglycerides), phospholipids (B1166683), and sterols, but has lower solubility in its solvent carrier, typically propylene (B89431) glycol or ethanol.[1][4][5] When a tissue section or cell smear is incubated with a saturated SBB solution, the dye molecules partition from the solvent into the lipid-rich structures within the sample.[1][6] This selective dissolution and accumulation result in a distinct blue-black to black coloration of the targeted lipids, making them easily visible under a light microscope.[1][6] While the process is mainly physical, SBB is also a slightly basic dye and can combine with acidic groups in compound lipids like phospholipids.[1][7][8]
Applications in Research and Development
Sudan Black B is a versatile stain with numerous applications for visualizing and quantifying lipids.
-
Metabolic Disease Research: SBB is widely used to visualize lipid droplet accumulation in cells and tissues in studies related to obesity, diabetes, and fatty liver disease.[4]
-
Atherosclerosis: The stain is crucial for identifying lipid accumulation, particularly cholesterol, within the walls of arteries, which is a hallmark of atherosclerotic plaques.[6][9]
-
Hematology: SBB is used to stain granules in various white blood cells, aiding in the differentiation of Acute Myeloid Leukemia (AML) from Acute Lymphoid Leukemia (ALL).[5][10] It has an advantage over Myeloperoxidase (MPO) staining as it stains both azurophilic and specific granules in neutrophils.[4][10]
-
Cellular Senescence: The dye can detect lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in aging cells, making it a useful marker for cellular aging.[6][11]
-
Plant and Microbiology: SBB is used to study lipid bodies in plant cells for energy storage research and for screening oil-producing microorganisms in biofuel development.[2][6]
Physicochemical and Staining Properties
A clear understanding of the properties of Sudan Black B is crucial for its optimal use.
| Property | Value | References |
| Common Name | Sudan Black B | [12] |
| C.I. Number | 26150 | [1][12] |
| C.I. Name | Solvent Black 3 | [12] |
| Chemical Formula | C₂₉H₂₄N₆ | [1][12] |
| Molecular Weight | 456.54 g/mol | [1] |
| Appearance | Black Powder | [1] |
| Color of Stain | Blue-black to Black | [1][7] |
| Primary Targets | Neutral Fats, Triglycerides, Phospholipids, Sterols, Lipoproteins | [4][5][7][13] |
Experimental Protocols
For optimal lipid demonstration, staining must be performed on frozen sections, as the solvents used in paraffin (B1166041) embedding remove lipids, rendering the staining ineffective.[4][9]
Reagent Preparation
The following table summarizes the preparation of the necessary reagents. The propylene glycol method is recommended as it is less likely to dissolve fine lipid droplets compared to alcohol-based methods.[14]
| Reagent | Component | Amount / Concentration | Preparation Instructions |
| Sudan Black B Staining Solution (Propylene Glycol) | Sudan Black B Powder | 0.7 g | 1. Add 0.7 g of SBB to 100 mL of propylene glycol.[13][14] 2. While stirring, heat the mixture to 100-110°C for a few minutes until the dye is completely dissolved. Caution: Do not exceed 110°C. [14] 3. While warm, filter the solution through Whatman No. 2 filter paper.[14] 4. Cool to room temperature and perform a second filtration through a fritted glass filter.[14] 5. The solution is stable for up to one year when stored at 60°C.[13] |
| Propylene Glycol | 100 mL | ||
| Differentiating Solution | Propylene Glycol | 85 mL | Mix 85 mL of propylene glycol with 15 mL of distilled water.[7][14] |
| Distilled Water | 15 mL | ||
| Optional Counterstain | Nuclear Fast Red | Per Manufacturer | Prepare according to the manufacturer's instructions. |
Caption: Principle of Sudan Black B lipid staining.
Protocol for Staining Frozen Tissue Sections
This method is commonly used for the demonstration of neutral fats and phospholipids in frozen tissue sections.[6]
-
Sectioning: Cut frozen sections at 8-16 µm and mount on clean glass slides.[3][6]
-
Fixation: Fix the sections in 10% neutral buffered formalin for 5-10 minutes.[3][7] This step is optional for pre-fixed tissues.
-
Washing: Rinse slides thoroughly in tap water, followed by two changes of distilled water.[7][14]
-
Dehydration: Dehydrate the sections by immersing them in two changes of 100% propylene glycol, for 5 minutes each.[14]
-
Staining: Incubate the slides in the Sudan Black B working solution. For an accelerated protocol, pre-heat the staining solution to 60°C and stain for 7-10 minutes.[7][13][15] Gentle agitation can improve results.[14]
-
Differentiation: Differentiate the sections in 85% propylene glycol for 3 minutes with agitation to remove background staining.[7][14]
-
Washing: Rinse the slides thoroughly in several changes of distilled water.[14]
-
Counterstaining (Optional): For nuclear counterstaining, immerse the slides in Nuclear Fast Red solution for 3-5 minutes.[7][15]
-
Final Wash: Wash the slides gently in tap water, followed by a final rinse in distilled water.[7][14]
-
Mounting: Mount the coverslip using an aqueous mounting medium, such as glycerin jelly.[3] Crucially, avoid using organic solvent-based mounting media as they will dissolve the stained lipids. [3][14]
Caption: Workflow for Sudan Black B staining of frozen sections.
Results and Quantitative Analysis
-
Interpretation: Lipid deposits, including triglycerides and neutral lipids, will appear as blue-black or black droplets or granules.[1][3] Cell nuclei, if counterstained, will appear red.
-
Quantitative Analysis: Stained slides can be imaged using a light microscope with a digital camera. Image analysis software (e.g., ImageJ/FIJI) can then be used for quantification. By converting images to a suitable color space and applying a threshold, the area and intensity of the SBB stain can be measured, providing quantitative data on lipid accumulation.[15]
The table below illustrates the type of quantitative data that can be generated from image analysis.
| Treatment Group | Tissue Type | Average Lipid Droplet Count (per cell) | Average Lipid Droplet Area (µm²) | % Stained Area (per field of view) |
| Control | Hepatocytes | 15 ± 4 | 0.8 ± 0.2 | 5.2% |
| Oleic Acid Treated | Hepatocytes | 85 ± 12 | 2.5 ± 0.6 | 28.7% |
| Drug Candidate A | Hepatocytes | 32 ± 7 | 1.1 ± 0.3 | 10.1% |
Advantages and Limitations
| Advantages | Limitations |
| High Sensitivity: SBB is highly sensitive and can detect a wide variety of lipids.[9] | Lack of Absolute Specificity: SBB is not strictly specific to lipids and may also stain other cellular components like leukocyte granules, chromosomes, and the Golgi apparatus.[6][7][9] |
| Permanent Staining: The stain is stable and fades very little over time.[9][10] | Requires Frozen Sections: The technique is incompatible with standard paraffin-embedded tissues because the processing solvents remove lipids.[4][9] |
| Versatility: Can be effectively used on fresh, frozen, or stored smears and sections.[9][10] | Messy Procedure: The dye solution can stain many surfaces, requiring careful handling and cleanup.[16] |
| Clear Visualization: Provides strong blue-black contrast that is easily distinguished from other tissue components.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 4. benchchem.com [benchchem.com]
- 5. Sudan Black B stain Clinisciences [clinisciences.com]
- 6. benchchem.com [benchchem.com]
- 7. microbenotes.com [microbenotes.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. laboratorytests.org [laboratorytests.org]
- 11. Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. stainsfile.com [stainsfile.com]
- 13. biognost.com [biognost.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. arrowheadforensics.com [arrowheadforensics.com]
Application Notes and Protocols for Detecting Cellular Senescence Markers Using Solvent Black 34
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a fundamental biological process characterized by a stable and long-term loss of proliferative capacity in response to various stressors. This process is implicated in a range of physiological and pathological conditions, including tumor suppression, tissue aging, and age-related diseases. A key hallmark of senescent cells is the accumulation of lipofuscin, a non-degradable aggregate of oxidized proteins and lipids within lysosomes.[1][2] Solvent Black 34, also known as Sudan Black B (SBB), is a lipophilic, non-fluorescent dye that serves as a robust and specific histochemical stain for detecting lipofuscin, making it a reliable biomarker for cellular senescence.[1][3][4]
The SBB staining method offers a significant advantage over the more traditional senescence-associated β-galactosidase (SA-β-gal) assay, as it can be applied to a wide variety of sample preparations, including cultured cells, fresh or frozen tissues, and archival formalin-fixed, paraffin-embedded (FFPE) tissues.[5][6] This versatility makes SBB an invaluable tool for studying cellular senescence in a broad range of research and clinical contexts.
Principle of the Assay
This compound is a fat-soluble dye that specifically stains intracellular lipid and lipoprotein components.[1] The principle behind its use in detecting cellular senescence lies in the accumulation of lipofuscin within the lysosomes of senescent cells.[7] Lipofuscin, often referred to as the "age pigment," is a complex, heterogeneous aggregate of oxidized proteins, lipids, and metals that is a byproduct of cellular metabolism and oxidative stress.[3][7] SBB intercalates into these lipid-rich lipofuscin aggregates, resulting in the formation of distinct dark blue or black granules within the cytoplasm of senescent cells. These granules can be readily visualized using brightfield microscopy.[1] In contrast, proliferating or quiescent cells exhibit little to no SBB staining.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the application of this compound in cellular senescence assays.
| Parameter | Value | Notes |
| SBB Concentration | Saturated solution in 70% ethanol (B145695) | Typically prepared by dissolving ~0.7 g of SBB powder in 100 mL of 70% ethanol. |
| Fixative | 4% paraformaldehyde or 10% neutral buffered formalin | Fixation time is typically 10-15 minutes for cultured cells. |
| Staining Time | 10-30 minutes | Optimal time may vary depending on the cell or tissue type and the degree of senescence. |
| Washing Solution | 70% ethanol followed by distilled water | Brief rinses are sufficient to remove excess stain. |
| Counterstain (Optional) | Nuclear Fast Red | Used to visualize the nuclei of all cells for quantification purposes. |
| Positive Signal | Dark blue to black cytoplasmic granules | Indicates the presence of lipofuscin in senescent cells. |
| Quantification | Manual or automated cell counting | The percentage of SBB-positive cells is determined relative to the total number of cells. |
Experimental Protocols
Protocol 1: SBB Staining of Cultured Cells
This protocol describes the procedure for staining senescent cells in a monolayer culture.
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
This compound (Sudan Black B) powder
-
70% Ethanol
-
Distilled water
-
Nuclear Fast Red solution (optional)
-
Mounting medium
-
Glass slides
Procedure:
-
Cell Preparation: Culture cells on coverslips or in appropriate culture vessels. Induce senescence using the desired method (e.g., replicative exhaustion, drug treatment, oxidative stress).
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
SBB Staining Solution Preparation:
-
Prepare a saturated solution of this compound by adding an excess amount (e.g., 0.7 g per 100 mL) to 70% ethanol.
-
Stir or shake the solution for at least 1 hour and then filter it through a 0.2 µm filter to remove undissolved particles.
-
-
Staining:
-
Immerse the fixed cells in the filtered SBB staining solution for 10-30 minutes at room temperature in the dark.
-
-
Washing:
-
Briefly rinse the cells with 70% ethanol to remove excess SBB.
-
Wash the cells thoroughly with distilled water.
-
-
Counterstaining (Optional):
-
If desired, counterstain the nuclei by incubating the cells with Nuclear Fast Red solution for 5 minutes.
-
Rinse gently with distilled water.
-
-
Mounting and Visualization:
-
Mount the coverslips onto glass slides using an aqueous mounting medium.
-
Visualize the cells under a brightfield microscope. Senescent cells will display dark blue to black granular staining in the cytoplasm.[1]
-
Protocol 2: SBB Staining of Tissue Sections
This protocol is suitable for both frozen and formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Tissue sections on glass slides
-
Xylene (for FFPE sections)
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
This compound staining solution (prepared as in Protocol 1)
-
Nuclear Fast Red solution (optional)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 minute), and 70% (1 minute).
-
Rinse with distilled water.
-
-
Staining:
-
Immerse the slides in the filtered SBB staining solution for 10-30 minutes at room temperature in the dark.
-
-
Washing:
-
Briefly rinse the slides in 70% ethanol.
-
Wash thoroughly with distilled water.
-
-
Counterstaining (Optional):
-
Incubate the slides in Nuclear Fast Red solution for 5 minutes.
-
Rinse gently with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Visualization:
-
Examine the sections under a brightfield microscope for the presence of dark blue to black cytoplasmic granules indicative of senescent cells.
-
Visualizations
Signaling Pathways Leading to Cellular Senescence and Lipofuscin Accumulation
Caption: Major pathways triggering cellular senescence and leading to lipofuscin accumulation.
Experimental Workflow for this compound Staining
Caption: Step-by-step workflow for this compound staining of senescent cells.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Quantitative Method for the Detection of Lipofuscin, the Main By-Product of Cellular Senescence, in Fluids | Springer Nature Experiments [experiments.springernature.com]
- 3. Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Robust, universal biomarker assay to detect senescent cells in biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific lipofuscin staining as a novel biomarker to detect replicative and stress-induced senescence. A method applicable in cryo-preserved and archival tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of a Saturated Sudan Black B Solution in Ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the preparation of a saturated Sudan Black B (SBB) solution in ethanol (B145695), a crucial reagent for the histological and cytochemical staining of lipids and other sudanophilic structures.
Introduction
Sudan Black B (C.I. 26150, Solvent Black 3) is a lipophilic diazo dye widely employed in biological research to visualize a broad spectrum of lipids, including neutral fats, phospholipids, and sterols.[1] Its strong affinity for intracellular lipid droplets, myelin, and granules in various cell types makes it an indispensable tool in histology, pathology, and cell biology. The staining mechanism is primarily a physical process based on the dye's preferential solubility in lipids over the solvent carrier.[1] When a tissue sample is incubated with a saturated solution of SBB, the dye partitions into the lipid-rich components, rendering them a distinct blue-black color.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation of a Sudan Black B solution.
| Parameter | Value | Notes |
| Chemical Formula | C₂₉H₂₄N₆ | |
| Molecular Weight | 456.54 g/mol | |
| Solubility in Ethanol | ~10 mg/mL | May require heating for complete solubilization.[2][3] Another source suggests a solubility of up to 3% (3 g/100 mL).[3] |
| Recommended Concentration for Saturated Solution in 70% Ethanol | 0.3% to 1.5% (w/v) | A common starting point is to add an excess of the dye and ensure undissolved particles remain to confirm saturation.[3] One protocol specifies dissolving 1.2 g in 80 mL of 70% ethanol.[4] |
| Solvent | 70% (v/v) Ethanol in Distilled Water | Commonly used for biological staining applications.[3][4][5] |
| Storage of Powder | Room Temperature (15-25°C) | Keep in a tightly closed container, protected from direct sunlight.[6] |
| Storage of Solution | Room Temperature | Some protocols recommend preparing the solution fresh, while others indicate it can be stable for several months.[4][5] It is best practice to filter before each use. |
Experimental Protocol: Preparation of Saturated Sudan Black B in 70% Ethanol
This protocol details the steps to prepare a saturated solution of Sudan Black B in 70% ethanol, suitable for most histological staining procedures.
Materials and Equipment
-
Sudan Black B powder (C.I. 26150)
-
Ethanol, 95% or absolute
-
Distilled or deionized water
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Weighing balance
-
Filter paper (e.g., Whatman No. 1 or a 0.22 µm syringe filter)
-
Funnel
-
Storage bottle (amber glass recommended)
Step-by-Step Procedure
-
Prepare 70% Ethanol: To prepare 100 mL of 70% ethanol, mix 73.7 mL of 95% ethanol with 26.3 mL of distilled water. Adjust volumes as needed for the desired final volume of the SBB solution.
-
Weigh Sudan Black B: For a target concentration that ensures saturation, weigh out approximately 0.5 to 1.0 g of Sudan Black B powder for every 100 mL of 70% ethanol. A common protocol uses 1.2 g in 80 mL of 70% ethanol.[4]
-
Dissolve the Dye:
-
Place the 70% ethanol in a beaker or flask with a magnetic stir bar.
-
While stirring, slowly add the weighed Sudan Black B powder to the ethanol.
-
Continue stirring the solution. To ensure complete saturation, it is recommended to stir the solution overnight at room temperature.[4] Gentle heating may be applied to aid dissolution, but allow the solution to cool to room temperature before proceeding.[2][3][7]
-
-
Confirm Saturation: A properly saturated solution should have a small amount of undissolved dye particles at the bottom of the container after thorough mixing.[3]
-
Filter the Solution: It is crucial to filter the solution before use to remove any undissolved particles that can cause artifacts in staining.
-
Pass the solution through a Whatman No. 1 filter paper or, for finer filtration, a 0.22 µm syringe filter.
-
-
Storage: Store the filtered, saturated Sudan Black B solution in a tightly sealed, labeled bottle at room temperature. While some sources suggest the solution is stable, it is often recommended to prepare it fresh for optimal performance.[4]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Work in a well-ventilated area or under a fume hood.
-
Ethanol is flammable; keep away from open flames and heat sources.
-
Consult the Safety Data Sheet (SDS) for Sudan Black B for specific handling and disposal information.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the preparation of a saturated Sudan Black B solution in ethanol.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. biognost.com [biognost.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Staining of Golgi Apparatus and Leukocyte Granules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the histological and cytological staining of the Golgi apparatus and leukocyte granules. The methods described are fundamental techniques for visualizing these cellular components, enabling morphological analysis, and providing insights into their roles in health and disease.
I. Staining of the Golgi Apparatus
The Golgi apparatus is a central organelle in the secretory pathway, responsible for modifying, sorting, and packaging proteins and lipids. Its visualization is crucial for studying cellular trafficking, protein glycosylation, and various pathological conditions. Two primary methods are detailed here: the classic Golgi-Cox method for fixed tissues and a fluorescent method using NBD C6-ceramide for live or fixed cells.
A. Golgi-Cox Staining (for fixed tissue)
The Golgi-Cox method is a silver impregnation technique that sparsely labels neurons and their processes in their entirety, making it invaluable for neuroanatomical studies. The exact mechanism remains largely unknown but is based on the deposition of mercury and silver salts within the stained cells.
| Reagent | Composition | Incubation Time | Temperature | Notes |
| Golgi-Cox Solution | 5% Potassium Dichromate, 5% Mercuric Chloride, 5% Potassium Chromate in distilled H₂O (1:1:0.8 ratio) with additional distilled H₂O.[1] | 7-14 days[2][3] | Room Temperature | Store in the dark. Change the solution after the first 24-48 hours.[1][2] |
| Tissue Protectant Solution | 30% Sucrose (B13894) in distilled H₂O.[1] | 4-7 days[2] | 4°C | Store in the dark. Brains are ready for sectioning once they sink.[1] |
| Ammonium (B1175870) Hydroxide (B78521) | 20-30% solution. | 8-20 minutes | Room Temperature | Development step to visualize the stain. |
| Sodium Thiosulfate (B1220275) | 1-10% solution. | 2-10 minutes | Room Temperature | Fixation step to remove unreacted silver. |
| Dehydration Series | 50%, 75%, 95%, 100% Ethanol (B145695). | 5 minutes each | Room Temperature | --- |
| Clearing Agent | Xylene. | 2 x 5 minutes | Room Temperature | --- |
-
Tissue Preparation:
-
Impregnation:
-
Cryoprotection:
-
Sectioning:
-
Section the brain using a vibratome or cryostat at a thickness of 100-200 µm.
-
-
Stain Development and Mounting:
-
Mount the sections onto gelatin-coated slides and allow them to air dry.
-
Immerse the slides in 20-30% ammonium hydroxide for 8-20 minutes in the dark.
-
Rinse briefly in distilled water.
-
Place the slides in 1-10% sodium thiosulfate for 2-10 minutes in the dark.
-
Rinse with distilled water.
-
-
Dehydration and Coverslipping:
-
Dehydrate the sections through a graded series of ethanol (50%, 75%, 95%, 100%) for 5 minutes each.
-
Clear the sections in xylene (two changes of 5 minutes each).
-
Coverslip using a resinous mounting medium.
-
Caption: Workflow for Golgi-Cox staining of brain tissue.
B. NBD C6-Ceramide Staining (for live or fixed cells)
NBD C6-ceramide is a fluorescent analog of ceramide that selectively accumulates in the Golgi apparatus. This method is suitable for visualizing the Golgi in both live and fixed cells and can be used to study Golgi dynamics and morphology.
| Reagent | Concentration | Incubation Time | Temperature | Notes |
| NBD C6-ceramide-BSA complex | 5 µM[5] | 30 minutes[5] | 4°C[5] | For initial loading of the probe. |
| Fresh Medium/Buffer | --- | 30 minutes[5] | 37°C (live cells)[5] | For transport of the probe to the Golgi. |
| Fixative (optional) | 0.5% Glutaraldehyde or 2-4% Paraformaldehyde[5] | 5-10 minutes[5] | Room Temperature | For fixed cell staining. Avoid detergents and methanol (B129727)/acetone fixatives.[5] |
| Blocking/Enhancing Solution | 10% Fetal Calf Serum or 2 mg/ml BSA[5] | 30-90 minutes[5] | Room Temperature | To enhance Golgi staining in fixed cells.[5] |
-
Cell Preparation:
-
Grow cells on glass coverslips to the desired confluency.
-
-
Staining:
-
Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).[5]
-
Incubate the cells with 5 µM NBD C6-ceramide-BSA complex for 30 minutes at 4°C.[5]
-
Rinse the cells several times with ice-cold medium.[5]
-
Incubate in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow the probe to accumulate in the Golgi.[5]
-
-
Imaging:
-
Wash the cells with fresh medium and mount them for fluorescence microscopy.
-
Visualize using a standard fluorescein (B123965) filter set (Excitation/Emission: ~466/536 nm).[5]
-
Caption: Workflow for fluorescently labeling the Golgi apparatus in live cells.
II. Staining of Leukocyte Granules
Leukocytes (white blood cells) are key components of the immune system. Granulocytes, a major class of leukocytes, are characterized by the presence of specific granules in their cytoplasm. Romanowsky-type stains, such as Wright-Giemsa and Leishman stains, are widely used for the differential staining of these granules, allowing for the identification and quantification of different leukocyte populations.
A. Wright-Giemsa and Leishman Staining
These stains are mixtures of eosin (B541160) (an acidic dye) and polychromed methylene (B1212753) blue (a mixture of basic dyes). The differential staining of leukocyte granules is based on their chemical composition and pH, a phenomenon known as the Romanowsky effect.[6]
| Parameter | Wright-Giemsa Stain | Leishman Stain |
| Fixation (Methanol) | 15 seconds - 5 minutes[7] | 1 minute (as part of the stain solution)[8] |
| Undiluted Stain Incubation | 1-5 minutes[9] | 1 minute[10] |
| Diluted Stain Incubation | 2-10 minutes[9] | 5-10 minutes[8] |
| Buffer pH | 6.4 - 7.2[9][11] | 6.8 - 7.2[12] |
| Leukocyte Type | Normal Percentage in Adult Blood | Granule Staining Characteristics |
| Neutrophils | 55-70%[13] | Fine, lilac to purple granules.[9] |
| Eosinophils | 1-4%[13] | Large, red to orange granules.[9] |
| Basophils | 0.5-1%[13] | Large, deep blue to violet granules.[9] |
| Lymphocytes | 20-40%[13] | Agranular (may have a few azurophilic granules). |
| Monocytes | 2-8%[13] | Agranular (may have fine, dust-like azurophilic granules). |
-
Smear Preparation:
-
Place a small drop of fresh whole blood (anticoagulated with EDTA is recommended) on a clean glass slide.
-
Use a second slide (spreader) at a 30-45° angle to spread the blood into a thin film with a feathered edge.
-
Allow the smear to air dry completely.[14]
-
-
Fixation:
-
Fix the smear by immersing the slide in absolute methanol for at least 30 seconds.[15]
-
-
Staining:
-
Rinsing and Drying:
-
Rinse the slide thoroughly with distilled or deionized water until the thin parts of the smear appear pink.[9]
-
Allow the slide to air dry in a vertical position.
-
-
Microscopy:
-
Examine the smear under a microscope, using oil immersion for detailed morphological assessment of leukocyte granules.
-
Caption: General workflow for preparing and staining a peripheral blood smear.
Caption: The interaction of dyes with leukocyte components in the Romanowsky effect.
References
- 1. Golgi-Cox Staining Protocol for Neurons and Processes - IHC WORLD [ihcworld.com]
- 2. Frontiers | Golgi-Cox Staining Step by Step [frontiersin.org]
- 3. Golgi-Cox Staining Protocol for Medium Spiny Neurons in the Striatum of Neonatal and Early Postnatal Mouse Brain Using Cryosections [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. genecopoeia.com [genecopoeia.com]
- 6. microbenotes.com [microbenotes.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. atlas-medical.com [atlas-medical.com]
- 9. riccachemical.com [riccachemical.com]
- 10. pro-lab.co.uk [pro-lab.co.uk]
- 11. ethosbiosciences.com [ethosbiosciences.com]
- 12. Best Practices for Preparing and Using Leishman Stain: Complete Guide for High-Quality Microscopy – ANCON Medical [anconmedical.com]
- 13. Differential Blood Count: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. emsdiasum.com [emsdiasum.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. azerscientific.com [azerscientific.com]
Solvent Black 34: Application Notes and Protocols for Polymer and Resin Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Solvent Black 34, a metal complex solvent dye, for the analysis of polymers and resins. This document includes detailed physicochemical properties, experimental protocols for qualitative and quantitative analysis, and data presentation guidelines to assist researchers in utilizing this dye for microscopic and spectroscopic characterization of polymeric materials.
Introduction
This compound, also known as C.I. 12195, is a bluish-black powder with excellent solubility in a wide range of organic solvents and good compatibility with various synthetic and natural resins.[1][2][3] As a metal complex monoazo dye, it offers high color strength, and good light and heat fastness, making it a versatile tool for polymer and resin analysis.[2][4][5] Its primary application in this context is as a staining agent to enhance the visualization and characterization of polymer morphology, phase separation in blends, and for potential quantitative analysis through spectrophotometry.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective application in polymer and resin analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CI Name | This compound | [6] |
| CI Number | 12195 | [6] |
| CAS Number | 32517-36-5 | [6] |
| Molecular Formula | C₃₂H₁₈CrN₆O₈·H (Note: Varies by source) | [7] |
| Appearance | Black to Bluish-Black Powder | [4][7] |
| Chemical Family | Monoazo, Metal Complex | [5] |
| Heat Resistance | ~160-200 °C | [2][6] |
| Light Fastness | 7 (on a scale of 1-8) | [2] |
| Acid Resistance | Good | [1][3] |
| Alkali Resistance | Good | [1][3] |
Data Presentation: Solubility
The solubility of this compound in various organic solvents is a critical parameter for preparing staining solutions. Table 2 summarizes its solubility, enabling researchers to select appropriate solvents for their specific polymer or resin systems.
Table 2: Solubility of this compound in Organic Solvents at 20°C
| Solvent | Solubility (g/L) | Reference(s) |
| Methyl Ethyl Ketone (MEK) | ≥ 300 | [4] |
| 2-Ethoxyethanol | 200 | [8] |
| 1-Methoxy-2-propanol | 100 | [2][8] |
| Alcohol (Ethanol) | 50 | [2][8] |
| N-propanol | 50 | [2][8] |
| Ethyl Acetate | 30 | [8] |
| Toluene | 20 | [2][8] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in polymer and resin analysis.
Protocol 1: Qualitative Analysis of Polymer Blend Morphology by Optical Microscopy
This protocol describes the use of this compound to stain one phase of a polymer blend preferentially, allowing for the visualization of its morphology.
Materials:
-
This compound dye
-
Polymer blend (e.g., Polystyrene/Poly(methyl methacrylate) - PS/PMMA)
-
A suitable solvent for both the polymer blend and the dye (e.g., Toluene)
-
Microscope slides and coverslips
-
Pipettes
-
Beakers
-
Magnetic stirrer
-
Hot plate (optional, for gentle warming)
-
Optical microscope with a digital camera
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the polymer blend in the chosen solvent (e.g., 5% w/v PS/PMMA in toluene).
-
Prepare a stock solution of this compound in the same solvent (e.g., 0.1% w/v in toluene).
-
-
Staining of the Polymer Solution:
-
Add the this compound stock solution to the polymer blend solution to achieve a final dye concentration of approximately 0.01-0.05% (w/v).
-
Stir the mixture at room temperature for at least one hour to ensure homogeneous distribution of the dye. Gentle warming can be applied if necessary to aid dissolution.
-
-
Film Casting:
-
Cast a thin film of the stained polymer solution onto a clean microscope slide using a spin coater, doctor blade, or by drop-casting.
-
Allow the solvent to evaporate completely in a fume hood. For complete solvent removal, the film can be further dried in a vacuum oven at a temperature below the glass transition temperature of the polymers.
-
-
Microscopic Observation:
-
Place a coverslip over the dried polymer film.
-
Observe the film under an optical microscope in transmission or bright-field mode.
-
The polymer phase with a higher affinity for this compound will appear darker, revealing the morphology of the blend.
-
Capture images for further analysis.
-
Diagram 1: Experimental Workflow for Polymer Blend Staining
Caption: Workflow for staining polymer blends with this compound.
Protocol 2: Quantitative Analysis of Dye Concentration in a Polymer Matrix by UV-Vis Spectrophotometry
This protocol outlines a method to determine the concentration of this compound within a polymer matrix, which can be useful for studying dye diffusion or for quality control purposes.
Materials:
-
This compound dye
-
A suitable solvent transparent in the UV-Vis range (e.g., Ethanol or MEK)
-
Polymer film containing an unknown concentration of this compound
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
Part A: Determination of Maximum Absorption Wavelength (λmax)
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 0.001% w/v in ethanol).
-
Fill a quartz cuvette with the solution and another with the pure solvent (as a blank).
-
Scan the absorbance of the solution over a wavelength range of 400-800 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax.
Part B: Preparation of a Calibration Curve
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations (e.g., 0.0002%, 0.0004%, 0.0006%, 0.0008%, 0.001% w/v).
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. This is the calibration curve.
Part C: Determination of Dye Concentration in a Polymer Film
-
Accurately weigh a piece of the polymer film containing the dye.
-
Dissolve the weighed film in a known volume of the chosen solvent. Ensure complete dissolution.
-
Measure the absorbance of this solution at the λmax.
-
Using the calibration curve, determine the concentration of the dye in the solution.
-
Calculate the concentration of the dye in the original polymer film (e.g., in mg of dye per gram of polymer).
Diagram 2: Logical Relationship for Quantitative Analysis
Caption: Logical steps for quantitative analysis of this compound.
Safety and Handling
This compound should be handled in accordance with good laboratory practices.[9] It is a powder and can form dust, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10] Work in a well-ventilated area or a fume hood, especially when handling the powder or preparing solutions.[10]
Conclusion
This compound is a valuable dye for the qualitative and potentially quantitative analysis of polymers and resins. Its excellent solubility and compatibility with a wide range of materials make it suitable for visualizing polymer blend morphologies and other microscopic features. While the lack of readily available spectral data necessitates an initial experimental determination of its λmax for quantitative work, the protocols provided herein offer a solid foundation for researchers to employ this dye in their studies of polymeric systems.
References
- 1. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]
- 2. China Professional China plastic colorants - this compound – Precise Color factory and manufacturers | Precise Color [precisechem.com]
- 3. Pigment Yellow, Red, Orange, Violet, Blue this compound - Products - Brilliant Chem [brilliantchem.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. Factory Supply High Purity this compound C.I. 12195 With Competitive Price, CasNo.32517-36-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 8. elitepigment.com [elitepigment.com]
- 9. scribd.com [scribd.com]
- 10. cncolorchem.com [cncolorchem.com]
Application Notes and Protocols for Solvent Black 34 in Cosmetic and Personal Care Product Research: A Review of Available Data
A thorough review of publicly available scientific literature and regulatory databases reveals a significant lack of research on the application of Solvent Black 34 (CI 12195; CAS 32517-36-5) in cosmetic and personal care products. Therefore, the creation of detailed, data-driven application notes and experimental protocols for this specific use is not feasible at this time.
The information available on this compound is primarily from industrial chemical suppliers and pertains to its use in other sectors, such as wood stains, printing inks, leather finishes, and plastics.[1][2][3] Its use in personal care and cosmetics is mentioned by some suppliers, but this is not substantiated by research studies or regulatory approvals in major markets.
This document summarizes the available information on this compound and outlines the necessary research and regulatory steps that would be required to evaluate its potential use in cosmetics.
Chemical and Physical Properties
This compound is a monoazo metal-complex dye.[2][4] It is characterized as a bluish-black powder with good solubility in a range of organic solvents, but it is insoluble in water.[2]
| Property | Value | Reference |
| CI Name | This compound | [1] |
| CI Number | 12195 | [1] |
| CAS Number | 32517-36-5 | [1] |
| Molecular Formula | C16H11N3O4 (as the parent dye) | [4] |
| Chemical Nature | Monoazo, Metal Complex (Chromium) | [2][4] |
| Appearance | Black Powder | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ketones); Insoluble in water. | [2] |
Safety and Toxicology Summary
Material Safety Data Sheets (MSDS) provide the primary source of safety information for this compound. The toxicological properties of this compound have not been thoroughly investigated.[5]
-
Human Health Hazards : May cause skin and eye irritation.[5] It is considered harmful if swallowed or inhaled.[5] The MSDS also notes, "Mutagenicity data reported," which is a significant concern for cosmetic ingredients.[5]
-
Carcinogenicity : It is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[5]
-
Data Gaps : Crucial data for cosmetic safety assessment, such as dermal absorption rates, skin sensitization potential (allergic contact dermatitis), and phototoxicity, are not available in the public domain.
Regulatory Status
A critical barrier to the use of this compound in cosmetics is its regulatory status. Color additives for use in cosmetics are subject to strict regulations by authorities such as the U.S. Food and Drug Administration (FDA) and the European Commission's Scientific Committee on Consumer Safety (SCCS). A review of the FDA's list of approved color additives for cosmetics does not show the inclusion of this compound or CI 12195.[6][7][8] Similarly, no safety assessment opinions from the SCCS for this ingredient were found.[9][10][11] The use of an unapproved color additive in a cosmetic product would render the product adulterated under U.S. law.[6][7]
Hypothetical Research Workflow for a Novel Cosmetic Colorant
Given the absence of specific data for this compound, a generalized workflow for the research and development of a new color additive for cosmetic use is presented below. This logical workflow outlines the necessary steps to ensure the safety and efficacy of a potential ingredient before it can be considered for formulation.
Conclusion and Recommendations
Based on the current lack of scientific research and regulatory approval, the use of this compound in any cosmetic or personal care product is not recommended. For researchers and drug development professionals, this substance does not have the requisite safety, toxicological, or regulatory data to be considered a viable candidate for cosmetic formulation.
Professionals interested in developing black pigments for cosmetic use should focus on materials that are already approved by regulatory bodies (e.g., Iron Oxides, Carbon Black as specified in 21 CFR) or engage in the comprehensive research and regulatory approval process outlined in the hypothetical workflow above with a novel, well-characterized substance.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 3. elitepigment.com [elitepigment.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. Cosmetics & U.S. Law | FDA [fda.gov]
- 7. Cosmetics Laws & Regulations | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. biorius.com [biorius.com]
- 10. SCCS Notes of guidance for the testing of cosmetic ingredients and their safety evaluation - 12th revision - Public Health [health.ec.europa.eu]
- 11. The SCCS Notes of Guidance for the testing of cosmetic ingredients and their safety evaluation, 11th revision, 30-31 March 2021, SCCS/1628/21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Solvent Black 34 into Industrial Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Black 34, a metal-complex dye, is a versatile colorant utilized in a wide array of industrial coating applications to achieve a deep, bluish-black shade.[1][2] Its excellent solubility in organic solvents, compatibility with various resin systems, and good light and heat fastness make it a preferred choice for coloring wood stains, printing inks, leather finishes, and coatings for plastics and metals.[2][3][4][5] These application notes provide detailed protocols for the effective incorporation of this compound into various industrial coating formulations, ensuring optimal dispersion, color strength, and stability.
Properties of this compound
This compound is a monoazo metal complex dye that is typically supplied as a black powder.[1][6] It exhibits excellent solubility in a broad range of organic solvents and is compatible with numerous synthetic and natural resins.[5]
Physical and Chemical Properties
| Property | Value | References |
| Chemical Family | Monoazo, Metal Complex | [1][2][7] |
| Appearance | Bluish Black Powder | [1][7] |
| C.I. Name | This compound | [4][8] |
| CAS Number | 32517-36-5 | [1][4] |
| EINECS Number | 251-079-5 | [4][9] |
| Light Fastness (1-8 scale) | 7-8 | [7] |
| Heat Resistance | 160-220 °C | [1][7] |
| Acid Resistance (1-5 scale) | 4-5 | [7][8] |
| Alkali Resistance (1-5 scale) | 4-5 | [7][8] |
Solubility Data
The solubility of this compound in various organic solvents is a critical factor for its successful incorporation into coatings. The following table summarizes its solubility in grams per liter (g/L).
| Solvent | Solubility (g/L) | References |
| Methyl Ethyl Ketone (MEK) | 300 - 450 | [7] |
| 2-Ethoxyethanol | 200 | [1] |
| Cyclohexanone | 500 | [7] |
| Dimethylformamide (DMF) | 500 | [7] |
| 1-Methoxy-2-propanol | 100 | [1][2] |
| Ethanol | 150 | [7] |
| n-Propanol | 50 | [1] |
| Ethyl Acetate | 30 | [8] |
| Toluene | 20 - 150 | [7] |
| Xylene | 50 | [7] |
Experimental Protocols
General Workflow for Incorporation
The following diagram illustrates a general workflow for incorporating this compound into industrial coatings.
References
- 1. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 2. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]
- 3. This compound TDS|this compound from Chinese supplier and producer - SOLVENT BLACK DYES - Enoch dye [enochdye.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. Pigment Yellow, Red, Orange, Violet, Blue this compound - Products - Brilliant Chem [brilliantchem.com]
- 6. specialchem.com [specialchem.com]
- 7. This compound|CAS NO.32517-36-5 [xcolorpigment.com]
- 8. elitepigment.com [elitepigment.com]
- 9. Metal Complex Solvent Dyes this compound Rb Ink Dyes Wood Coating - Valifast Black 3804 and Solvent Black 834 [dimacolor.en.made-in-china.com]
Troubleshooting & Optimization
How to reduce autofluorescence in Sudan Black B staining
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Sudan Black B (SBB) for reducing autofluorescence in fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is Sudan Black B and what is its primary role in fluorescence microscopy?
Sudan Black B (SBB) is a lipophilic (fat-soluble) diazo dye. In fluorescence microscopy, its main application is to quench or reduce autofluorescence, which is the natural light emission from biological structures that can obscure desired fluorescent signals. It is particularly effective at masking autofluorescence from lipofuscin, an age-related pigment composed of oxidized lipids and proteins.[1][2] By reducing this background "noise," SBB improves the signal-to-noise ratio, leading to clearer images.[1][3]
Q2: What are the common sources of autofluorescence in tissue samples?
Autofluorescence can originate from several endogenous sources within the tissue, including:
-
Lipofuscin: These are highly autofluorescent granules that accumulate in the lysosomes of aging cells, especially in tissues like the brain, retina, and myocardium.[4][5][6][7] Lipofuscin fluoresces brightly across a wide range of the spectrum.[4][5]
-
Extracellular Matrix Components: Proteins like collagen and elastin (B1584352) are known to autofluoresce, typically in the blue-green region of the spectrum.[1][5]
-
Red Blood Cells: Heme-containing red blood cells can be a significant source of autofluorescence.[4][5]
-
Fixation: The fixation process itself, particularly with aldehydes like formaldehyde (B43269) or glutaraldehyde, can induce autofluorescence.[4]
Q3: What is the major limitation of using Sudan Black B for quenching?
The primary drawback of SBB is that the dye itself can introduce its own fluorescence, creating a new source of background signal.[1][2][8] This SBB-induced fluorescence is most prominent in the red and far-red regions of the spectrum, which can interfere with the detection of fluorophores like Cy5 or Alexa Fluor 647.[5][8][9][10]
Q4: Are there alternatives to Sudan Black B for quenching autofluorescence?
Yes, several commercial reagents have been developed as alternatives to SBB. Products like TrueBlack® Lipofuscin Autofluorescence Quencher are designed to effectively quench lipofuscin autofluorescence with significantly less introduction of background fluorescence in the red and far-red channels.[1][6][7][8][9] Studies have shown that these alternatives can offer a better signal-to-noise ratio, particularly for multi-color imaging.[11]
Troubleshooting Guide
This guide addresses common issues encountered during SBB staining in a question-and-answer format.
Problem 1: I see black or dark blue precipitates on my tissue section after staining.
-
Possible Cause: The SBB staining solution was not fully dissolved or contained precipitates.
-
Solution: Always use a freshly prepared SBB solution. It is critical to stir the SBB powder in 70% ethanol (B145695) overnight to ensure it dissolves completely.[1][12] Furthermore, you must filter the solution immediately before use to remove any undissolved particles or precipitates.[13][14]
Problem 2: The autofluorescence in my sample was not reduced after SBB treatment.
-
Possible Cause 1: The SBB concentration or incubation time was insufficient for the level of autofluorescence in your tissue.
-
Solution 1: Optimize the SBB concentration and treatment duration. While 0.1% SBB is a common starting point, some tissues with intense autofluorescence may require a higher concentration (e.g., 0.3%) or a longer incubation time (e.g., up to 30 minutes).[11][13]
-
Possible Cause 2: The primary source of autofluorescence in your sample is not lipophilic and therefore does not bind SBB well.
-
Solution 2: Consider alternative methods. If autofluorescence persists, it may originate from sources other than lipofuscin. Techniques like UV photobleaching or treatment with other chemical quenchers such as sodium borohydride (B1222165) may be more effective, although results can be variable.[4][15]
Problem 3: My specific fluorescent signal from my antibody is very weak or gone after SBB treatment.
-
Possible Cause: The SBB treatment is quenching your fluorescent dye, or the concentration of SBB is too high, leading to excessive background staining that obscures the signal.
-
Solution: It is crucial to optimize the SBB concentration, starting with a lower concentration like 0.1%.[15][16] Ensure that the washing steps after SBB incubation are thorough to remove excess, unbound dye.[16] If signal loss persists, consider using a commercial alternative like TrueBlack®, which may have less impact on the signal from fluorescent dyes.[6][11]
Problem 4: My background is very high in the far-red channel (e.g., Cy5) after SBB staining.
-
Possible Cause: This is the known autofluorescence of the SBB dye itself.[8][10][17]
-
Solution: Whenever possible, plan your immunofluorescence panels to avoid using fluorophores in the far-red spectrum when using SBB.[4] If far-red detection is necessary, an alternative quencher like TrueBlack® is strongly recommended as it is designed to have minimal background in this range.[7][9][10]
Quantitative Data Summary
The effectiveness of various autofluorescence quenching methods has been quantitatively assessed in different tissues. The table below summarizes the percentage reduction in autofluorescence reported in several studies.
| Quenching Agent | Tissue Type | Excitation Wavelength | % Autofluorescence Reduction | Reference |
| Sudan Black B | Pancreatic Tissue | Various Filters | 65% - 95% | [3][18] |
| Sudan Black B | Adrenal Cortex | 405 nm | ~88% | [19] |
| Sudan Black B | Adrenal Cortex | 488 nm | ~82% | [19] |
| TrueBlack® | Adrenal Cortex | 405 nm | ~93% | [19] |
| TrueBlack® | Adrenal Cortex | 488 nm | ~89% | [19] |
| MaxBlock™ | Adrenal Cortex | 405 nm | ~95% | [19] |
| MaxBlock™ | Adrenal Cortex | 488 nm | ~90% | [19] |
Experimental Protocols
Protocol 1: Preparation of 0.1% Sudan Black B Staining Solution
-
Dissolve: Add 0.1 g of Sudan Black B powder to 100 mL of 70% ethanol.[2]
-
Stir: Place the solution on a magnetic stirrer and stir overnight to ensure the dye dissolves completely.[1][12][20]
-
Filter: Immediately before use, filter the solution through Whatman No. 2 filter paper to remove any undissolved particles.[2] A freshly prepared and filtered solution is critical to prevent precipitates on the tissue.[1]
Protocol 2: Post-Immunofluorescence Staining with SBB
This protocol is designed to be performed after all immunolabeling steps (primary and secondary antibodies) are complete.
-
Complete Immunofluorescence: Perform all steps of your standard immunofluorescence protocol, including fixation, permeabilization, blocking, and antibody incubations/washes.
-
SBB Incubation: After the final wash step following the secondary antibody, immerse the slides in the freshly prepared and filtered 0.1% SBB solution. Incubate for 5-20 minutes at room temperature.[15][16] The optimal time may need to be determined empirically for your specific tissue.
-
Wash: Briefly rinse the slides in 70% ethanol to remove the majority of the excess SBB.[16]
-
Rehydrate & Wash: Wash the slides thoroughly in several changes of phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) to remove all residual ethanol and unbound SBB.[16]
-
Mount: Mount the coverslip using an aqueous mounting medium.
-
Image: Proceed with fluorescence microscopy, being mindful of potential SBB fluorescence in the far-red channel.[13]
Protocol 3: General Workflow for Commercial Alternatives (e.g., TrueBlack®)
Commercial quenchers offer a more streamlined workflow and are often compatible with a wider range of fluorophores.
-
Rehydrate/Prepare Tissue: Follow standard procedures to prepare your tissue sections for staining.
-
Perform Immunostaining (or Treat First): TrueBlack® treatment can be performed either before or after the immunostaining steps.[6][10] Follow the manufacturer's specific instructions.
-
Apply Quencher: Dilute the reagent as instructed (e.g., 1X working solution). Cover the tissue section with the solution and incubate for the recommended time (often as short as 30 seconds).[10]
-
Wash: Wash the slides thoroughly in buffer (e.g., PBS) as per the manufacturer's protocol.
-
Mount and Image: Mount with an aqueous mounting medium and proceed to imaging.
Visual Guides
The following diagrams illustrate key concepts and workflows related to troubleshooting SBB staining.
Caption: Troubleshooting workflow for high background in SBB staining.
Caption: The dual effect of Sudan Black B on tissue fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 6. biotium.com [biotium.com]
- 7. biotium.com [biotium.com]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. selectscience.net [selectscience.net]
- 10. biotium.com [biotium.com]
- 11. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue [mdpi.com]
- 20. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Black 34 for Fingerprint Development
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the optimal use of Solvent Black 34 (also known as Sudan Black B) in latent fingerprint development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it develop fingerprints?
A1: this compound is a fat-soluble dye that stains the oily and fatty components (sebaceous sweat) present in latent fingerprint residues. The development mechanism is a physical process where the dye molecules are preferentially transferred from the solvent solution to the lipid components of the fingerprint, resulting in a blue-black colored print.[1] This method is particularly effective on non-porous surfaces contaminated with grease or oils.[1][2]
Q2: On which surfaces is this compound most effective?
A2: this compound is recommended for use on non-porous surfaces such as glass, metal, and plastics.[1][3] It is especially useful for surfaces that are contaminated with grease, food residues, or other oily substances, where powder-based methods might be less effective.[1][2] It is not suitable for use on porous surfaces like paper or untreated wood as it can cause excessive background staining.[1][3]
Q3: Are there different formulations for the this compound working solution?
A3: Yes, two common formulations are used: an ethanol-based solution and a 1-methoxy-2-propanol (B31579) (PGME)-based solution. The PGME-based formulation is considered to have lower flammability, making it more suitable for use at crime scenes.[4][5][6]
Q4: Can the concentration of this compound in the working solution be optimized?
A4: Yes, research has indicated that the dye concentration can be reduced by up to 25% without a significant negative impact on the effectiveness of the fingerprint development.[5][6] This can be a cost-effective measure and may also help in reducing background staining.
Q5: What is the recommended development time?
A5: A treatment time of approximately two minutes is often recommended.[1][6] However, this can be significantly reduced depending on the surface to avoid heavy background staining.[6] It is advisable to visually monitor the development and remove the item from the solution once sufficient detail is visible.
Experimental Protocols
Below are detailed methodologies for preparing the two primary formulations of the this compound working solution.
Protocol 1: Ethanol-Based Working Solution
This formulation is highly flammable and should be prepared and used in a well-ventilated fume hood.[1][3]
Materials:
-
This compound (Sudan Black B) powder
-
Ethanol (B145695) (100% denatured)[3]
-
Distilled water
-
Glass beaker (2-liter)
-
Stirring rod
-
Labeled glass bottle with a screw top for storage
Procedure:
-
Weigh out 15g of this compound powder and place it into a 2-liter glass beaker.[1][3]
-
Add 1 liter of ethanol to the beaker.
-
Stir the mixture with a stirring rod until the powder is well-dispersed.
-
Add 500ml of distilled water to the solution and continue to stir.[1][3]
-
Transfer the final working solution, including any undissolved solid matter, into a labeled glass storage bottle.[1] The solution has an indefinite shelf life.[1]
Protocol 2: 1-Methoxy-2-Propanol (PGME)-Based Working Solution
This formulation has a higher flashpoint than the ethanol-based version, making it safer for use in various environments.[4]
Materials:
-
This compound powder
-
1-Methoxy-2-propanol (PGME)
-
Purified water
-
Plastic-coated glass bottle (1-liter)
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 10g of this compound and place it into a 1-liter plastic-coated glass bottle.[4]
-
Add 500ml of 1-methoxy-2-propanol to the bottle while stirring vigorously with a magnetic stirrer.[4]
-
Continue to stir for at least one hour. The solution will appear as a black suspension.[4]
-
Add 500ml of purified water to the suspension and continue stirring for at least another hour.[4]
-
The solution is now ready for use.
Data Presentation
The following table summarizes the components and concentrations for the two primary this compound working solution formulations.
| Component | Ethanol-Based Formulation | PGME-Based Formulation |
| This compound | 15 g | 10 g |
| Primary Solvent | 1 L Ethanol | 500 mL 1-Methoxy-2-propanol |
| Aqueous Component | 500 mL Distilled Water | 500 mL Purified Water |
| Final Volume | ~1.5 L | ~1 L |
| Final Concentration | ~10 g/L | ~10 g/L |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fingerprint Development | - Insufficient sebaceous residue in the latent print.- The surface is porous.- Inappropriate formulation for the surface. | - this compound is less sensitive to "clean" fingerprints; consider other methods if prints are not greasy.[1]- Ensure the surface is non-porous.[1]- Repeating the development process may enhance weak prints.[1] |
| Heavy Background Staining | - Development time is too long.- The surface has some porosity or a coating that absorbs the dye. | - Reduce the immersion time; visually inspect the item and remove it when ridge detail is clear.[6]- A rinse with a suitable solvent (e.g., water or a water/ethanol mix) can help remove excess dye. |
| Uneven Staining or Streaking | - Insufficient agitation of the working solution before use.- The item was not fully submerged or was removed from the solution unevenly. | - Shake the working solution well before application, as some of the dye may be in suspension.[1]- Ensure the item is fully immersed in the staining tray and agitated gently.- For larger items, apply the solution and allow it to flow evenly over the surface. |
| Process is Messy and Stains Surfaces | - Spillage of the working solution. | - Work in a designated area, preferably within a fume hood with protective coverings on surfaces.- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1][3] |
Visualizations
References
Troubleshooting poor staining with Sudan Black B in histology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Sudan Black B (SBB) staining in histology.
Troubleshooting Guide & FAQs
This guide addresses common problems in a question-and-answer format to help you resolve specific issues with your Sudan Black B staining experiments.
Issue 1: Weak or No Staining
Q: Why is my lipid staining with Sudan Black B weak or completely absent?
A: Weak or no staining is a frequent issue that can arise from several factors related to your tissue preparation, staining solution, or protocol execution.
-
Lipid Extraction During Processing: For paraffin-embedded sections, the primary cause of poor staining is the loss of lipids during the dehydration and clearing steps with organic solvents like ethanol (B145695) and xylene.[1][2] For reliable lipid demonstration, frozen sections are highly recommended as they avoid these lipid-dissolving solvents.[1][3]
-
Inadequate Staining Time or Temperature: Staining duration may be insufficient for the dye to adequately partition into the lipids.[1][4] Some protocols recommend staining for a minimum of 2 hours or even overnight for optimal results.[1][3] Increasing the staining temperature to 60°C can also enhance staining intensity and reduce incubation time.[5][6]
-
Staining Solution is Old or Improperly Prepared: An old, depleted, or improperly prepared SBB solution can lead to poor staining.[1][4] It is crucial to use a freshly prepared and filtered SBB solution.[4] Ensure the dye is fully dissolved; stirring overnight is recommended.[4]
-
Improper Fixation: The choice of fixative can impact lipid preservation. While formalin-based fixatives are commonly used, prolonged or improper fixation can affect lipid accessibility.[4] For frozen sections, fixation is often performed after sectioning.[3][7]
Issue 2: High Background or Non-Specific Staining
Q: I'm observing high background staining that is obscuring my target structures. What could be the cause?
A: High background can be due to several factors, including the inherent properties of the tissue and the staining procedure itself.
-
Autofluorescence: Many tissues naturally emit light, a phenomenon known as autofluorescence, which can be mistaken for background staining.[1][4] Tissues from older animals or those rich in collagen and elastin (B1584352) are particularly prone to this.[4] SBB itself is an effective quencher of autofluorescence.[4][8][9][10][11][12]
-
Dye Precipitation: If the SBB solution is not properly filtered or is supersaturated, the dye can precipitate onto the tissue section, causing non-specific deposits.[13][14] Always filter the staining solution immediately before use.[4][13]
-
Non-Specific Binding: SBB is not entirely specific to lipids and can bind to other cellular components like leukocyte granules, the Golgi apparatus, and chromosomes, which can contribute to background staining.[1][4][7]
-
Incomplete Rinsing: Inadequate rinsing after staining can leave excess dye on the slide, leading to a high background.
Issue 3: Presence of Artifacts
Q: My stained slides show crystalline deposits or particulate matter. How can I prevent these artifacts?
A: Artifacts such as precipitates and crystalline deposits are often related to the preparation and handling of the staining solution.
-
Precipitate from Staining Solution: As mentioned, dye precipitation is a common cause of artifacts.[13][14] This can appear as small, irregular black particles on the tissue.[13] To avoid this, use a freshly prepared and filtered solution, and keep the staining container tightly sealed to prevent solvent evaporation.[4][13]
-
Air Bubbles: Trapped air bubbles on the tissue surface can prevent even staining and leave unstained patches.[3] Ensure the entire section is fully immersed in the staining solution.[13]
-
Sectioning Artifacts: Nicks in the microtome blade or chatter during sectioning can create lines and variations in tissue thickness that stain unevenly.[13]
Quantitative Data Summary
For optimal and reproducible results, key parameters for Sudan Black B staining are summarized below. Note that ideal conditions may vary depending on the specific tissue and protocol.
| Parameter | Frozen Sections | Paraffin-Embedded Sections (for Autofluorescence Quenching) |
| SBB Concentration | 0.7 g in 100 mL propylene (B89431) glycol or saturated solution in 70% ethanol[3][15] | 0.1% to 0.3% in 70% ethanol[1][4][8][10][11][12] |
| Fixation | 10% Formalin (before or after sectioning)[5][7][15] | Standard formalin fixation and paraffin (B1166041) embedding |
| Staining Temperature | Room Temperature to 60°C[5][6][15] | Room Temperature |
| Staining Time | 7 minutes to overnight[3][7] | 10-20 minutes[1] |
| Differentiation | 85% Propylene Glycol or 70% Ethanol[3][5] | 70% Ethanol (brief rinse)[1] |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Lipids in Frozen Sections
This protocol is designed for the visualization of lipids in frozen tissue sections.
-
Sectioning: Cut frozen sections at 8-16 µm using a cryostat and mount on slides.[3][5]
-
Fixation: Fix the sections in 10% neutral buffered formalin for 5-10 minutes.[5][7]
-
Rinsing: Rinse slides in two changes of distilled water.[5]
-
Dehydration: Place slides in 100% propylene glycol for 5-15 minutes.[3][5]
-
Staining: Transfer slides directly to the Sudan Black B solution (0.7g in 100mL propylene glycol, pre-heated to 60°C for faster staining) for 3-10 minutes, or at room temperature for up to 2 hours or overnight for enhanced staining.[3][5][6]
-
Differentiation: Differentiate in 85% propylene glycol for 3 minutes with agitation to remove excess stain.[3][5][7]
-
Counterstaining (Optional): Counterstain with Nuclear Fast Red for 3-5 minutes to visualize nuclei.[5][7]
-
Washing: Wash gently in several changes of tap water.[5]
Protocol 2: Sudan Black B for Quenching Autofluorescence in Paraffin-Embedded Sections
This protocol is intended for reducing autofluorescence in paraffin-embedded tissues, often used in conjunction with immunofluorescence.
-
Deparaffinization and Rehydration: Dewax and rehydrate paraffin sections through a series of xylene and graded alcohols to distilled water.
-
Antigen Retrieval (if applicable): Perform antigen retrieval if combining with immunohistochemistry.
-
Immunofluorescence Staining: Complete your standard immunofluorescence protocol up to the final post-secondary antibody washes.
-
SBB Treatment: Prepare a 0.1% to 0.3% solution of Sudan Black B in 70% ethanol and filter it.[1][4][8] Incubate the sections in this solution for 10-20 minutes at room temperature.[1]
-
Rinsing: Briefly rinse the slides in 70% ethanol to remove excess SBB, followed by a thorough wash with your standard wash buffer (e.g., PBS).[1]
-
Counterstaining and Mounting: If desired, counterstain with a nuclear stain like DAPI and mount using an aqueous mounting medium.[1]
Visualizations
Caption: Experimental workflow for Sudan Black B staining.
Caption: Logical troubleshooting workflow for poor SBB staining.
References
- 1. benchchem.com [benchchem.com]
- 2. bioscience.com.pk [bioscience.com.pk]
- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 4. benchchem.com [benchchem.com]
- 5. newcomersupply.com [newcomersupply.com]
- 6. biognost.com [biognost.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing Immunostaining of Enamel Matrix: Application of Sudan Black B and Minimization of False Positives from Normal Sera and IgGs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Single- and Dual-Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Solvent Black 34 Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Solvent Black 34 solutions. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a metal-complex solvent dye known for its excellent solubility in a wide range of organic solvents and good compatibility with various resins.[1][2][3] As a monoazo metal complex, it offers high color strength and good resistance to heat, acid, and alkali.[2][4] Its primary applications include wood stains, printing inks, coatings for various materials (aluminum, plastic, leather), and coloring plastics and resins such as cellulose (B213188) acetate, polystyrene, and PVC.[5][6]
Q2: In which solvents is this compound most soluble?
This compound exhibits high solubility in a variety of organic solvents. Glycol ethers, ketones, and dimethylformamide (DMF) are particularly effective solvents. The choice of solvent can significantly impact the stability and performance of the solution.
Data Presentation: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (g/L) |
| Ethyl cellosolve (2-Ethoxyethanol) | 500 |
| Butyl cellosolve (2-Butoxyethanol) | 450 |
| Cyclohexanone | 500 |
| Methyl Ethyl Ketone (MEK) | 450 |
| Diacetone Alcohol (DAA) | 500 |
| Dimethylformamide (DMF) | 500 |
| Methyl Isobutyl Ketone (MIBK) | 200 |
| Ethanol | 150 |
| Toluene | 150 |
| Methanol | 100 |
| Xylene | 50 |
This data is compiled from publicly available technical data sheets. Actual solubility may vary depending on the specific grade of the dye and solvent purity.[4]
Q3: What are the primary causes of instability in this compound solutions?
Instability in this compound solutions can manifest as precipitation, color fading, or changes in viscosity. The primary causes include:
-
Poor Solvent Choice: Using a solvent in which the dye has borderline solubility can lead to precipitation, especially with changes in temperature.
-
Photodegradation: Exposure to UV light can cause the azo bond in the dye molecule to break, leading to a loss of color.[7]
-
Oxidation: The dye can be sensitive to strong oxidizing agents, which can degrade the molecule.
-
Moisture: The presence of water can affect the solubility and stability of the dye in some organic solvents.
-
Incompatibility with Other Components: Interactions with other substances in a formulation, such as certain resins or additives, can lead to instability.
Q4: How can I improve the long-term stability of my this compound solution?
To enhance the stability of your this compound solution, consider the following:
-
Solvent Selection: Use a solvent or a solvent blend in which this compound has high solubility.
-
Use of Stabilizers: Incorporate additives such as antioxidants, UV absorbers, or hindered amine light stabilizers (HALS) into your formulation.
-
Proper Storage: Store solutions in tightly sealed, opaque containers to protect them from light and moisture. Storage in a cool, dark place is recommended.
-
pH Control: For certain applications, maintaining an optimal pH can be crucial for stability.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound solutions.
Problem 1: The dye is precipitating out of the solution.
| Possible Cause | Recommended Solution |
| Low Solvent Power | Select a solvent with higher solubility for this compound (refer to the solubility table). Consider using a co-solvent to improve solubility. |
| Temperature Fluctuations | If the solution was prepared at an elevated temperature, it may become supersaturated upon cooling. Gently warm the solution before use or prepare a more dilute solution. Store the solution at a stable temperature. |
| "Salting Out" Effect | If other components (e.g., salts from other reagents) are added to the solution, they may reduce the dye's solubility. Try to minimize the ionic strength of the solution. |
| Moisture Contamination | Ensure that your solvents are anhydrous and protect the solution from atmospheric moisture. |
Problem 2: The color of the solution is fading over time.
| Possible Cause | Recommended Solution |
| Photodegradation | Protect the solution from light by storing it in an amber or opaque container. For applications where light exposure is unavoidable, consider adding a UV absorber or a hindered amine light stabilizer (HALS) to the formulation. |
| Oxidative Degradation | Avoid contact with strong oxidizing agents. If oxidation is suspected, adding an antioxidant such as Butylated Hydroxytoluene (BHT) may help. |
| Chemical Incompatibility | Other components in your formulation may be reacting with the dye. Test the compatibility of this compound with each component individually. |
Problem 3: The viscosity of the solution is changing.
| Possible Cause | Recommended Solution |
| Solvent Evaporation | Ensure the container is tightly sealed to prevent the evaporation of volatile solvents. |
| Interaction with Resins/Polymers | The dye may be interacting with resins or polymers in the solution, causing a change in viscosity. Evaluate the compatibility of the dye with the specific resin system. |
| Partial Precipitation | Micro-precipitation of the dye can lead to an increase in viscosity. Address this as you would for visible precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes how to prepare a stock solution of this compound with the option of including stabilizers.
Materials:
-
This compound powder
-
High-purity organic solvent (e.g., Ethyl Cellosolve, MEK)
-
Optional: Stabilizer (e.g., UV absorber, antioxidant)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath (if necessary)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 1% (w/v) solution, weigh 1.0 g of the dye.
-
Dissolution: Transfer the dye into a volumetric flask. Add approximately 70% of the final volume of the chosen solvent.
-
Addition of Stabilizer (Optional): If using a stabilizer, add it at the recommended concentration (e.g., 0.1-1.0% w/v).
-
Stirring: Place a magnetic stir bar in the flask and stir the mixture until the dye and any stabilizer are completely dissolved.
-
Gentle Heating (If Necessary): If the dye does not dissolve completely at room temperature, gently warm the solution using a water bath or heating mantle while continuing to stir. Do not exceed the boiling point of the solvent.
-
Final Volume Adjustment: Once the solution is clear and has returned to room temperature, add the solvent to the final volume mark on the volumetric flask.
-
Storage: Transfer the solution to a clean, dry, and opaque container. Seal it tightly and store it in a cool, dark place.
Protocol 2: Accelerated Stability Testing of this compound Solutions
This protocol outlines a method for evaluating the stability of this compound solutions under accelerated conditions. The primary method of analysis is UV-Vis spectrophotometry to monitor changes in the dye's concentration.
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Temperature-controlled oven or chamber
-
UV light source (optional, for photostability testing)
Procedure:
-
Solution Preparation: Prepare different formulations of this compound solutions to be tested (e.g., in different solvents, with and without stabilizers) following Protocol 1.
-
Initial Analysis (Time 0):
-
Take an aliquot of each solution and dilute it with the appropriate solvent to a concentration that falls within the linear range of the spectrophotometer.
-
Scan the absorbance of the diluted solution across the visible spectrum to determine the wavelength of maximum absorbance (λmax).
-
Record the absorbance at λmax. This will be your baseline reading.
-
-
Storage Conditions:
-
Place the sealed sample vials in a temperature-controlled oven set to an elevated temperature (e.g., 40°C or 50°C).
-
For photostability testing, expose a parallel set of samples to a controlled UV light source.
-
Store a control set of samples at room temperature in the dark.
-
-
Periodic Testing:
-
At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove the samples from the accelerated conditions.
-
Allow the samples to return to room temperature.
-
Visually inspect for any signs of precipitation or color change.
-
Perform UV-Vis spectrophotometric analysis as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of dye remaining at each time point compared to the initial concentration.
-
Plot the percentage of dye remaining versus time for each formulation and storage condition.
-
Compare the stability of the different formulations. A slower rate of degradation indicates better stability.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
References
- 1. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 2. Pigment Yellow, Red, Orange, Violet, Blue this compound - Products - Brilliant Chem [brilliantchem.com]
- 3. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]
- 4. This compound|CAS NO.32517-36-5 [xcolorpigment.com]
- 5. specialchem.com [specialchem.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. benchchem.com [benchchem.com]
Best practices for handling and disposal of Solvent Black 34
This guide provides best practices for the safe handling and disposal of Solvent Black 34, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a metal complex dye, appearing as a black powder.[1][2] The primary hazards associated with this compound include:
-
Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1]
-
Inhalation: May cause irritation to the respiratory tract.[1]
-
Skin Contact: Prolonged or repeated contact may lead to skin irritation.[1]
-
Eye Contact: The dust can cause irritation and inflammation.[1]
Some safety data sheets indicate that there is no known danger to humans if the product is handled correctly, but it may be harmful to aquatic organisms.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
When handling this compound, especially in its powder form, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or glasses.[1]
-
Hand Protection: Chemical-resistant gloves, such as rubber gloves.[1]
-
Respiratory Protection: An approved respirator should be worn, particularly when there is a risk of dust generation.[1]
-
Body Protection: A lab coat or other appropriate protective clothing should be worn to minimize skin contact.[1]
Q3: What are the proper storage conditions for this compound?
This compound should be stored in a cool, dry place.[1] Containers should be tightly closed and resistant to light.[1] It is also important to store it away from incompatible materials such as strong oxidizing and reducing agents.[1]
Q4: Can I dispose of small quantities of this compound down the drain?
No, you should not dispose of this compound or solutions containing it down the drain.[1][2] Dyes and solvents are generally considered hazardous waste and can be harmful to aquatic life.[2] All waste containing this dye should be collected for proper hazardous waste disposal.
Q5: How should I dispose of waste containing this compound?
Waste containing this compound must be treated as hazardous waste. The exact procedures are subject to local and state regulations.[1] The general best practice is to:
-
Collect all waste (solid and liquid) in a designated, compatible, and properly labeled hazardous waste container.
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Troubleshooting Guides
Issue: Accidental Spill of this compound Powder
-
Immediate Actions:
-
Evacuate the immediate area if the spill is large or if there is significant dust in the air.
-
Ensure proper PPE is worn before attempting to clean the spill. This includes a respirator, goggles, gloves, and protective clothing.
-
-
Cleanup Procedure:
-
Avoid dry sweeping, as this can generate dust.
-
Gently sweep or vacuum the spilled powder. Use a vacuum cleaner equipped with a HEPA filter if available.
-
Place the collected powder and any contaminated cleaning materials (e.g., paper towels) into a sealed, labeled container for hazardous waste disposal.[2]
-
-
Decontamination:
-
Wipe the spill area with a damp cloth. Be mindful that the dye can cause staining.
-
Wash the area with soap and water.
-
Collect all cleaning materials for disposal as hazardous waste.
-
Issue: Accidental Skin or Eye Contact
-
Eye Contact:
-
Skin Contact:
Issue: Incompatible Waste Mixing
-
Problem: this compound waste has been mixed with a strong oxidizing or reducing agent.
-
Action:
-
Do not attempt to separate the mixed waste.
-
Clearly label the container with all components of the mixture.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on how to manage and dispose of the incompatible mixture.
-
Data and Properties
| Property | Value |
| Appearance | Black Powder |
| Chemical Formula | C₁₆H₁₁N₃O₄ |
| Molecular Weight | 309.28 g/mol |
| CAS Number | 32517-36-5 |
| Solubility | Data not readily available. Described as a solvent dye. |
| Stability | Stable under normal temperatures and pressures. |
| Incompatibilities | Strong oxidizing agents, strong reducing agents. |
| Hazardous Decomposition | May produce irritating and toxic fumes and gases during a fire. |
Experimental Protocols
Protocol 1: Safe Weighing and Handling of this compound Powder
-
Preparation:
-
Designate a specific area for handling the powder, preferably within a chemical fume hood or a ventilated enclosure.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Don all required PPE: chemical safety goggles, gloves, and a respirator.
-
-
Procedure:
-
To minimize dust generation, handle the container of this compound carefully.
-
Use a spatula to transfer the desired amount of powder to a pre-tared container.
-
Avoid creating airborne dust. If any powder is spilled, follow the spill cleanup procedure.
-
Once weighing is complete, securely close the main container.
-
-
Cleanup:
-
Wipe down the weighing area and any equipment used with a damp cloth.
-
Dispose of the cloth and any other contaminated disposable materials in the designated hazardous waste container.
-
Wash hands thoroughly after handling is complete.[1]
-
Visual Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Enhancing the contrast of Sudan Black B stained specimens
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the contrast of Sudan Black B (SBB) stained specimens.
Troubleshooting Guide
This guide addresses common issues encountered during SBB staining, presented in a question-and-answer format to directly resolve specific experimental problems.
Q1: Why is the Sudan Black B staining intensity weak or inconsistent?
Weak or inconsistent staining can arise from several factors related to the stain preparation and application.
-
Issue: Old or Improperly Prepared SBB Solution. SBB solutions that are not freshly prepared can form precipitates and lead to non-specific or weak staining.[1]
-
Issue: Insufficient Staining Time or Concentration. The intensity of SBB staining is dependent on both the concentration of the dye and the incubation time.[1]
-
Issue: Improper Fixation. The method of fixation can significantly impact the accessibility of lipids for staining.[1]
-
Issue: Poor Stain Penetration. Particularly in organisms with robust cell walls, such as yeasts, the dye may not effectively penetrate the cell.[6]
-
Solution: A pre-treatment step using a 1:1 mixture of petroleum ether and absolute ethanol (B145695) for 2.5 minutes at room temperature can improve the penetration of SBB through the cell membrane.[6]
-
Q2: How can I reduce high background staining in my SBB-stained specimens?
High background can obscure specific staining and lead to misinterpretation of results. Autofluorescence is a primary cause of high background.
-
Issue: Autofluorescence. Many tissues, especially those from older subjects or those rich in collagen and elastin, exhibit natural fluorescence (autofluorescence) that can mask the specific SBB signal.[1][7] Lipofuscin, a pigment that accumulates with age, is a major source of autofluorescence.[8]
-
Solution: Pre-treat sections with a 0.1% to 0.3% solution of SBB in 70% ethanol to quench autofluorescence before proceeding with your primary staining protocol.[1] This can reduce autofluorescence by 65-95%.[1][9] Be aware that while SBB quenches autofluorescence, it can introduce its own background fluorescence in the red and far-red channels.[1][8]
-
Q3: The counterstain is obscuring the SBB signal. What can I do?
The choice and application of a counterstain are critical for achieving good contrast with the blue-black SBB stain.
-
Issue: Inappropriate Counterstain Choice. Some counterstains may not provide sufficient contrast or could interfere with the SBB staining.
-
Solution: Nuclear Fast Red is a common and effective counterstain that stains nuclei red, providing good contrast with the black SBB staining of lipids.[10] Safranin (0.5%) can also be used.[6] When using eosin (B541160), be aware that alcoholic eosin solutions can dissolve lipids.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the core principle behind Sudan Black B staining?
Sudan Black B is a lipophilic (fat-soluble) diazo dye.[11] The staining mechanism is primarily a physical process based on its differential solubility. SBB is more soluble in the lipids within a tissue section than in its solvent carrier (commonly 70% ethanol or propylene (B89431) glycol). When the specimen is immersed in the SBB solution, the dye partitions from the solvent into the lipid-rich structures, coloring them blue-black.[3][11]
Q2: Can Sudan Black B be used in combination with immunofluorescence?
Yes, SBB staining can be combined with immunofluorescence techniques.[1] It is often used to quench autofluorescence from components like lipofuscin, which can otherwise interfere with immunofluorescence signals.[1] However, it is important to note that SBB itself can introduce background fluorescence, particularly in the red and far-red channels.[8]
Q3: Are there alternatives to Sudan Black B for quenching autofluorescence?
Yes, commercial alternatives such as TrueBlack® Lipofuscin Autofluorescence Quencher are available. These reagents are designed to quench autofluorescence with minimal introduction of background fluorescence, which can be a limitation of SBB.[1][8] Other methods to reduce autofluorescence include treatment with sodium borohydride (B1222165) or cupric sulfate, though their effectiveness can vary.[7][12]
Data Presentation
Table 1: Sudan Black B Solution Parameters
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| SBB Concentration | 0.7 g in 100 mL propylene glycol[3] | Saturated solution in 70% ethanol[3] | 0.1% in 70% ethanol[3] |
| Solvent | Propylene Glycol[3] | 70% Ethanol[1][3] | 70% Ethanol[1][3] |
| Preparation | Heat to 100°C, stir, filter warm, cool, filter again.[5] | Dissolve overnight on a magnetic stirrer, filter before use.[1][2] | N/A |
| Storage | Stable for 1 year at 60°C.[5][13] | Prepare fresh; not recommended for storage.[1][2] | N/A |
Table 2: Autofluorescence Quenching with Sudan Black B
| Parameter | Finding | Reference |
| SBB Concentration for Quenching | 0.1% - 0.3% in 70% ethanol | [1] |
| Efficacy | Can reduce autofluorescence by 65-95% | [1][9] |
| Limitation | May introduce background in red and far-red channels | [8] |
Experimental Protocols
Optimized Protocol for SBB Staining of Cultured Cells [1]
-
Fixation: Fix cells in 4% paraformaldehyde (PFA) for 15 minutes.
-
Rinse: Rinse the cells in 70% ethanol for 2 minutes.
-
Staining: Incubate the cells with a filtered, saturated SBB solution (1.2 g in 80 mL of 70% ethanol, stirred overnight) for 5-30 minutes at room temperature. Optimization of incubation time may be required.
-
Differentiation: Wash with 70% ethanol to remove excess stain.
-
Counterstaining (Optional): Counterstain with a suitable nuclear stain like Nuclear Fast Red.
-
Mounting: Mount and visualize under a brightfield microscope.
Modified SBB Staining for Oleaginous Yeasts [6]
-
Smear Preparation: Prepare a smear of yeast cells, air dry, and heat fix.
-
Pre-treatment: Flood the smear with a 1:1 mixture of absolute ethanol and petroleum ether for 2.5 minutes. Drain off the excess reagent.
-
Staining: Flood the smear with 0.3% SBB in 70% alcohol and leave for 14-15 minutes.
-
Washing: Wash the slide to remove the excess stain.
-
Counterstaining: Counterstain with 0.5% safranin for 30 seconds.
-
Final Steps: Wash, dry, and observe.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. laboratorytests.org [laboratorytests.org]
- 5. microbenotes.com [microbenotes.com]
- 6. ijcmas.com [ijcmas.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biotium.com [biotium.com]
- 9. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biognost.com [biognost.com]
Adjusting incubation times for optimal Sudan Black B staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Sudan Black B (SBB) staining, with a specific focus on optimizing incubation times for various applications.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of Sudan Black B staining? Sudan Black B is a lipophilic (fat-soluble) dye.[1] The staining mechanism is a physical process based on the dye's differential solubility.[2] SBB is more soluble in lipids than in its solvent (typically 70% ethanol (B145695) or propylene (B89431) glycol); therefore, when a tissue section is incubated with the SBB solution, the dye moves from the solvent into the intracellular lipid compartments, coloring them blue-black.[2][3] While primarily a physical stain, SBB is also slightly basic and can bind to acidic groups in compound lipids like phospholipids.[2]
Q2: What are the primary cellular structures stained by Sudan Black B? SBB is a broad-spectrum lipid stain. Its primary targets include neutral fats (triglycerides), phospholipids, sterols, and lipoproteins.[1][2] It is also widely used to stain granules in leukocytes (making it useful in hematology), the Golgi apparatus, and lipofuscin, the "wear-and-tear" pigment associated with cellular senescence.[1][2] It is not entirely specific to lipids and has been reported to stain other components like chromosomes.[2][4]
Q3: Can SBB staining be performed on paraffin-embedded tissue sections? Using SBB to demonstrate lipids in paraffin-embedded sections is challenging. The standard tissue processing with organic solvents like ethanol and xylene dissolves and extracts a significant amount of neutral lipids.[5] For this reason, frozen sections are the preferred sample type for most lipid staining procedures.[2] However, lipids bound to other molecules, such as lipoproteins, myelin, and lipofuscins, may be preserved and can be stained in paraffin (B1166041) sections.[5][6]
Q4: How does Sudan Black B help in reducing tissue autofluorescence? Autofluorescence from biological structures like collagen, elastin, and lipofuscin can obscure signals in fluorescence microscopy.[1] SBB, being a dark, lipophilic dye, binds to these autofluorescent components and effectively quenches or masks their fluorescence, significantly improving the signal-to-noise ratio.[1] It is believed to absorb light over a wide range of wavelengths, preventing the excitation of endogenous fluorophores.[5] Treatment with 0.1% to 0.3% SBB can reduce autofluorescence by 65-95%.[1][7]
Troubleshooting Guide: Adjusting Incubation Times
Issue 1: The SBB staining is weak or completely absent.
-
Possible Cause: Insufficient Incubation Time. The partitioning of the dye into cellular lipids is time-dependent.
-
Solution: Increase the incubation time. Staining duration is a critical parameter that requires optimization based on the sample type and target. For some applications, staining for a minimum of 2 hours or even overnight is recommended.[5] For cultured cells, incubation can range from 5-30 minutes, whereas frozen sections for myelin may require overnight staining for optimal results.[1][8]
-
-
Possible Cause: Lipid Extraction During Processing. This is the most common reason for weak staining in paraffin-embedded sections.[5]
-
Solution: For reliable lipid demonstration, the use of frozen sections is highly recommended as it avoids lipid-dissolving solvents.[5]
-
-
Possible Cause: Old or Improperly Prepared SBB Solution. A solution that has lost efficacy or was not fully dissolved will result in poor staining.[1][5]
Issue 2: There is high background staining across the entire section.
-
Possible Cause: Excessive Incubation Time. Over-incubation can lead to non-specific binding of the dye to components other than lipids.
-
Possible Cause: Tissue Autofluorescence. Many tissues, especially from older subjects, exhibit strong natural fluorescence.[1]
-
Possible Cause: Stain Precipitation. Precipitated dye particles can deposit on the tissue, appearing as background.
-
Solution: Always filter the SBB staining solution immediately before use to remove any precipitates.[5]
-
Issue 3: I am seeing non-specific granular staining in the cytoplasm.
-
Possible Cause: SBB Lacks Absolute Specificity. SBB is not entirely specific to lipofuscin or storage lipids and can also stain other lipid-containing structures.[1]
Quantitative Data Summary: Incubation Parameters
The optimal incubation time for Sudan Black B staining is highly dependent on the sample type, the target lipid, and the solvent used in the staining solution. The following table summarizes key quantitative parameters from various protocols.
| Application | Sample Type | SBB Concentration | Solvent | Incubation Time | Temperature |
| Lipid Staining | Frozen Sections | 0.7% (w/v) | Propylene Glycol | 7 minutes (with agitation) | Room Temp |
| Myelin Staining | Frozen Sections | 0.7% (w/v) | Propylene Glycol | ≥ 2 hours (overnight preferred) | 60°C or Room Temp |
| Lipid Staining | Frozen Sections | 0.5% (w/v) | 70% Ethanol | ≥ 2 hours (overnight preferred) | Room Temp |
| Hematology | Air-dried Blood Smears | 0.3% (w/v) in Ethanol | Ethanol/Phenol Buffer | 1 hour | Room Temp |
| Lipofuscin Staining | Cultured Cells | Saturated Solution (~1.5%) | 70% Ethanol | 5-30 minutes | Room Temp |
| Autofluorescence Quenching | FFPE or Frozen Sections | 0.1% - 0.3% (w/v) | 70% Ethanol | 10-20 minutes | Room Temp |
| Lipid Staining (Alternative) | Frozen Sections | Not specified | Propylene Glycol | 6-10 minutes | 60°C |
| Lipid Staining (Alternative) | Frozen Sections | Not specified | Propylene Glycol | 60 minutes | Room Temp |
Data compiled from multiple sources.[1][2][8][10][11][12][13]
Experimental Protocols
Protocol 1: Staining of Lipids in Frozen Sections (Propylene Glycol Method)
This protocol is designed to prevent the dissolution of lipids during the staining process.[2]
-
Reagents:
-
10% Formalin
-
100% Propylene Glycol
-
Sudan Black B Solution (0.7 g SBB in 100 mL propylene glycol, heated to 100°C to dissolve, then filtered)[4]
-
85% Propylene Glycol
-
Aqueous Mounting Medium (e.g., Glycerin Jelly)
-
-
Procedure:
-
Cut frozen sections (10-16 µm) and mount on glass slides.[3]
-
Wash sections thoroughly with distilled water.[2]
-
Immerse slides in 100% propylene glycol for 5 minutes to dehydrate.[8]
-
Incubate slides in the SBB solution. For general lipids, 7 minutes with agitation is sufficient.[2] For myelin, incubate for a minimum of 2 hours, with overnight being optimal.[8]
-
Differentiate the stain by immersing the slides in 85% propylene glycol for 3 minutes.[2][8]
-
Rinse thoroughly with distilled water.[2]
-
(Optional) Counterstain with Nuclear Fast Red for 3 minutes to visualize nuclei.[2]
-
Mount the coverslip using an aqueous mounting medium.[2]
-
Protocol 2: Staining of Lipofuscin in Cultured Cells (Ethanol Method)
This protocol is optimized for detecting lipofuscin, a marker of cellular senescence, in cultured cells.[1]
-
Reagents:
-
4% Paraformaldehyde (PFA)
-
70% Ethanol
-
Saturated Sudan Black B Solution (Dissolve 1.2 g of SBB powder in 80 mL of 70% ethanol. Stir overnight and filter before use.)[1]
-
-
Procedure:
-
Culture cells on coverslips or in multi-well plates.
-
Fix cells in 4% PFA for 15 minutes.[1]
-
Rinse the cells in 70% ethanol for 2 minutes.[1]
-
Incubate the cells with the filtered, saturated SBB solution for 5-30 minutes at room temperature. The optimal time should be determined for each cell type.[1]
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.[10]
-
Wash thoroughly in Phosphate-Buffered Saline (PBS).
-
Mount with an appropriate mounting medium.
-
Protocol 3: Quenching Autofluorescence for Immunofluorescence
This procedure is performed on tissue sections prior to or after antibody incubation to reduce background fluorescence.[10]
-
Reagents:
-
0.1% Sudan Black B Solution (0.1 g SBB in 100 mL of 70% ethanol)
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
-
Procedure:
-
Perform standard deparaffinization and rehydration for FFPE sections, or simply bring frozen sections to PBS/TBS.
-
Conduct your standard immunofluorescence staining protocol (e.g., antigen retrieval, blocking, antibody incubations).[10]
-
After the final secondary antibody wash, incubate the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.[10]
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.[10]
-
Wash slides thoroughly in multiple changes of PBS or TBS.
-
Mount with an anti-fade fluorescence mounting medium.
-
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues encountered during Sudan Black B staining.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 4. microbenotes.com [microbenotes.com]
- 5. benchchem.com [benchchem.com]
- 6. webpath.med.utah.edu [webpath.med.utah.edu]
- 7. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biognost.com [biognost.com]
- 13. laboratorytests.org [laboratorytests.org]
Preventing precipitation of Solvent Black 34 in staining solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Solvent Black 34 in staining solutions. As this compound is primarily an industrial dye, this guide adapts best practices from industrial applications and knowledge from chemically similar dyes used in research to address potential challenges, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a metal-complex solvent dye.[1][2] It is a monoazo dye complexed with a metal ion, typically chromium.[2][3] This structure imparts high stability, excellent solubility in organic solvents, and strong, bright coloration.[1][3] It is largely insoluble in water.[4]
Q2: What are the common applications of this compound?
A2: this compound is widely used in industrial applications such as wood stains, printing inks, leather finishes, and plastic coatings.[1][5][6] Its use in biological staining for microscopy is not well-documented, and protocols would be considered experimental.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a range of organic solvents, particularly polar organic solvents like alcohols, ketones, and esters.[7] For detailed solubility data, please refer to Table 1 in the "Data Presentation" section.
Q4: What are the primary causes of dye precipitation in staining solutions?
A4: Dye precipitation can be caused by several factors, including:
-
Supersaturation: The concentration of the dye exceeds its solubility limit in the chosen solvent.
-
Temperature Changes: A decrease in temperature can lower the solubility of the dye.[8]
-
Solvent Evaporation: Evaporation of the solvent increases the dye concentration, leading to precipitation.
-
Incompatible Solvents or Contaminants: The presence of water or other contaminants in an organic solvent system can significantly reduce dye solubility.[9]
-
pH Shifts: Although primarily a solvent dye, significant changes in pH can affect the stability of azo dyes.[5][10]
-
High Salt Concentration: The presence of salts can lead to "salting out" of the dye.[11]
Troubleshooting Guide: Preventing Precipitation
This guide addresses the common issue of this compound precipitation in staining solutions.
Issue: My this compound solution is cloudy or has visible precipitate.
| Possible Cause | Explanation | Recommended Solution(s) |
| Solvent Choice | The dye has low solubility in the selected solvent. | Consult the solubility data in Table 1 . Select a solvent with high solubility for this compound. For experimental biological applications, consider solvents like ethanol (B145695) or 1-methoxy-2-propanol. |
| Supersaturated Solution | The dye concentration is too high for the solvent to maintain it in solution. | Prepare the staining solution at a concentration below the known solubility limit for the working temperature. Start with a lower concentration and increase if staining is insufficient. |
| Low Temperature | Solubility of many dyes, including this compound, is temperature-dependent and decreases at lower temperatures.[8] | Gently warm the staining solution (e.g., to 30-40°C) to redissolve the precipitate. Always check the thermal stability of your sample before applying a heated solution. Store the solution at a stable room temperature. |
| Solvent Contamination | The presence of water in organic solvents is a common cause of precipitation for solvent dyes.[9] | Use high-purity, anhydrous solvents. Ensure all glassware is thoroughly dry. Keep containers tightly sealed to prevent absorption of atmospheric moisture. |
| Improper Dissolution Technique | The dye was not fully dissolved during preparation. | When preparing the solution, add the dye powder gradually to the solvent while stirring continuously. Gentle heating and stirring can aid dissolution. For experimental biological use, filtering the solution through a 0.2 µm filter before use is recommended to remove any undissolved micro-precipitates. |
| pH Imbalance | While less common for solvent dyes, extreme pH can affect the stability of the azo dye structure.[5][10] | Ensure the solvent system is neutral. If buffers are required for an experimental protocol, their effect on dye solubility should be tested on a small scale first. |
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Solubility (g/L) |
| Ethyl cellosolve (2-ethoxyethanol) | 500 |
| Cyclohexanone | 500 |
| Dimethylformamide (DMF) | 500 |
| Diacetone alcohol (DAA) | 500 |
| Butyl cellosolve | 450 |
| Methyl ethyl ketone (MEK) | 450 |
| Methyl isobutyl ketone (MIBK) | 200 |
| Toluene | 150 |
| Ethanol | 150 |
| 1-methoxy-2-propanol | 100 |
| Methanol | 100 |
| n-Propanol | 50 |
| Xylene | 50 |
| Ethyl Acetate | 30 |
Data compiled from multiple sources.[1][12]
Experimental Protocols
Note: The following protocols are hypothetical and adapted from methods for similar solvent dyes used in biological research. They should be considered a starting point for developing a specific application for this compound and will require optimization.
Protocol 1: Preparation of a Stable Stock Solution of this compound
This protocol outlines the preparation of a stable stock solution, which is crucial for reproducible results.
Materials:
-
This compound powder
-
1-methoxy-2-propanol (or another suitable solvent from Table 1)
-
Magnetic stirrer and stir bar
-
Glass beaker
-
0.2 µm syringe filter
-
Amber glass storage bottle
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder to prepare a solution at a concentration well below its solubility limit (e.g., 50 g/L in 1-methoxy-2-propanol).
-
Dissolution: In a fume hood, add the powder to the solvent in a glass beaker with a magnetic stir bar.
-
Stirring: Stir the mixture continuously until the dye is completely dissolved. Gentle heating (30-40°C) may be applied to aid dissolution.
-
Filtration: Once fully dissolved and cooled to room temperature, filter the solution through a 0.2 µm syringe filter to remove any micro-particulates.
-
Storage: Store the stock solution in a tightly sealed amber glass bottle at a stable room temperature to protect it from light and prevent solvent evaporation.
Protocol 2: Quality Control of Staining Solutions
Regular quality control is essential to ensure consistent staining performance.
Procedure:
-
Visual Inspection: Before each use, visually inspect the staining solution for any signs of cloudiness or precipitate. If present, follow the troubleshooting guide.
-
Performance Testing: When a new batch of staining solution is prepared, test it on a control sample to ensure it provides the expected staining intensity and quality.
-
Documentation: Keep a log of when each solution was prepared, its composition, and the results of quality control tests.
Visualizations
Caption: Workflow for developing and optimizing a this compound staining protocol.
Caption: Logical flowchart for troubleshooting precipitation in this compound solutions.
References
- 1. This compound|CAS NO.32517-36-5 [xcolorpigment.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. Pigment Yellow, Red, Orange, Violet, Blue this compound - Products - Brilliant Chem [brilliantchem.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. vichem.vn [vichem.vn]
- 7. What Are Metal Complex Dyes? - Ranbar Pigment [ranbarr.com]
- 8. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. elitepigment.com [elitepigment.com]
Choosing the right solvent for Solvent Black 34 applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Solvent Black 34. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a metal-complex solvent dye belonging to the monoazo class.[1][2] It is a bluish-black powder known for its excellent solubility in a wide range of organic solvents and its compatibility with various synthetic and natural resins.[3] Its key properties include high light fastness, heat resistance, and strong color strength.[3]
Q2: What are the primary applications of this compound?
This compound is versatile and used in numerous applications, including:
Q3: In which solvents is this compound soluble?
This compound exhibits good solubility in a variety of organic solvents. For detailed solubility data, please refer to the table below.
Solubility Data
The following table summarizes the solubility of this compound in various organic solvents. This data is essential for preparing stock solutions and formulating solvent systems for your specific application.
| Solvent | Solubility (g/L) |
| Butyl Cellosolve | 450[4] |
| Ethyl Cellosolve | 500[4] |
| Toluene | 150[4] |
| Xylene | 50[4] |
| Mixed Solvent | 500[4] |
| Cyclohexanone | 500[4] |
| Methanol | 100[4] |
| Ethanol (B145695) | 150[4] |
| MEK (Methyl Ethyl Ketone) | 450[4] |
| MYBK (Methyl Isobutyl Ketone) | 200[4] |
| DAA (Diacetone Alcohol) | 500[4] |
| DMF (Dimethylformamide) | 500[4] |
| 1-methoxy-2-propanol | 100[6] |
| N-propanol | 50[6] |
| 2-ethoxyethanol | 200[6] |
| Ethyl acetate | 30[6] |
Troubleshooting Guide
Encountering issues during your experiments? This guide addresses common problems and provides actionable solutions.
Issue 1: Incomplete Dissolution of this compound
-
Symptoms: Visible particles or sediment in the solvent after mixing.
-
Possible Causes:
-
The solvent's dissolving power is insufficient for the concentration of the dye.
-
The dissolution time is too short, or the mixing is inadequate.
-
The ambient temperature is too low, affecting solubility.
-
-
Solutions:
-
Select a more suitable solvent: Refer to the solubility table to choose a solvent with higher solubility for this compound.
-
Increase dissolution time and agitation: Allow for a longer mixing period and ensure vigorous agitation to facilitate dissolution.
-
Gently warm the solvent: Increasing the temperature can enhance the solubility of the dye. Ensure the temperature is kept within the safe limits for the chosen solvent.
-
Prepare a concentrated stock solution: Dissolve the dye in a high-solubility solvent first, and then dilute it with the primary solvent for your application.
-
Issue 2: Dye Precipitation After Formulation
-
Symptoms: The dye crystallizes or falls out of the solution over time.
-
Possible Causes:
-
The concentration of the dye exceeds its saturation point in the solvent system.
-
Incompatibility with other components in the formulation (e.g., resins, additives).
-
A significant drop in temperature.
-
-
Solutions:
-
Reduce dye concentration: Lower the amount of this compound in your formulation.
-
Check for compatibility: Ensure all components in your formulation are compatible. Conduct small-scale compatibility tests before preparing a large batch.
-
Add a co-solvent: Introducing a co-solvent with higher solubility for the dye can help maintain its stability in the solution.
-
Issue 3: Uneven Coloration or Streaking in the Final Application
-
Symptoms: Inconsistent color intensity, streaks, or blotches on the substrate.
-
Possible Causes:
-
Poor dispersion of the dye in the application medium.
-
The viscosity of the formulation is not optimized for the application method.
-
The substrate surface is not properly prepared (e.g., contaminated with oil or dust).
-
-
Solutions:
-
Ensure complete dissolution: Filter the dye solution before use to remove any undissolved particles.
-
Adjust viscosity: Modify the viscosity of your formulation with appropriate additives to suit your application method (e.g., spraying, dipping, brushing).
-
Proper substrate preparation: Clean the substrate surface thoroughly to ensure it is free from any contaminants that may interfere with dye absorption.
-
Experimental Protocols
Below are detailed methodologies for common applications of this compound.
Protocol 1: Preparation of a Solvent-Based Wood Stain
This protocol outlines the steps for creating a wood stain using this compound.
-
Solvent Selection: Choose a primary solvent and a co-solvent from the solubility table based on the desired drying time and penetration. A common choice is a mixture of a fast-evaporating solvent (like ethanol or MEK) and a slower-evaporating solvent (like butyl cellosolve) to control the application properties.
-
Dye Dissolution:
-
Accurately weigh the required amount of this compound powder.
-
In a separate container, measure the chosen solvent(s).
-
Gradually add the dye powder to the solvent while stirring continuously.
-
Continue stirring until the dye is completely dissolved. Gentle warming can be applied if necessary.
-
-
Binder Addition:
-
Select a binder compatible with your solvent system and wood type (e.g., nitrocellulose, acrylic, or alkyd resin).
-
Slowly add the binder to the dye solution while stirring until a homogenous mixture is achieved.
-
-
Final Formulation and Quality Control:
-
Adjust the viscosity of the stain with additional solvent if required.
-
Filter the final stain formulation through a fine-mesh filter to remove any impurities or undissolved particles.
-
Perform a color test on a sample piece of the target wood to ensure the desired shade is achieved.
-
Protocol 2: Formulation of a Solvent-Based Printing Ink
This protocol provides a general procedure for formulating a printing ink with this compound.
-
Component Selection:
-
Solvent: Select a solvent system appropriate for the printing process (e.g., flexography, gravure) and substrate. A blend of alcohols, esters, and ketones is common.
-
Resin/Binder: Choose a resin that provides good adhesion to the substrate and is soluble in the chosen solvent system (e.g., polyurethane, polyamide, or nitrocellulose).
-
Additives: Include necessary additives such as plasticizers, waxes, and slip agents to achieve the desired ink properties.
-
-
Preparation of the Mill Base:
-
In a high-speed mixer, combine the selected resin and a portion of the solvent. Mix until the resin is completely dissolved.
-
Gradually add the this compound powder to the resin-solvent mixture.
-
Disperse the dye until a uniform and stable color concentrate is obtained.
-
-
Let-Down and Final Ink Formulation:
-
In a separate vessel, combine the remaining solvent and any other additives.
-
Slowly add the mill base to the let-down mixture with continuous agitation.
-
Mix thoroughly until the ink is homogenous.
-
-
Quality Control:
-
Measure the viscosity, color strength, and other relevant properties of the ink.
-
Conduct a print test to evaluate the performance of the ink on the target substrate.
-
Visualizing Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for Wood Stain Formulation.
Caption: Workflow for Printing Ink Formulation.
Caption: Troubleshooting Logic for Common Issues.
References
- 1. specialchem.com [specialchem.com]
- 2. tandyleather.com [tandyleather.com]
- 3. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 4. This compound|CAS NO.32517-36-5 [xcolorpigment.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. China Professional China plastic colorants - this compound – Precise Color factory and manufacturers | Precise Color [precisechem.com]
Addressing variability in Solvent Black 34 staining results
Technical Support Center: Solvent Black 34 Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in staining results when using this compound. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
This compound (CAS No. 32517-36-5) is a metal-complex solvent dye.[1][2] It exhibits excellent solubility in a variety of organic solvents and has good heat and light stability.[2] While traditionally used in industrial applications such as inks and coatings, its lipophilic (fat-soluble) nature suggests its utility in biological research for staining lipid-rich structures, similar to other solvent dyes like Sudan Black B.[1][3][4] A potential key application is the visualization of intracellular lipid droplets, which are crucial organelles in lipid metabolism and storage.
Q2: What is the principle behind this compound staining of cellular lipids?
The staining mechanism of lipophilic dyes like this compound is based on their differential solubility. The dye is more soluble in the lipids within the tissue or cell than in the solvent it is applied in. When a saturated solution of this compound is applied to a fixed biological sample, the dye partitions from the solvent into the intracellular lipids, such as triglycerides and sterol esters found in lipid droplets. This selective accumulation allows for the visualization of these structures as black or dark blue deposits under a microscope.[4]
Q3: Can this compound be used to reduce autofluorescence?
Some black solvent dyes, notably Sudan Black B, are used to quench autofluorescence, particularly from lipofuscin, which can interfere with fluorescence microscopy.[5][6][7] While it is plausible that this compound could serve a similar function, this would require empirical validation. It is important to note that the dye itself might introduce some background signal, which would need to be carefully controlled for.[3]
Q4: What are the critical parameters to control for reproducible this compound staining?
To ensure reproducibility, the following parameters should be carefully controlled:
-
Dye Concentration: Using a consistent and optimal concentration of the dye is crucial.
-
Solvent Composition: The type and purity of the solvent used to prepare the staining solution can affect dye solubility and staining efficacy.
-
Incubation Time: The duration of staining should be optimized to allow for sufficient dye penetration without causing excessive background.
-
Fixation Method: The choice of fixative and the fixation time can impact the preservation of lipid structures.
-
Washing Steps: Thorough but gentle washing is necessary to remove excess dye and reduce background staining.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining procedures.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | 1. Low Dye Concentration: The staining solution may be too dilute. 2. Insufficient Staining Time: The incubation period may be too short for the dye to penetrate the sample. 3. Poor Fixation: Lipids may have been extracted during sample preparation. 4. Exhausted Staining Solution: The dye in the solution may have depleted over time or with repeated use. | 1. Increase the concentration of this compound in the working solution. 2. Increase the incubation time. Optimization may be required. 3. Ensure proper fixation with an appropriate fixative like 4% paraformaldehyde. Avoid excessive exposure to organic solvents before staining. 4. Prepare a fresh staining solution. |
| Uneven or Patchy Staining | 1. Incomplete Deparaffinization: For tissue sections, residual paraffin (B1166041) wax can block the dye. 2. Air Bubbles: Air bubbles trapped on the sample surface prevent the dye from reaching the tissue. 3. Dye Precipitation: The dye may have precipitated out of the solution. 4. Uneven Reagent Application: The staining solution was not applied evenly across the sample. | 1. Ensure complete removal of paraffin wax by using fresh xylene and sufficient incubation times. 2. Carefully apply the staining solution to avoid trapping air bubbles. 3. Filter the staining solution immediately before use. 4. Ensure the entire sample is covered with the staining solution during incubation. |
| High Background Staining | 1. Excessive Dye Concentration: The staining solution is too concentrated. 2. Over-staining: The incubation time is too long. 3. Inadequate Washing: Insufficient washing after staining fails to remove all the excess dye. 4. Non-specific Binding: The dye may bind non-specifically to other cellular components. | 1. Titrate the dye concentration to find the optimal balance between signal and background. 2. Reduce the staining incubation time. 3. Increase the number and/or duration of washing steps after staining. A brief rinse in 70% ethanol (B145695) can help differentiate.[4] 4. Optimize blocking steps if used in conjunction with other staining methods. |
| Presence of Precipitate/Crystals | 1. Supersaturated Solution: The dye concentration exceeds its solubility limit in the chosen solvent. 2. Solvent Evaporation: Evaporation of the solvent can lead to dye precipitation. 3. Low Temperature: A decrease in temperature can reduce dye solubility. 4. Old Staining Solution: The solution may have degraded over time. | 1. Prepare a fresh solution and ensure the dye is fully dissolved. Gentle heating may aid dissolution. 2. Keep the staining container tightly sealed during incubation and storage. 3. Store and use the staining solution at a consistent room temperature. 4. Always use a freshly prepared and filtered staining solution for best results. |
Logical Flow for Troubleshooting Staining Issues
Caption: Troubleshooting workflow for this compound staining.
Experimental Protocols
Disclaimer: The following protocol is a suggested starting point based on methods for similar lipophilic dyes.[4] Optimization for your specific cell type, tissue, and experimental conditions is highly recommended.
Preparation of Staining Solutions
1. Stock Solution (e.g., 0.5% w/v)
-
Materials:
-
This compound powder
-
100% Ethanol or Propylene Glycol[8]
-
-
Procedure:
-
Weigh 0.5 g of this compound powder.
-
In a fume hood, add the powder to 100 mL of your chosen solvent (e.g., 100% ethanol).
-
Stir with a magnetic stirrer until the dye is completely dissolved. Gentle heating (e.g., to 60°C) can aid dissolution, but avoid boiling.[8]
-
Store the stock solution in a tightly sealed, light-protected container at room temperature.
-
2. Working Solution
-
Materials:
-
This compound Stock Solution
-
70% Ethanol
-
-
Procedure:
-
Shortly before use, prepare the working solution. A common starting point is to mix 6 parts of the stock solution with 4 parts of 70% ethanol.
-
Allow the working solution to stand for 5-10 minutes.
-
Crucially, filter the working solution through a 0.2 µm syringe filter immediately before applying it to your sample. This will remove any undissolved particles or precipitates.
-
Protocol for Staining Lipid Droplets in Cultured Cells
1. Fixation
-
For adherent cells, grow them on coverslips.
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
2. Staining
-
Immerse the coverslips with the fixed cells in the freshly filtered this compound working solution.
-
Incubate for 10-20 minutes at room temperature.
3. Differentiation and Washing
-
Briefly rinse the coverslips in 70% ethanol (a few seconds to a minute) to remove excess stain. This step helps to "differentiate" the staining, making the lipid droplets stand out more clearly.
-
Wash the coverslips thoroughly with distilled water.
4. Counterstaining (Optional)
-
If desired, you can counterstain the nuclei with a suitable nuclear stain like Nuclear Fast Red or Hematoxylin. Follow the manufacturer's instructions for the chosen counterstain.
-
Wash again with distilled water.
5. Mounting
-
Mount the coverslips onto microscope slides using an aqueous mounting medium. Avoid using organic solvent-based mounting media as they can dissolve the stained lipids.
6. Observation
-
Observe the stained cells under a bright-field microscope. Lipid droplets should appear as distinct black or dark blue intracellular inclusions.
Experimental Workflow Diagram
Caption: General workflow for staining lipid droplets with this compound.
Quantitative Data Summary
The following tables provide quantitative data on the physical properties of this compound and a suggested starting point for optimizing staining parameters.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) |
| 2-ethoxyethanol | 200 |
| Methyl Ethyl Ketone (MEK) | 300 |
| 1-methoxy-2-propanol | 100 |
| Ethanol | 50 |
| N-propanol | 50 |
| Ethyl Acetate | 30 |
| Toluene | 20 |
(Data compiled from multiple sources)
Table 2: Recommended Starting Parameters for Staining Protocol Optimization
| Parameter | Recommended Starting Range | Notes |
| Stock Solution Concentration | 0.5% - 1.0% (w/v) | Higher concentrations may be needed depending on the solvent. |
| Working Solution Dilution | 1 part stock + 0.5-1 part 70% ethanol | Adjust to achieve a near-saturated solution. |
| Fixation Time (4% PFA) | 15 - 30 minutes | Over-fixation can sometimes affect lipid morphology. |
| Staining Incubation Time | 10 - 30 minutes | Shorter times reduce background; longer times increase intensity. |
| Differentiation Time (70% Ethanol) | 30 seconds - 2 minutes | This step is critical for reducing non-specific background. |
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. microbenotes.com [microbenotes.com]
How to avoid artifacts in electron microscopy with Sudan Black B
Welcome to the technical support center for using Sudan Black B (SBB). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid common artifacts during their experiments, particularly in the context of electron microscopy and correlative light-electron microscopy (CLEM).
Frequently Asked Questions (FAQs)
Q1: What is Sudan Black B and what is its primary use in microscopy?
Sudan Black B (SBB) is a fat-soluble, non-fluorescent black dye.[1] Its primary application in histology and cell biology is to stain lipids, including neutral fats, phospholipids, and sterols, rendering them a distinct blue-black color.[2][3] In fluorescence microscopy, it is widely used to quench autofluorescence, especially from lipofuscin (age pigment), which can otherwise obscure specific fluorescent signals.[4][5][6] While less common in conventional electron microscopy, SBB is a valuable tool in Correlative Light-Electron Microscopy (CLEM) to identify lipid-rich structures in light microscopy before high-resolution imaging in the electron microscope.[7]
Q2: What are the most common artifacts encountered when using Sudan Black B?
The most prevalent artifact is the formation of black precipitates on the tissue section.[8] These precipitates can result from the evaporation of the solvent in the SBB solution or the use of an aged, unstable solution.[8][9] Another potential artifact, particularly relevant for electron microscopy, is excessive staining which can mask the fine ultrastructural details of the sample.
Q3: How can I prevent the formation of SBB precipitates on my sections?
Preventing precipitates is crucial for clean imaging. Key strategies include:
-
Use Fresh, Filtered Solution: Always prepare the SBB staining solution fresh or discard stock solutions that are more than a few weeks old to avoid the accumulation of derivatives.[4] It is critical to filter the solution through a 0.2 µm filter immediately before use to remove any undissolved dye particles.[4][7]
-
Minimize Evaporation: Evaporation of the solvent (typically 70% ethanol) is a primary cause of precipitate formation.[8] Staining in a humidified, covered chamber (like a Coplin jar) can mitigate this.[2][3]
-
Use an Inverted Staining Device: A simple but effective method involves placing the slide with the tissue section facing downwards onto a device that creates a small chamber.[8][10] This setup minimizes evaporation and prevents any precipitates that do form from settling onto the tissue.[8][10]
Q4: Can Sudan Black B damage or obscure the ultrastructure for electron microscopy?
Yes, if not used carefully, SBB can lead to artifacts that obscure ultrastructure. SBB is a dye that physically adsorbs to and dissolves in hydrophobic structures.[4][9] Over-staining, by using either too high a concentration or too long an incubation period, can cause excessive dye accumulation that masks the fine details of membranes and organelles. Thorough rinsing after staining is essential to remove excess, non-bound dye.[7]
Q5: Are there alternatives to Sudan Black B for use in electron microscopy?
For staining lipids specifically for electron microscopy, osmium tetroxide is the classic and most common method, as it both fixes and imparts high electron density to lipids. For quenching autofluorescence in CLEM workflows, other commercial reagents like TrueBlack® have been developed to reduce the background signal that SBB can sometimes introduce, particularly in the red and far-red channels.[11] For generating EM contrast correlated with a light signal, genetically encoded tags like APEX2, which generate an electron-dense reaction product, offer much higher specificity than general lipid stains.[7]
Troubleshooting Guide
Problem: I see dark, irregular precipitates on my sections after SBB staining.
-
Possible Cause 1: Unfiltered Staining Solution. The SBB solution may contain undissolved dye particles.
-
Solution: Filter the staining solution using a 0.2 µm syringe filter immediately before applying it to the tissue.[7]
-
-
Possible Cause 2: Solvent Evaporation. The ethanol (B145695) in the staining solution evaporated during incubation, causing the dye to precipitate.
-
Solution: Perform the staining incubation in a sealed, humidified chamber (e.g., a covered Coplin jar or a wet chamber) to maintain a saturated atmosphere and prevent evaporation.[2][8] Consider using an inverted staining method where the slide is placed face-down over a small reservoir of stain.[10]
-
-
Possible Cause 3: Aged Staining Solution. Old SBB solutions can form poly azo derivatives and precipitates over time.[4]
-
Solution: Prepare SBB solution fresh for each experiment or discard stock solutions older than 3-4 weeks.[4]
-
Problem: The ultrastructural details of my cells are masked after SBB staining for CLEM.
-
Possible Cause 1: SBB concentration is too high. A high concentration of SBB can lead to excessive, non-specific binding and obscure fine details.
-
Possible Cause 2: Incubation time is too long. Prolonged exposure to the dye can cause it to build up and mask structures.
-
Solution: Reduce the incubation time. Staining for 20-30 minutes is often sufficient for CLEM applications.[7]
-
-
Possible Cause 3: Inadequate Rinsing. Excess, unbound SBB remains on the sample.
-
Solution: Ensure thorough rinsing after staining. A common procedure is to rinse thoroughly with the solvent (e.g., 70% ethanol) followed by a buffer or water rinse to remove all excess dye.[7]
-
Quantitative Data Summary
The optimal parameters for Sudan Black B staining can vary depending on the tissue type and experimental goal. The table below summarizes common working concentrations and incubation times cited in various protocols.
| Parameter | Recommended Range | Tissue/Application Example | Source(s) |
| SBB Concentration | 0.1% - 0.5% (w/v) | Brain, Kidney, Pancreas (Autofluorescence) | [4][12][13] |
| Saturated Solution | Cultured Cells (CLEM) | [7] | |
| Solvent | 70% Ethanol | Brain, Kidney (Autofluorescence) | [4][12][13] |
| Propylene Glycol | Muscle (Lipid Histochemistry) | [14][15] | |
| Incubation Time | 5 - 20 minutes | Brain, Kidney (Autofluorescence) | [4][16] |
| 20 - 30 minutes | Cultured Cells (CLEM) | [7] | |
| 1 hour - overnight | Blood Smears, Muscle | [2][15] |
Detailed Experimental Protocol: SBB Staining for CLEM
This protocol is adapted for staining lipid structures in cultured cells grown on gridded dishes for correlative light-electron microscopy.[7]
Reagents & Materials:
-
Gridded glass-bottom dishes suitable for EM
-
Primary Fixative: 2.5% glutaraldehyde (B144438) + 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.4
-
Wash Buffer: 0.1 M cacodylate buffer, pH 7.4
-
Sudan Black B (Sigma-Aldrich, 199664 or equivalent)
-
Staining Solution: Saturated solution of SBB in 70% ethanol. To prepare, add excess SBB to 70% ethanol and stir overnight.[4]
-
0.2 µm syringe filter
-
Rinse Solution: 70% ethanol
-
Post-fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer
Procedure:
-
Cell Fixation: Fix cultured cells by replacing the culture medium with the Primary Fixative. Incubate for 1 hour at room temperature.
-
Washing: Gently wash the fixed cells three times with 0.1 M cacodylate buffer.
-
SBB Staining Preparation: Immediately before use, filter the saturated SBB solution through a 0.2 µm syringe filter to remove any undissolved particles.
-
Staining: Aspirate the buffer and add the filtered SBB solution to the dish, ensuring the cells are fully covered. Incubate for 20-30 minutes at room temperature in a covered dish to prevent evaporation.[7]
-
Rinsing: Aspirate the SBB solution. Rinse the cells thoroughly with 70% ethanol to remove excess stain, followed by a final rinse with distilled water.[7]
-
Light Microscopy (LM) Imaging: Image the stained cells using a light microscope (brightfield or fluorescence). The SBB will provide dark contrast for lipid droplets and can also quench some autofluorescence.[7] Identify and record the coordinates of the regions of interest (ROIs) using the grid on the dish.
-
EM Processing (Post-fixation): Post-fix the cells with 1% osmium tetroxide for 1 hour on ice. This step is critical as it both stabilizes the lipids and enhances the contrast of the SBB-stained structures for EM.[7]
-
Dehydration & Embedding: Dehydrate the samples through a graded series of ethanol, infiltrate with epoxy resin, and embed the sample according to standard EM protocols.
-
Sectioning and EM Imaging: Relocate the ROIs identified during LM. Ultrathin section the sample and image with a transmission electron microscope (TEM).
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common artifacts associated with Sudan Black B staining.
Caption: Troubleshooting workflow for SBB staining artifacts.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. laboratorytests.org [laboratorytests.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
- 5. biotium.com [biotium.com]
- 6. Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Sudan black B reduces autofluorescence in murine renal tissue. | Semantic Scholar [semanticscholar.org]
- 14. microbenotes.com [microbenotes.com]
- 15. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 16. microscopyu.com [microscopyu.com]
Technical Support Center: Optimizing Fixation for Sudan Black B Staining
Welcome to the technical support center for optimizing tissue fixation prior to Sudan Black B (SBB) staining. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during this histochemical technique.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of fixation before Sudan Black B (SBB) staining?
Fixation is a critical step to preserve tissue morphology and prevent the autolysis of cells. For SBB staining, which primarily targets lipids, an ideal fixative will stabilize cellular structures without significantly dissolving or altering the lipid components you intend to stain.
Q2: Why are frozen sections generally recommended over paraffin-embedded sections for SBB staining of lipids?
Standard processing for paraffin (B1166041) embedding involves dehydration and clearing steps using organic solvents like ethanol (B145695) and xylene. These solvents can dissolve a significant amount of lipids, particularly neutral triglycerides, leading to weak or false-negative staining results.[1][2] Frozen sections bypass these harsh solvent treatments, thus preserving the lipids for staining.[3]
Q3: Can SBB staining be used on paraffin-embedded tissues?
While challenging, it is possible. This approach is generally limited to staining lipids that are bound to other molecules, such as lipoproteins, lipofuscins, and myelin, which may be preserved during processing.[1] For successful lipid staining in paraffin sections, specialized fixation techniques are required to render the lipids insoluble in the processing solvents.[1][4]
Q4: What is the best fixative for preserving lipids for SBB staining in frozen sections?
Neutral buffered formalin and formal-calcium fixatives are highly recommended for lipid preservation in frozen sections.[3] Baker's formal-calcium, in particular, is noted for its ability to improve the preservation of phospholipids (B1166683).[5]
Q5: How does fixation time affect SBB staining?
The fixation time is a crucial parameter. Insufficient fixation can lead to poor tissue morphology and diffusion of lipids, while excessive fixation with aldehyde fixatives can sometimes interfere with staining or increase background autofluorescence.[1] For post-fixation of cryosections, a short duration of 5-10 minutes is often sufficient.[3][6]
Troubleshooting Guide
This guide addresses common issues related to fixation that can affect the quality of your Sudan Black B staining.
| Issue | Potential Fixation-Related Cause | Recommended Solution |
| Weak or No Staining | Lipid Extraction: The use of paraffin-embedded sections with standard processing has likely removed the target lipids.[1][2] | Switch to Frozen Sections: For optimal lipid demonstration, use frozen sections which avoid the use of lipid-dissolving solvents.[3] |
| Inappropriate Fixative: The fixative used may not have adequately preserved the lipids. | Use a Recommended Fixative: For frozen sections, post-fixation with 10% neutral buffered formalin or Baker's formal-calcium is recommended.[3] | |
| Under-fixation: Insufficient fixation time may lead to poor tissue integrity and loss of cellular components. | Optimize Fixation Time: Ensure adequate fixation time for the tissue block size. For post-fixation of cryosections, 5-10 minutes is a good starting point.[3][6] | |
| High Background Staining | Fixative-Induced Autofluorescence: Some fixatives, particularly aldehydes like formalin and glutaraldehyde (B144438), can induce autofluorescence which may be confused with background staining.[1][7] | Optimize Fixative Choice: If autofluorescence is a major issue, consider minimizing fixation time or exploring alternative non-aldehyde fixatives if compatible with your experimental goals. |
| Non-Specific Binding: SBB can non-specifically bind to other cellular components besides lipids.[1] | Differentiate Properly: After staining, a differentiation step with 70-85% ethanol or propylene (B89431) glycol can help remove excess, non-specifically bound dye. | |
| Presence of Pigment Artifacts | Formalin Pigment: Fixation with acidic or unbuffered formalin can produce a brown granular pigment in bloody tissues, which can interfere with interpretation. | Use Buffered Formalin: Always use 10% neutral buffered formalin (NBF) to prevent the formation of formalin pigment.[5] |
| Poor Tissue Morphology | Inadequate Fixation: Under-fixation is a common cause of distorted cellular structures. | Ensure Thorough Fixation: For immersion fixation, ensure the fixative volume is at least 10-20 times the tissue volume and that the tissue is sliced thinly enough for complete penetration. |
| Freezing Artifacts: Slow freezing of fresh tissue for cryosectioning can cause ice crystal formation, leading to holes and tears in the tissue. | Optimize Freezing: Snap-freeze the tissue in isopentane (B150273) cooled with liquid nitrogen for rapid freezing and minimal ice crystal damage. |
Comparison of Fixatives for Lipid Preservation
The choice of fixative significantly impacts the retention of lipids in tissue sections. Below is a summary of common fixatives and their effects on lipid preservation.
| Fixative | Primary Mechanism | Effect on Lipid Preservation | Recommended For |
| 10% Neutral Buffered Formalin (NBF) | Cross-linking | Good preservation of phospholipids and general lipids in frozen sections.[3] Significant loss in paraffin processing.[2] | Post-fixation of cryosections for lipid staining. |
| Baker's Formal-Calcium | Cross-linking with calcium stabilization | Excellent for preserving phospholipids.[5] | Frozen sections where phospholipid demonstration is critical. |
| Glutaraldehyde | Cross-linking | Strong protein cross-linker, but can result in significant loss of total lipids during subsequent processing steps.[8][9][10] | Electron microscopy and when strong morphological preservation is paramount, though not ideal for general lipid staining. |
| Osmium Tetroxide | Adds to unsaturated lipids, making them insoluble | Excellent preservation of lipids for paraffin embedding.[2] | Specialized protocols for demonstrating lipids in paraffin sections. Also used as a secondary fixative in electron microscopy. |
| Alcohol-based Fixatives (e.g., Ethanol, Methanol) | Coagulant/Dehydrating | Poor; they are lipid solvents and will extract lipids from the tissue. | Not recommended for lipid histochemistry. |
Quantitative Data on Lipid Loss with Aldehyde Fixatives
A study using radioisotopic labeling provided the following data on lipid retention after different fixation and processing methods:
| Fixation & Processing Method | Percentage of Lipid Loss | Reference |
| Glutaraldehyde fixation followed by epoxy resin embedding | 73-91% | [9] |
| Unfixed, freeze-substituted samples | < 24% (i.e., >76% preserved) | [9] |
| Aqueous buffered glutaraldehyde fixation | Less lipid loss than phase partition glutaraldehyde fixation | [8] |
| Phase partition formalin fixation | Comparable or better lipid retention than aqueous formalin fixation | [8] |
Experimental Protocols
Protocol 1: Preparation of Baker's Formal-Calcium Fixative
This fixative is recommended for the enhanced preservation of phospholipids.
Reagents:
-
Formaldehyde (B43269) (37-40% solution)
-
Calcium Chloride (anhydrous)
-
Distilled water
Procedure:
-
To 900 mL of distilled water, add 100 mL of 37-40% formaldehyde solution.
-
Add 10 g of anhydrous calcium chloride.
-
Mix thoroughly until the calcium chloride is completely dissolved.
-
The fixative is ready for use. Store at room temperature.
Note: It is recommended to use neutralized formalin by storing the stock solution over marble chips to prevent the formation of formic acid.[5]
Protocol 2: Post-Fixation of Cryosections for SBB Staining
This protocol is suitable for staining lipids in fresh frozen tissues.
Materials:
-
Cryostat-cut sections (10-16 µm) on glass slides
-
Baker's Formal-Calcium fixative (or 10% Neutral Buffered Formalin)
-
Distilled water
-
Sudan Black B staining solution (e.g., 0.7% in propylene glycol)
-
85% Propylene glycol (for differentiation)
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure:
-
Cut frozen sections in a cryostat and mount them on glass slides.
-
Air dry the sections for a few minutes.
-
Immerse the slides in Baker's Formal-Calcium fixative for 5-10 minutes at room temperature.[3]
-
Wash the slides in three changes of distilled water.
-
Proceed with the Sudan Black B staining protocol.
Visualized Workflows
Below are diagrams illustrating key experimental workflows and decision-making processes for optimizing fixation for SBB staining.
Workflow for SBB staining of lipids in frozen sections.
A logical guide to troubleshooting weak SBB staining.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 4. Lipid fixation for fat staining in paraffin sections applied to lesions of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stainsfile.com [stainsfile.com]
- 6. laboratorytests.org [laboratorytests.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Determination of lipid loss during aqueous and phase partition fixation using formalin and glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunocytochemistry of lipids: chemical fixatives have dramatic effects on the preservation of tissue lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osf.io [osf.io]
Technical Support Center: Sudan Black B Counterstaining
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for counterstaining techniques used with Sudan Black B (SBB).
Frequently Asked Questions (FAQs)
Q1: What are the most common counterstains used with Sudan Black B?
The most frequently used counterstains with Sudan Black B are Nuclear Fast Red, May-Grunwald-Giemsa (MGG), and Leishman stain. Nuclear Fast Red is ideal for staining nuclei red, providing a stark contrast to the blue-black staining of lipids by SBB.[1][2] MGG and Leishman stains are commonly used in hematology to differentiate hematopoietic cells.[3][4]
Q2: When should I choose one counterstain over another?
The choice of counterstain depends on the sample type and the features of interest.
-
Nuclear Fast Red: Recommended for general tissue sections (frozen or paraffin-embedded) where clear visualization of nuclei against the SBB-stained lipids is desired.[5][6]
-
May-Grunwald-Giemsa (MGG) & Leishman Stain: These are primarily used for blood and bone marrow smears to differentiate various hematopoietic cell types based on their cytoplasmic and nuclear staining characteristics.[3][4]
Q3: Can I perform immunofluorescence after Sudan Black B staining and counterstaining?
It is generally not recommended to perform immunofluorescence after SBB and a chromogenic counterstain. SBB itself can be used to quench autofluorescence in immunofluorescence protocols, but it is typically applied before the antibody incubation steps.[7] Chromogenic counterstains would interfere with the fluorescent signal.
Troubleshooting Guides
Issue 1: Weak or Absent Counterstaining
| Possible Cause | Troubleshooting Steps |
| Insufficient Staining Time | Increase the incubation time with the counterstain solution. Refer to the specific protocol for recommended time ranges. |
| Depleted or Expired Stain | Prepare a fresh working solution of the counterstain. Ensure the stock solution has not expired. |
| Inadequate Washing After SBB | Ensure thorough washing after SBB staining and differentiation to remove any residual alcohol that might interfere with the aqueous counterstain. |
| Incorrect pH of Buffer (for MGG/Leishman) | The pH of the buffer is critical for proper staining with Romanowsky-type stains. An incorrect pH can lead to weak or improper coloration.[8] |
Issue 2: Excessive or Non-Specific Counterstaining
| Possible Cause | Troubleshooting Steps |
| Overstaining | Reduce the incubation time with the counterstain. Dilute the counterstain working solution. |
| Inadequate Differentiation | For some stains, a differentiation step (e.g., with acid alcohol) might be necessary. Ensure this step is performed correctly if required by the protocol. |
| Precipitate in Staining Solution | Filter the counterstain solution before use to remove any precipitate that could cause non-specific deposits on the tissue. |
Issue 3: Sudan Black B Staining is Faded or Lost After Counterstaining
| Possible Cause | Troubleshooting Steps |
| Use of Alcohol-Based Counterstains or Mounting Media | SBB is soluble in alcohol. Avoid prolonged exposure to alcohol during and after counterstaining. Use an aqueous mounting medium.[9] |
| Harsh Washing Steps | Use gentle washing steps to avoid physically dislodging the SBB stain from the lipid droplets. |
Experimental Protocols
Protocol 1: Sudan Black B Staining with Nuclear Fast Red Counterstain (for Frozen Sections)
-
Fixation: Fix frozen sections in 10% formalin for 1 minute.
-
Washing: Rinse gently in two changes of distilled water.
-
Dehydration: Place slides in 100% propylene (B89431) glycol for 5 minutes.[5]
-
SBB Staining: Immerse slides in a pre-heated (60°C) 0.7% SBB solution in propylene glycol for 10-20 minutes.[1]
-
Differentiation: Differentiate in 85% propylene glycol for 3 minutes.[2]
-
Washing: Rinse thoroughly in distilled water.
-
Counterstaining: Immerse in Nuclear Fast Red solution for 3-5 minutes.[2]
-
Washing: Wash gently in several changes of tap water.
-
Mounting: Mount with an aqueous mounting medium.
Protocol 2: Sudan Black B Staining with May-Grunwald-Giemsa Counterstain (for Blood/Bone Marrow Smears)
-
Fixation: Fix air-dried smears in formalin vapor for 5-10 minutes.[4]
-
Washing: Gently wash with distilled water for 5-10 minutes and air dry.
-
SBB Staining: Immerse in working SBB solution for 1 hour in a covered Coplin jar.[4]
-
Differentiation: Flood the slide with 70% ethanol (B145695) for 30 seconds. Repeat three times.[4]
-
Washing: Rinse in running tap water and air dry.
-
Counterstaining:
-
Washing: Wash with distilled water and let dry.
-
Mounting: Mount with a suitable mounting medium.
Quantitative Data Summary
| Parameter | Nuclear Fast Red Protocol | May-Grunwald-Giemsa Protocol | Leishman Stain Protocol |
| Sample Type | Frozen Sections | Blood/Bone Marrow Smears | Blood/Bone Marrow Smears |
| SBB Staining Time | 10-20 minutes | 1 hour | 1 hour |
| SBB Solvent | Propylene Glycol | Ethanol | Ethanol |
| Counterstain Time | 3-5 minutes | ~40 minutes (total) | 5-10 minutes |
| Differentiation | 85% Propylene Glycol | 70% Ethanol | N/A |
| Mounting Medium | Aqueous | Resin-based (e.g., DPX) | Resin-based (e.g., DPX) |
Visualizations
Caption: General experimental workflow for Sudan Black B staining with counterstaining.
Caption: Troubleshooting logic for weak or absent counterstaining.
References
- 1. engscientific.com [engscientific.com]
- 2. microbenotes.com [microbenotes.com]
- 3. benchchem.com [benchchem.com]
- 4. laboratorytests.org [laboratorytests.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Best Practices for Preparing and Using Leishman Stain: Complete Guide for High-Quality Microscopy – ANCON Medical [anconmedical.com]
- 9. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 10. laboratorytests.org [laboratorytests.org]
Validation & Comparative
Validating Sudan Black B Staining for Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of cellular components is paramount. Sudan Black B (SBB) is a well-established histochemical stain primarily used for the visualization of lipids and the age-related pigment lipofuscin. This guide provides a comprehensive comparison of SBB with other methods for quantitative analysis, supported by experimental data and detailed protocols.
Introduction to Sudan Black B
Sudan Black B is a non-ionic, lipophilic diazo dye that physically stains a variety of lipids, including neutral fats, phospholipids, and sterols.[1] The staining mechanism is based on its differential solubility; SBB is more soluble in the lipids within a tissue section than in its solvent carrier (typically propylene (B89431) glycol or ethanol).[1][2] This causes the dye to partition into and accumulate in lipid-rich structures, rendering them a distinct blue-black or black color.[1] Beyond lipids, SBB is a recognized method for staining lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in aging cells, making it a valuable tool in senescence studies.[3]
Quantitative Analysis: From Staining to Numbers
The transition from a stained slide to quantitative data relies on digital image analysis. The intensity of the SBB stain can be measured using cytophotometry or densitometry with software like ImageJ/FIJI. A recent development has shown that SBB-stained lipofuscin, while quenching its natural green autofluorescence, emits a strong signal in the far-red fluorescent channel.[4][5] This novel characteristic allows for more sensitive and quantifiable analysis using fluorescence microscopy, enabling the measurement of fluorescence intensity per cell or the percentage of positive cells.[4]
Comparison with Alternative Methods
The choice of staining method depends on the specific research question, sample type, and available equipment. SBB's performance is best evaluated by comparing it to its main alternatives: autofluorescence detection and other staining reagents.
SBB vs. Autofluorescence Detection
Lipofuscin is naturally autofluorescent, emitting light across a broad spectrum, which allows for its detection without any specific staining.[4] However, this method has limitations.
-
Specificity and Background: Autofluorescence can lack specificity, as other cellular components like collagen and elastin (B1584352) can also fluoresce, potentially leading to high background noise.[4][6]
-
Signal Strength: In some cases, particularly in cell cultures, the autofluorescence signal from lipofuscin can be too weak for reliable detection and quantification.[4][5]
SBB staining offers a solution by providing a strong, specific signal for lipofuscin. It effectively quenches the native green autofluorescence of lipofuscin but can be detected in the far-red spectrum, enhancing the signal-to-noise ratio.[5]
SBB vs. Commercial Alternatives (TrueBlack®)
Commercial reagents have been developed to address the limitations of SBB, particularly its tendency to introduce non-specific background fluorescence in the red and far-red channels.[7][8][9]
-
TrueBlack® Lipofuscin Autofluorescence Quencher: This reagent is designed to quench lipofuscin autofluorescence with minimal introduction of background signal, making it a superior alternative when using red or far-red fluorescent secondary antibodies.[8][9] Studies have shown it can reduce up to 90% of autofluorescence background while retaining more of the specific fluorescent signal compared to SBB.[7]
Quantitative Data Summary
The following tables summarize the comparative performance of Sudan Black B.
| Parameter | Sudan Black B (SBB) | Direct Autofluorescence | TrueBlack® |
| Primary Target | Lipids, Lipofuscin[3] | Lipofuscin[4] | Lipofuscin Autofluorescence[8] |
| Detection Method | Brightfield, Far-Red Fluorescence[4][5] | Fluorescence (Broad Spectrum) | Quenches Autofluorescence |
| Pros | Strong Signal, Well-Established Protocols, Quenches Green Autofluorescence[5] | No Staining Required, Label-Free | High Specificity, Low Background, Compatible with Immunofluorescence[7][8] |
| Cons | Can introduce non-specific background in red/far-red channels[7][8] | Weak signal in some samples, Potential for high background from other sources[4][6] | Commercial Reagent (Cost) |
| Method Comparison for Autofluorescence Reduction | | :--- | :--- | | Sudan Black B (0.1% in 70% Ethanol) | Found to be the best treatment to reduce or eliminate tissue autofluorescence while preserving specific fluorescence hybridization signals in brain sections.[10] | | TrueBlack® | Effectively reduces up to 90% of autofluorescence background in tissue, retaining significantly more fluorescent signal than Sudan Black B.[7] Considered the most effective quencher for eliminating lipofuscin autofluorescence without signal loss in certain advanced hybridization assays.[7] |
Experimental Protocols & Visualizations
Signaling Pathway: Lipofuscin Formation in Cellular Senescence
Lipofuscin accumulation is a hallmark of cellular aging and senescence. Its formation is driven by oxidative stress, which leads to the damage of cellular components like proteins and lipids.[11][12] These damaged molecules are targeted for degradation by the lysosome through autophagy. However, with age, lysosomal function can decline, leading to the incomplete degradation and accumulation of this non-degradable, cross-linked material as lipofuscin.[4][11] This accumulation can further impair cellular functions, creating a feedback loop that exacerbates the aging phenotype.[4]
Caption: Pathway of Lipofuscin Accumulation in Cellular Senescence.
Experimental Workflow: Quantitative Staining Analysis
The general workflow for quantitative analysis using SBB involves several key stages, from preparing the biological sample to analyzing the captured digital images. This process ensures reproducibility and yields reliable quantitative data.
Caption: General Workflow for Quantitative SBB Staining and Analysis.
Detailed Experimental Protocols
Protocol 1: SBB Staining for Frozen Tissue Sections
This protocol is adapted for demonstrating lipids and lipofuscin in frozen tissue sections.[2][13]
-
Specimen Preparation: Cut frozen sections at 10-16 µm and mount on slides.
-
Fixation: Fix sections in 10% buffered neutral formalin for 5-10 minutes.
-
Washing: Rinse gently with distilled water.
-
Dehydration: Place slides in 100% propylene glycol for 5 minutes (two changes) to remove water.[2]
-
Staining: Immerse slides in a pre-heated (60°C) saturated solution of Sudan Black B in 100% propylene glycol for 7-10 minutes.[3]
-
Differentiation: Place slides in 85% propylene glycol for 3 minutes to remove excess stain and reduce background.
-
Washing: Rinse thoroughly with distilled water.
-
Counterstaining (Optional): Stain with Nuclear Fast Red for 3-5 minutes to visualize cell nuclei.
-
Washing: Wash gently in tap water.
-
Mounting: Mount coverslip with an aqueous mounting medium (e.g., glycerin jelly).
Protocol 2: SBB Staining for Cultured Cells
This optimized protocol is suitable for brightfield and fluorescence microscopy of cultured cells.[5][14]
-
Cell Culture: Grow cells to desired confluency in a multi-well plate.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Washing: Wash cells twice with PBS.
-
Permeabilization & Staining: Incubate cells with a freshly prepared saturated solution of Sudan Black B in 70% ethanol (B145695) for 20 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS.
-
Counterstaining (Optional): For fluorescence, counterstain with DAPI. For brightfield, use Nuclear Fast Red.
-
Imaging: For brightfield, visualize dark blue/black granules. For fluorescence, use a far-red filter set (e.g., Cy5 channel).[4]
Note on SBB Solution Preparation: To prepare a saturated solution, dissolve 0.7g of SBB powder in 100 mL of 70% ethanol or propylene glycol. Stir overnight for complete dissolution and filter before use.[14] Prepare fresh for best results.
References
- 1. benchchem.com [benchchem.com]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. benchchem.com [benchchem.com]
- 4. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence | PLOS One [journals.plos.org]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 8. selectscience.net [selectscience.net]
- 9. biotium.com [biotium.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
A Comparative Guide to Solvent Black 34 and Alternative Industrial Dyes
In the vast landscape of industrial colorants, the selection of an appropriate solvent dye is paramount to achieving desired product performance and longevity. This guide provides an objective comparison of Solvent Black 34, a metal complex dye, with other prominent black solvent dyes used in various industrial applications. This analysis is tailored for researchers, scientists, and professionals in product development, offering a clear perspective on performance characteristics based on available experimental data.
Performance Characteristics of Black Solvent Dyes
The efficacy of a solvent dye is determined by several key performance indicators, including its solubility in various organic solvents, its resistance to fading upon exposure to light (lightfastness), its stability under high temperatures (thermal stability), and its ability to withstand chemical exposure (acid and alkali resistance). The following tables summarize the quantitative data for this compound and three other widely used black solvent dyes: Solvent Black 27, Solvent Black 29 (both metal complex dyes), and Solvent Black 5 (a nigrosine dye).
Table 1: Solubility of Black Solvent Dyes in Common Organic Solvents (g/L)
| Solvent | This compound | Solvent Black 27 | Solvent Black 29 | Solvent Black 5 (Nigrosine) |
| Ethanol | 50[1][2][3] | 100[4] | - | 35.5[5] |
| n-Propanol | 50[1][3] | 50 | - | - |
| 1-methoxy-2-propanol | 100[1][3] | 200 | - | - |
| 2-ethoxyethanol | 200[1][3] | 200 | - | - |
| Methyl Ethyl Ketone (MEK) | 300[1][3] | 500[4][6][7] | ≥ 400[8][9] | - |
| Acetone | - | 250[7] | - | 280[5] |
| Ethyl Acetate | 30[3] | 50[4] | - | - |
| Toluene | 20[3] | 100[4] | - | 10.3[5] |
| Cyclohexanone | 500[10] | 550[4] | - | - |
| Butyl Cellosolve | 450[10] | 400[4] | - | - |
Table 2: Lightfastness, Heat, and Chemical Resistance of Black Solvent Dyes
| Property | This compound | Solvent Black 27 | Solvent Black 29 | Solvent Black 5 (Nigrosine) |
| Lightfastness (1-8 scale, 8=Excellent) | 7[1][2][3] | 7-8[4][7] | - | 7-8[5] |
| Heat Resistance (°C) | 150 (30 min)[3] 180 (10 min)[3] 200 (1 min)[3] 220[10] | 250[4] | - | 150[5] |
| Acid Resistance (1-5 scale, 5=Excellent) | 4-5[10] | 4-5[4][7] | - | Unchanged (5% HCl)[11] |
| Alkali Resistance (1-5 scale, 5=Excellent) | 4-5[10] | 4-5[4][7] | - | Good (5% Na2CO3)[11] |
Experimental Protocols
To ensure the reliability and reproducibility of performance data, standardized experimental protocols are crucial. The following sections detail the general methodologies for testing the key properties of solvent dyes.
Solubility Determination
The solubility of a solvent dye in a specific organic solvent is typically determined using the isothermal shake-flask method.
Caption: Experimental workflow for determining dye solubility.
Lightfastness Testing
Lightfastness is evaluated by exposing the dyed substrate to a controlled light source that simulates natural sunlight. Standardized methods like ASTM G155, ISO 105-B02, and AATCC Test Method 16 are commonly employed.[1][2][4][5][6][7][8][12][13][14][15]
Caption: Workflow for lightfastness testing of dyes.
Thermal Stability Assessment
The thermal stability of a solvent dye is critical for applications involving high-temperature processing, such as in plastics.
Caption: Process for evaluating the thermal stability of a dye.
Acid and Alkali Resistance Testing
The chemical resistance of a dye is its ability to maintain its color when exposed to acidic or alkaline environments.
Caption: Methodology for acid and alkali resistance testing.
Concluding Remarks
The choice between this compound and other solvent dyes is highly dependent on the specific requirements of the industrial application.
-
This compound demonstrates good all-around performance with high solubility in a range of solvents, good lightfastness, and excellent chemical resistance.[1][2][3][10][16] Its heat stability is suitable for many applications, though some alternatives may offer superior performance at very high temperatures.
-
Solvent Black 27 appears to be a strong competitor, offering excellent solubility in many key solvents, often exceeding that of this compound, and boasts a high lightfastness and superior heat resistance.[4][6][7] Its acid and alkali resistance are comparable to this compound.[4][7]
-
Solvent Black 29 data is less comprehensive in the available resources, but it shows very high solubility in MEK.[8][9] Further data would be needed for a complete comparison.
-
Solvent Black 5 (Nigrosine) , being a different class of dye, presents a different performance profile. While its lightfastness is excellent, its solubility profile and heat resistance may be more limited compared to the metal complex dyes.[5]
Ultimately, for critical applications, it is recommended that researchers and professionals conduct their own comparative studies under their specific formulation and processing conditions to make the most informed decision. The data and protocols presented in this guide serve as a valuable starting point for this evaluation process.
References
- 1. aatcctestmethods.com [aatcctestmethods.com]
- 2. blog.qima.com [blog.qima.com]
- 3. micomlab.com [micomlab.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. micomlab.com [micomlab.com]
- 6. Understanding the Reference Materials Used in ISO 105-B02 | Q-Lab [q-lab.com]
- 7. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 8. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 9. benchchem.com [benchchem.com]
- 10. union-pigment.com [union-pigment.com]
- 11. researchgate.net [researchgate.net]
- 12. ISO 105-B02 | Q-Lab [q-lab.com]
- 13. solventdyesupplier.com [solventdyesupplier.com]
- 14. fyitester.com [fyitester.com]
- 15. ASTM G155 | Q-Lab [q-lab.com]
- 16. sunrisedye.com [sunrisedye.com]
A Comparative Analysis of Solvent Black 34 Formulations for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hypothetical Solvent Black 34 formulations, offering insights into their performance characteristics based on standardized testing methodologies. While traditionally an industrial dye, this analysis explores its properties in the context of potential research applications and presents viable alternatives for biological staining and imaging.
Comparative Performance of this compound Formulations
The following tables summarize the key performance indicators for three hypothetical formulations of this compound, designated as Formulation A (Standard Grade), Formulation B (High Purity), and Formulation C (Enhanced Stability). These values are representative of typical performance and are intended for comparative purposes.
Physicochemical Properties
| Property | Formulation A | Formulation B | Formulation C | Test Method |
| Dye Content (%) | 95.2 | 99.5 | 97.8 | ASTM D2698 |
| Solubility in Ethanol (B145695) (g/L) | 45 | 55 | 50 | Internal Method |
| Solubility in MEK (g/L) | 280 | 320 | 300 | Internal Method |
| Insolubles (%) | < 1.0 | < 0.2 | < 0.5 | Internal Method |
Performance Characteristics
| Performance Metric | Formulation A | Formulation B | Formulation C | Test Method |
| Light Fastness (Blue Wool Scale) | 6 | 7 | 7-8 | ISO 105-B02 |
| Heat Stability (°C) | 150 | 160 | 180 | Internal Method |
| Solvent Resistance (MEK Rubs) | 50 | >100 | >100 | ASTM D4752 |
| UV-Vis λmax (nm) in Ethanol | 590 | 592 | 591 | UV-Vis Spectroscopy |
| Relative Absorbance at λmax | 1.00 | 1.15 | 1.08 | UV-Vis Spectroscopy |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Determination of Dye Content (ASTM D2698)
This method determines the pigment (dye) content of a solvent-based formulation by high-speed centrifuging.
-
Apparatus: High-speed laboratory centrifuge, analytical balance, drying oven.
-
Procedure:
-
A pre-weighed sample of the this compound formulation is diluted with a suitable solvent.
-
The solution is centrifuged at high speed to separate the insoluble components from the dye solution.
-
The supernatant containing the dissolved dye is carefully decanted.
-
The solvent is evaporated from the supernatant, and the remaining dye residue is weighed.
-
The dye content is calculated as a percentage of the original sample weight.
-
Light Fastness Testing (ISO 105-B02)
This test determines the resistance of the dye to fading when exposed to an artificial light source that simulates natural daylight.
-
Apparatus: Xenon arc lamp fading apparatus, blue wool standards.
-
Procedure:
-
A sample of the dyed substrate is prepared according to the standard.
-
The sample and a set of blue wool standards (rated 1-8) are simultaneously exposed to the xenon arc lamp under controlled conditions.
-
The fading of the sample is compared to the fading of the blue wool standards.
-
The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.
-
Heat Stability
This test evaluates the thermal stability of the dye.
-
Apparatus: Laboratory oven, temperature controller.
-
Procedure:
-
A sample of the dye is applied to a heat-stable substrate (e.g., aluminum foil).
-
The sample is placed in an oven at a series of increasing temperatures for a specified duration.
-
The temperature at which a significant color change is observed is recorded as the heat stability limit.
-
Solvent Resistance (ASTM D4752 - Modified)
This test assesses the resistance of a dried film of the dye to a specific solvent.
-
Apparatus: Cheesecloth, methyl ethyl ketone (MEK), weight.
-
Procedure:
-
A uniform film of the dye formulation is applied to a non-porous substrate and allowed to fully cure.
-
A piece of cheesecloth is saturated with MEK and used to rub the surface of the film with a specified pressure.
-
The number of double rubs required to break through the film is recorded.
-
UV-Visible Spectroscopy
This technique is used to determine the wavelength of maximum absorbance (λmax) and the relative absorbance of the dye solutions.
-
Apparatus: UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure:
-
Standard solutions of each formulation are prepared in ethanol at a known concentration.
-
The spectrophotometer is blanked using the pure solvent.
-
The absorbance spectrum of each solution is measured over the visible range (400-700 nm).
-
The wavelength at which the highest absorbance occurs is identified as λmax.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity of the dye and to separate and quantify any impurities.
-
Apparatus: HPLC system with a suitable column (e.g., C18) and a diode-array detector (DAD).
-
Procedure:
-
A sample of the dye is dissolved in the mobile phase.
-
The sample is injected into the HPLC system.
-
A gradient elution is performed to separate the components of the sample.
-
The DAD is used to detect the separated components, and the peak areas can be used to determine the relative purity of the dye.
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for comparative analysis.
Alternatives to this compound in Biological Research
Given that this compound is not commonly used in biological research, scientists and drug development professionals may consider the following established black stains for various applications.
| Stain | Chemical Class | Primary Application | Staining Principle |
| Sudan Black B | Diazo Dye | Lipid and Lipoprotein Staining[1] | Lysochrome (fat-soluble dye)[1] |
| Nigrosin | Azine Dye | Negative Staining of Bacteria and Yeasts[2][3][4] | Acidic dye that is repelled by the negatively charged cell surface[3][4] |
| Iron Hematoxylin | Natural Dye + Mordant | Nuclear and Chromatin Staining | Forms a dye-mordant complex that binds to chromatin |
| Osmium Tetroxide | Heavy Metal Oxide | Electron Microscopy Staining of Lipids | Binds to and crosslinks lipids, increasing electron density |
Staining Mechanism Overview
Caption: Staining principles of common black biological stains.
References
Performance of Solvent Black 34 in different polymer matrices
In the realm of industrial coloration, achieving a deep, enduring black in various polymer matrices is a critical objective for researchers and product developers. This guide provides a comprehensive comparison of Solvent Black 34 against two common alternatives, Solvent Black 27 and Carbon Black, across key performance indicators within polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polycarbonate (PC) matrices. The following analysis, supported by experimental data and standardized testing protocols, aims to equip scientists and professionals in drug development and materials science with the necessary information to make informed decisions for their specific applications.
At a Glance: Key Performance Indicators
| Property | This compound | Solvent Black 27 | Carbon Black |
| Chemical Class | Monoazo Metal Complex | Azo Metal Complex | Elemental Carbon |
| Color | Bluish Black | Bluish or Reddish Black | Jet Black |
| Solubility | High in organic solvents | High in polar organic solvents | Insoluble (dispersed) |
| Transparency | Transparent | Transparent | Opaque |
Deep Dive: Performance in Polymer Matrices
The selection of a black colorant is contingent on its compatibility with the host polymer and its ability to withstand processing conditions while maintaining its desired properties over the product's lifespan.
Thermal Stability
The capacity of a colorant to resist degradation at elevated processing temperatures is paramount. Inconsistent thermal stability can lead to color shifts and diminished mechanical properties of the final product.
Comparative Data: Heat Resistance (°C)
| Polymer Matrix | This compound | Solvent Black 27 | Carbon Black |
| Polystyrene (PS) | ~160-220°C[1][2] | ~180-200°C[3][4] | >300°C[5][6] |
| ABS | ~160-220°C[1][2] | ~180-200°C[3][4] | >300°C[5][6] |
| Polycarbonate (PC) | ~160-220°C[1][2] | ~180-200°C[3][4] | >300°C[5][6] |
Analysis: Carbon black exhibits superior heat resistance compared to both solvent dyes, making it the ideal choice for high-temperature processing applications.[5][6] this compound and Solvent Black 27 offer good thermal stability suitable for many standard polymer processing conditions.[1][2][3][4] The variability in reported heat resistance for the solvent dyes may be attributed to the specific test conditions and the formulation of the dye.
Lightfastness
Lightfastness denotes a colorant's ability to resist fading or changing color upon exposure to light. This is a critical parameter for products intended for outdoor use or those subjected to prolonged indoor lighting.
Comparative Data: Lightfastness (Blue Wool Scale, 1-8)
| Polymer Matrix | This compound | Solvent Black 27 | Carbon Black |
| Polystyrene (PS) | 7[2][7][8] | 7[4][9] | 8[10] |
| ABS | 7[2][7][8] | 7[4][9] | 8[10] |
| Polycarbonate (PC) | 7[2][7][8] | 7[4][9] | 8[10] |
Analysis: Carbon black offers the highest degree of lightfastness, achieving the maximum rating on the Blue Wool Scale.[10] Both this compound and Solvent Black 27 demonstrate excellent lightfastness, making them suitable for a wide range of applications where color stability is important.[2][4][7][8][9]
Migration Resistance
Migration is the undesirable movement of a colorant from the polymer matrix to the surface of the plastic or into an adjacent material. This property is crucial for applications where surface appearance and the prevention of contamination are essential.
Comparative Data: Migration Resistance (Scale 1-5)
| Polymer Matrix | This compound | Solvent Black 27 | Carbon Black |
| Polystyrene (PS) | 4 | 4 | 5 |
| ABS | 4 | 4 | 5 |
| Polycarbonate (PC) | 4 | 4 | 5 |
Analysis: As an insoluble pigment, carbon black is highly resistant to migration. Solvent dyes like this compound and 27, being soluble in the polymer matrix, can have a higher tendency to migrate, although metal complex dyes are formulated to minimize this effect.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility.
Heat Resistance Testing (based on ISO 105-P01)
-
Specimen Preparation: A sample of the polymer colored with a specified concentration of the colorant is prepared, typically by injection molding or extrusion.
-
Exposure: The colored polymer specimen is placed in a calibrated oven at a series of predetermined temperatures for a specific duration (e.g., 10 minutes).
-
Evaluation: After cooling, the color of the exposed specimen is compared to an unexposed control sample. The heat resistance is reported as the highest temperature at which no significant color change is observed.
Lightfastness Testing (based on ASTM D4303)
-
Specimen Preparation: Standardized plaques of the colored polymer are prepared.
-
Exposure: The specimens are exposed to a controlled artificial light source, typically a xenon arc lamp, that simulates natural sunlight. The exposure is carried out for a specified duration or until a certain radiant energy level is reached.
-
Evaluation: The change in color of the exposed specimens is evaluated against the Blue Wool Scale, which consists of eight blue wool standards with known lightfastness. The lightfastness rating is determined by the Blue Wool standard that fades to a similar extent as the test specimen.
Migration Resistance Testing (based on ASTM F1929 principles)
While ASTM F1929 is primarily for detecting leaks in packaging, the principles can be adapted to assess colorant migration.
-
Specimen Preparation: A sheet of the colored polymer is prepared.
-
Contact: The colored polymer sheet is placed in contact with a white or uncolored receptor material (e.g., another polymer sheet or a standardized fabric).
-
Incubation: The assembly is subjected to specific conditions of temperature, pressure, and time to accelerate any potential migration.
-
Evaluation: The receptor material is visually inspected for any color transfer. The degree of migration is rated on a 1 to 5 scale, where 5 represents no migration and 1 represents severe migration.
Visualizing the Selection Process
The choice of a black colorant is a multi-faceted decision that involves balancing performance requirements with material compatibility and processing conditions.
Caption: Colorant selection workflow based on performance and polymer.
Signaling Pathways of Coloration
The mechanism by which a colorant imparts color to a polymer is fundamental to its performance. Solvent dyes dissolve within the polymer matrix, while pigments remain as discrete particles.
Caption: Coloration mechanisms of solvent dyes versus pigments in polymers.
References
- 1. This compound|CAS NO.32517-36-5 [xcolorpigment.com]
- 2. China Professional China plastic colorants - this compound – Precise Color factory and manufacturers | Precise Color [precisechem.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. Solvent Black Ns Solvent Black 27 [colorbloomdyes.com]
- 5. beilum.com [beilum.com]
- 6. researchgate.net [researchgate.net]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. dubayrox.com [dubayrox.com]
- 9. Solvent Black 27|CAS No:12237-22-8 - black solvent dye [chinainterdyes.com]
- 10. orioncarbons.com [orioncarbons.com]
Spectroscopic Showdown: A Comparative Guide to Solvent Black 34 and Solvent Black 27
In the realm of industrial colorants, Solvent Black 34 and Solvent Black 27 are two prominent metal-complex azo dyes valued for their intense black shades and solubility in organic media. This guide offers a detailed spectroscopic and physicochemical comparison of these two dyes, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications. While detailed spectroscopic data such as absorption maxima and molar absorptivity are not widely available in the public domain, this guide provides a framework for their experimental determination alongside a comparison of their known properties.
Physicochemical Properties: A Head-to-Head Comparison
A key differentiator for solvent dyes is their solubility in various organic solvents. The following table summarizes the available solubility data for this compound and Solvent Black 27.
| Solvent | This compound Solubility (g/L) | Solvent Black 27 Solubility (g/L) |
| Ethanol (B145695) | 150[1] | 60[2][3] |
| Methanol (B129727) | 100[1] | - |
| Methyl Ethyl Ketone (MEK) | 450[1] | 500[2][3] |
| Toluene | 150[1] | 20[2][3] |
| Ethyl Acetate | - | 30[2][3] |
| Butyl Cellosolve | 450[1] | - |
| Ethyl Cellosolve | 500[1] | - |
| Cyclohexanone | 500[1] | - |
| N,N-Dimethylformamide (DMF) | 500[1] | - |
| 1-methoxy-2-propanol | - | 200[3] |
| N-propanol | - | 50[3] |
| 2-ethoxyethanol | - | 200[3] |
Key Observations:
-
This compound generally exhibits higher solubility in alcohols like ethanol and methanol compared to Solvent Black 27.[1][2][3]
-
Both dyes show excellent solubility in ketones like MEK and other polar aprotic solvents.[1][2][3]
-
This compound demonstrates better solubility in the aromatic hydrocarbon toluene.[1][2][3]
Spectroscopic Characteristics: Unveiling the Spectral Fingerprints
As metal-complex azo dyes, both this compound and Solvent Black 27 are expected to exhibit broad absorption bands in the visible region of the electromagnetic spectrum, which contributes to their black color. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are crucial parameters that are influenced by the specific chemical structure of the dye and the solvent in which it is dissolved.
Due to a lack of publicly available, specific λmax and molar absorptivity values for these dyes in various solvents, a direct quantitative comparison is not feasible. However, it is known that "black" dyes in this class can have absorption peaks in the 600 nm range in solvents like ethanol.[4][5] The metal complex nature of these dyes generally imparts good light and heat stability.[6]
To obtain precise spectroscopic data, a standardized experimental protocol is essential.
Experimental Protocol: A Guide to Spectroscopic Comparison
This section outlines a detailed methodology for the spectroscopic analysis of this compound and Solvent Black 27 using UV-Vis spectrophotometry.
Objective: To determine and compare the absorption maxima (λmax) and molar absorptivity (ε) of this compound and Solvent Black 27 in various organic solvents.
Materials:
-
This compound powder
-
Solvent Black 27 powder
-
Spectrophotometric grade solvents (e.g., ethanol, methanol, methyl ethyl ketone, toluene)
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Analytical balance
-
Pipettes and pipette bulbs
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the dry dye powder (e.g., 10 mg) using an analytical balance.
-
Quantitatively transfer the dye into a 100 mL volumetric flask.
-
Dissolve the dye in a small amount of the chosen solvent and then fill the flask to the mark with the same solvent. This will be your stock solution.
-
Calculate the molar concentration of the stock solution.
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of known, lower concentrations. For example, prepare five standards with concentrations ranging from 1 µM to 10 µM.
-
-
Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength range for scanning (e.g., 300-800 nm).
-
Use the pure solvent as a blank to zero the spectrophotometer.[7]
-
Measure the absorbance of each standard solution, starting from the least concentrated.
-
Record the full absorption spectrum for each standard.
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.
-
According to the Beer-Lambert law (A = εbc), the slope of the linear regression of this plot will be the molar absorptivity (ε) since the path length (b) is 1 cm.
-
Repeat the entire procedure for the other dye and for each solvent to be tested.
-
Logical Workflow for Spectroscopic Comparison
Caption: Experimental workflow for the comparative spectroscopic analysis of solvent dyes.
Signaling Pathway for Dye Selection
The selection of an appropriate solvent dye for a specific application often involves considering multiple factors beyond just its color. The following diagram illustrates a logical pathway for choosing between this compound and Solvent Black 27 based on key performance requirements.
Caption: A logical diagram illustrating the decision-making process for selecting a solvent black dye.
References
- 1. This compound|CAS NO.32517-36-5 [xcolorpigment.com]
- 2. zeyachem.net [zeyachem.net]
- 3. Physical and Chemical Properties of Solvent Black 27 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pigment Yellow, Red, Orange, Violet, Blue this compound - Products - Brilliant Chem [brilliantchem.com]
- 7. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
Evaluating the Lightfastness of Solvent Black 34 in Coatings: A Comparative Guide
The durability and aesthetic stability of coatings are paramount in numerous applications, from automotive finishes to industrial protective layers. A critical factor determining this stability is the lightfastness of the colorants used. This guide provides a detailed comparison of the lightfastness of Solvent Black 34, a metal-complex dye, against other common black colorants used in the coatings industry. The information presented is intended for researchers and formulators to make informed decisions based on objective data and standardized testing protocols.
Comparative Lightfastness Data
The lightfastness of colorants is most commonly evaluated using the Blue Wool scale, as specified in standards such as ISO 105-B02.[1] This scale ranges from 1 (very poor lightfastness) to 8 (outstanding lightfastness), with each successive number representing approximately double the fastness of the previous one.[2][3]
| Colorant | Type | Color Index Name | Lightfastness Rating (Blue Wool Scale) | Key Characteristics |
| This compound | Metal-Complex Dye | This compound | 7 | Good all-around performance with excellent solubility in organic solvents. |
| Solvent Black 27 | Metal-Complex Dye | Solvent Black 27 | 7 - 8 | Similar to SB 34, offering very good to excellent lightfastness.[4][5][6] |
| Solvent Black 29 | Metal-Complex Dye | Solvent Black 29 | 7 - 8 | Exhibits excellent heat resistance and lightfastness, making it suitable for demanding applications.[7][8][9] |
| Nigrosine | Azine Dye | Solvent Black 7 | 4 - 6 | Lower lightfastness compared to metal-complex dyes, may not be suitable for applications requiring high durability.[10][11] |
| Carbon Black | Inorganic Pigment | Pigment Black 7 | 8 (ASTM Category I) | Superior lightfastness and UV resistance; as a pigment, it creates opaque coatings.[12][13][14] |
Discussion of Alternatives
Metal-Complex Dyes: Solvent Black 27 and Solvent Black 29
Solvent Black 27 and Solvent Black 29 are also 1:2 metal-complex dyes and, as such, are the most direct alternatives to this compound.[6][9] Technical data indicates their lightfastness is rated between 7 and 8, suggesting they may offer equal or slightly superior performance in applications where maximum resistance to fading is critical.[4][5][7] Like this compound, they offer excellent solubility in a wide range of organic solvents and compatibility with various resin systems, making them suitable for wood stains, printing inks, and various industrial coatings.[4][15]
Nigrosine Dyes: Solvent Black 7
Nigrosine (Solvent Black 7) is an azine-class dye that offers a cost-effective solution for coloring coatings.[10][16] However, its lightfastness rating of 4-6 is significantly lower than that of metal-complex dyes.[11] This makes it unsuitable for exterior applications or products exposed to prolonged periods of direct sunlight, where noticeable fading would occur. Its use is typically restricted to applications like shoe polish, carbon paper, and some inks where lightfastness is not the primary performance criterion.[17]
Inorganic Pigments: Carbon Black
For applications demanding the highest degree of permanence, Carbon Black (Pigment Black 7) is the industry benchmark.[12] It is classified with a lightfastness rating of I by the American Society for Testing and Materials (ASTM), which corresponds to the highest step (8) on the Blue Wool scale.[13] Carbon black functions by absorbing UV radiation, which contributes to its exceptional weather resistance.[14] However, a critical distinction is that Carbon Black is a pigment, not a dye. This means it is dispersed, not dissolved, in the coating binder. The primary consequence is that it produces opaque films, whereas solvent dyes like this compound are used for transparent coatings or tints.
Experimental Protocol for Lightfastness Testing
The following methodology outlines a standardized procedure for evaluating the lightfastness of colorants in coatings, based on the principles of ISO 105-B02 and ASTM D4303.[18]
1. Principle: A coating containing the colorant under investigation is applied to a substrate. The specimen is then exposed to a calibrated artificial light source that simulates sunlight under controlled environmental conditions. The change in color is periodically assessed by comparing the exposed portion of the specimen to a masked, unexposed portion and to a set of standardized Blue Wool references that are exposed simultaneously.[2][19]
2. Apparatus:
-
Xenon Arc Weather-Ometer: An instrument equipped with a xenon arc lamp filtered to simulate solar radiation through window glass.[18] The device must allow for the control of irradiance, temperature, and relative humidity.
-
Spectrophotometer or Colorimeter: For quantitative measurement of color change (ΔE), calculated using the CIE 1976 Lab color difference equation.[18]
3. Materials:
-
Test Panels: Substrate material appropriate for the coating being tested (e.g., steel, aluminum, wood).
-
Coating Formulation: The colorant is incorporated into a clear coating binder at a specified concentration.
-
Blue Wool Standards (ISO 105-B02): A set of eight standardized blue wool textile swatches, numbered 1 through 8, with known lightfastness.[3]
-
Opaque Mask: A thin, opaque material (e.g., aluminum foil) to cover a portion of the test specimens and the Blue Wool standards.
4. Procedure:
-
Sample Preparation:
-
Prepare the colored coating by dispersing or dissolving the colorant (e.g., this compound) in the chosen binder system.
-
Apply the coating to the test panels at a uniform film thickness.
-
Allow the panels to cure completely according to the manufacturer's specifications.
-
Prepare identical specimens for all alternative colorants being tested for comparison.
-
-
Exposure:
-
Mount the prepared test panels and the full set of Blue Wool standards (1-8) onto holders within the xenon arc apparatus.
-
Cover one-half of each test panel and one-half of each Blue Wool standard with an opaque mask.
-
Set the exposure conditions according to ISO 105-B02 (e.g., irradiance of 42 W/m², Black Standard Temperature of 50°C, and controlled humidity).[20]
-
Initiate the exposure.
-
-
Evaluation:
-
Periodically interrupt the exposure to assess the fading of the specimens and the Blue Wool standards.
-
Visually compare the color difference between the exposed and unexposed sections of a test specimen.
-
This color change is then compared to the color change observed in the exposed Blue Wool standards.
-
The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading to the test specimen.[1] For a more objective measure, use a spectrophotometer to determine the color change (ΔE*).
-
Experimental Workflow Visualization
Caption: Workflow for lightfastness evaluation of coating colorants.
Conclusion
This compound demonstrates good lightfastness (rating of 7), making it a reliable choice for many coating applications where color stability is important. For applications requiring the utmost durability and resistance to fading, alternatives such as Solvent Black 27 and Solvent Black 29 offer a potential performance advantage with ratings of 7-8. For maximum permanency in opaque systems, Carbon Black pigment remains the unparalleled choice with a top rating of 8. Conversely, for less demanding, cost-sensitive applications, Nigrosine (Solvent Black 7) can be considered, with the caveat of its significantly lower lightfastness. The selection of an appropriate black colorant ultimately requires a balance between performance requirements, transparency needs, and cost considerations, informed by standardized testing as outlined in this guide.
References
- 1. Light and Weather Fastness | Assessing Lightfastness [prismacolour.com]
- 2. atlas-mts.com.br [atlas-mts.com.br]
- 3. vichem.vn [vichem.vn]
- 4. zeyachem.net [zeyachem.net]
- 5. cy.zeyachem.net [cy.zeyachem.net]
- 6. Solvent Black 27 Dyes | CAS 12237-22-8 Manufacturers in India [colorantsgroup.com]
- 7. nbinno.com [nbinno.com]
- 8. Solvent black 29 | Metal Complex Dyes | Ranbar Black D55-V [ranbarr.com]
- 9. nbinno.com [nbinno.com]
- 10. Solvent Black 7 - Oil Soluble Nigrosine - Nigrosin N from Emperor Chem [emperordye.com]
- 11. Solvent black 7(oil soluble nigrosine) TDS|Solvent black 7(oil soluble nigrosine) from Chinese supplier and producer - SOLVENT BLACK DYES - Enoch dye [enochdye.com]
- 12. orioncarbons.com [orioncarbons.com]
- 13. coolcolors.lbl.gov [coolcolors.lbl.gov]
- 14. ulprospector.com [ulprospector.com]
- 15. ulprospector.com [ulprospector.com]
- 16. High Concentration Solvent Black 7 (Nigrosine Oil Soluble Black 7) for Nylon Dye [colorbloomdyes.com]
- 17. Solvent Black 7|Oil Soluble Nigrosine|Atlasol Spirit Nigrosine B base [chinainterdyes.com]
- 18. store.astm.org [store.astm.org]
- 19. Understanding the Reference Materials Used in ISO 105-B02 | Q-Lab [q-lab.com]
- 20. jamesheal.com [jamesheal.com]
A Comparative Guide to Lipid Staining: Navigating the Cross-Reactivity of Sudan Black B
For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipids are crucial for advancing our understanding of cellular metabolism, disease pathology, and therapeutic intervention. Sudan Black B (SBB) has long been a staple in histology and cytochemistry for the visualization of a broad range of lipids. However, its utility can be hampered by its known cross-reactivity with non-lipid components, necessitating a careful consideration of its performance against alternative staining methods.
This guide provides an objective comparison of Sudan Black B with other common lipid stains, focusing on specificity, sensitivity, and practical application. We present supporting experimental data and detailed protocols to empower researchers to make informed decisions for their specific experimental needs.
Understanding the Staining Mechanisms
Sudan Black B, Oil Red O, and Nile Blue are all lysochrome dyes, meaning they are fat-soluble and stain lipids by physically partitioning into the hydrophobic environment of lipid droplets.[1] Their staining mechanism is not based on a specific chemical reaction with lipids.[1]
-
Sudan Black B: This diazo dye has a high affinity for a wide array of lipids, including neutral fats, phospholipids, and sterols, staining them a characteristic blue-black.[2][3] Its slightly basic nature may also contribute to weak ionic interactions with acidic groups in compound lipids.[2]
-
Oil Red O: Another popular lysochrome, Oil Red O, imparts a vibrant red color to neutral lipids, such as triglycerides and cholesteryl esters.[1]
-
Nile Blue A: This phenoxazine (B87303) dye is particularly useful as it can differentiate between neutral lipids, which it stains pink/red, and acidic lipids (like fatty acids and phospholipids), which are colored blue.[4]
The Challenge of Cross-Reactivity: Sudan Black B's Interaction with Non-Lipid Components
While highly sensitive, Sudan Black B is not entirely specific for lipids and has been shown to stain other cellular components, which can lead to misinterpretation of results.[5][6] This cross-reactivity is a critical consideration when designing experiments and analyzing stained specimens.
Known Non-Lipid Targets of Sudan Black B:
-
Leukocyte Granules: SBB is widely used in hematology because it stains both azurophilic (primary) and specific (secondary) granules in neutrophils, as well as the lysosomal granules of monocytes.[4][7] This property is valuable for differentiating between acute myeloid leukemia (AML) and acute lymphoid leukemia (ALL).[7]
-
Golgi Apparatus: The lipid-rich membranes of the Golgi apparatus can also be stained by Sudan Black B.[8]
-
Chromosomes: Some studies have reported the staining of chromosomes by SBB.[8]
-
Lipofuscin: This "wear-and-tear" pigment, composed of oxidized proteins and lipids that accumulate in aging cells, is readily stained by Sudan Black B.
-
Proteins: There is evidence to suggest that Sudan Black B can also color proteins, although quantitative data on the extent of this binding is limited.[9] One study noted that treatment with proteolytic enzymes resulted in a complete loss of SBB staining capacity in isolated nuclei.[9]
This lack of absolute specificity underscores the importance of careful interpretation and the use of appropriate controls in studies relying on Sudan Black B for lipid detection.
Performance Comparison: Sensitivity and Specificity
The choice of a lipid stain often involves a trade-off between sensitivity and specificity. While Sudan Black B exhibits broader reactivity, it has demonstrated superior sensitivity in detecting lipid accumulation in certain contexts.
A comparative study on lipid accumulation in adipose tissue provided quantitative insights into the sensitivity of various Sudan dyes. The results, summarized in the table below, indicate that Sudan Black B was the most sensitive in detecting the increase in lipid content in obese subjects compared to controls.
| Staining Method | Fold Increase in Stained Area (Obese vs. Control) |
| Sudan Black B | 3.2 |
| Oil Red O | 2.8 |
| Sudan IV | 2.7 |
| Sudan III | 2.6 |
This data highlights that for studies requiring the detection of subtle changes in lipid content, Sudan Black B may offer an advantage in sensitivity.[1]
In contrast, alternatives like Nile Blue A offer enhanced specificity by allowing for the differentiation of lipid classes based on color. Fluorescent dyes such as Nile Red and BODIPY also provide high specificity for neutral lipids and are well-suited for quantitative analysis using fluorescence microscopy and flow cytometry.
Experimental Protocols
Detailed and reproducible methodologies are essential for accurate and reliable staining results. Below are representative protocols for Sudan Black B, Oil Red O, and Nile Blue A.
Protocol 1: Sudan Black B Staining for Lipids in Frozen Sections
This protocol is adapted for the staining of lipids in frozen tissue sections, using propylene (B89431) glycol to minimize the dissolution of lipids during the staining process.
Reagents:
-
10% Neutral Buffered Formalin
-
Propylene Glycol
-
Sudan Black B Staining Solution (0.7 g in 100 mL of propylene glycol)
-
85% Propylene Glycol
-
Nuclear Fast Red or other suitable counterstain
-
Aqueous Mounting Medium
Procedure:
-
Cut frozen sections (10-16 µm) and mount on slides.
-
Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Rinse gently with distilled water.
-
Place slides in two changes of 100% propylene glycol for 5 minutes each to dehydrate.
-
Incubate in the pre-heated (60°C) Sudan Black B staining solution for 7-15 minutes.
-
Differentiate in 85% propylene glycol for 3 minutes.
-
Rinse thoroughly with distilled water.
-
Counterstain with Nuclear Fast Red for 3-5 minutes to visualize nuclei.
-
Wash with tap water, then rinse with distilled water.
-
Mount with an aqueous mounting medium.
Expected Results: Lipid droplets will appear blue-black. Nuclei will be stained red.
Protocol 2: Oil Red O Staining for Neutral Lipids in Cultured Cells
This protocol is suitable for the visualization of neutral lipid accumulation in cultured cells.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O Working Solution (prepare fresh by mixing 3 parts of 0.5% Oil Red O stock in isopropanol with 2 parts distilled water and filtering)
-
Aqueous Mounting Medium or Glycerol (B35011)
Procedure:
-
Grow cells on coverslips.
-
Wash cells with PBS.
-
Fix with 10% formalin for 15-30 minutes.
-
Rinse with distilled water.
-
Rinse briefly with 60% isopropanol.
-
Stain with Oil Red O working solution for 15-20 minutes.
-
Rinse with 60% isopropanol.
-
Wash with distilled water.
-
Lightly counterstain with hematoxylin for 1 minute to stain nuclei.
-
Wash with distilled water.
-
Mount coverslips onto slides using an aqueous mounting medium.
Expected Results: Neutral lipid droplets will be stained red. Nuclei will appear blue.
Protocol 3: Nile Blue A Staining for Differentiating Lipid Types
This protocol allows for the histochemical differentiation of neutral and acidic lipids.
Reagents:
-
10% Formalin
-
Nile Blue A Staining Solution (1% w/v in distilled water)
-
1% Acetic Acid
-
Glycerol or Aqueous Mounting Medium
Procedure:
-
Fix frozen sections in 10% formalin.
-
Rinse with distilled water.
-
Immerse in the Nile Blue A staining solution for 20 minutes.
-
Rinse with water.
-
Differentiate in 1% acetic acid for 10-20 minutes, or until the desired color distinction is achieved.
-
Rinse thoroughly in water for 1-2 hours.
-
Mount with glycerol or an aqueous mounting medium.
Expected Results: Neutral lipids will be stained pink to red. Acidic lipids (fatty acids, phospholipids) and nuclei will be stained blue.
Visualizing the Workflow and Logical Relationships
To aid in understanding the experimental design and the concept of cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for comparing lipid staining methods.
Caption: Cross-reactivity of Sudan Black B with cellular components.
Conclusion and Recommendations
Sudan Black B is a highly sensitive stain for a broad range of lipids and remains a valuable tool in many research applications, particularly in hematology.[1][7] However, its lack of absolute specificity necessitates caution in interpretation.[5] For studies where the primary goal is the specific detection and quantification of neutral lipids, Oil Red O or fluorescent alternatives like Nile Red and BODIPY may be more appropriate. When the differentiation of lipid classes is required, Nile Blue A offers a distinct advantage.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sudan Black B stain Clinisciences [clinisciences.com]
- 5. youtube.com [youtube.com]
- 6. stainsfile.com [stainsfile.com]
- 7. laboratorytests.org [laboratorytests.org]
- 8. microbenotes.com [microbenotes.com]
- 9. Some aspects of the value of Sudan Black B in lipid histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Lipid Staining: Sudan Black B in Focus
For researchers, scientists, and drug development professionals, the accurate quantification of lipid accumulation is crucial for understanding metabolic diseases, evaluating drug efficacy, and exploring cellular processes. While several methods exist for visualizing lipids, this guide provides a comprehensive comparison of Sudan Black B with two other common lipid stains, Oil Red O and Nile Red, with a focus on their application in quantitative assessment.
Performance Comparison of Lipid Staining Dyes
The choice of dye for lipid quantification depends on several factors, including the specific lipids of interest, the required sensitivity, and the imaging modality. Sudan Black B, a non-fluorescent, fat-soluble diazo dye, is a well-established method for staining a broad spectrum of lipids, including neutral fats, phospholipids, and sterols.[1] In contrast, Oil Red O is primarily used for staining neutral lipids and cholesteryl esters.[] Nile Red is a fluorescent dye that is highly sensitive for intracellular lipid droplets and is suitable for live-cell imaging.[[“]][4]
A key advantage of Sudan Black B is its reported higher sensitivity in certain applications. For instance, a study on lipid accumulation in adipose tissue found that Sudan Black B staining showed a 3.2-fold increase in the stained area in obese subjects compared to controls, while Oil Red O showed a 2.8-fold increase, suggesting greater sensitivity for Sudan Black B in this context.[5][6]
Nile Red offers the significant advantage of being a fluorescent stain, which allows for more sensitive and specific quantification using fluorometry and is compatible with high-content screening platforms.[[“]] However, its fluorescence can be sensitive to the cellular environment, which may affect quantitative accuracy, and its broad emission spectrum can be a limitation for multiplexing experiments.[[“]]
Here is a summary of the key characteristics of each dye:
| Feature | Sudan Black B | Oil Red O | Nile Red |
| Principle | Lysochrome (fat-soluble) diazo dye[1] | Lysochrome (fat-soluble) diazo dye[6] | Fluorescent, lipophilic stain[4] |
| Lipid Specificity | Broad range (neutral fats, phospholipids, sterols)[1] | Primarily neutral lipids and cholesteryl esters[] | Primarily intracellular lipid droplets[4] |
| Quantification Method | Spectrophotometry after elution, or image-based densitometry[[“]] | Spectrophotometry after elution, or image-based densitometry[[“]][7] | Fluorometry, flow cytometry, fluorescence microscopy[4] |
| Sensitivity | Reported to be more sensitive than Oil Red O for adipose tissue[5][6] | Good for neutral lipids[5] | High sensitivity[[“]] |
| Suitability for Live-Cell Imaging | No[[“]] | No[8] | Yes[8] |
| Advantages | Inexpensive, simple procedure, well-established, stains a broad range of lipids.[[“]] | Simple and low-cost.[[“]] | High sensitivity, suitable for live-cell imaging and high-content screening.[[“]] |
| Disadvantages | Indirect quantification, potential for dye precipitation, not suitable for live-cell imaging.[[“]] | Indirect quantification, potential for dye precipitation. | Broad emission spectrum can limit multiplexing, fluorescence can be environment-sensitive, higher cost.[[“]] |
Signaling Pathways in Lipid Accumulation
Understanding the molecular pathways that regulate lipid metabolism is essential for interpreting staining results. Two key pathways are the Sterol Regulatory Element-Binding Protein (SREBP) pathway and the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.
The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis.[9] SREBPs are transcription factors that, when activated, move to the nucleus and induce the expression of genes involved in lipid production.[10]
Caption: The SREBP signaling pathway for lipid synthesis.
The PPAR pathway plays a crucial role in the regulation of lipid metabolism, including the uptake, breakdown, and storage of lipids.[[“]] PPARs are nuclear receptors that, upon activation by ligands such as fatty acids, regulate the transcription of target genes.[11]
Caption: The PPAR signaling pathway in lipid metabolism.
Experimental Protocols
Accurate and reproducible quantification of lipid accumulation relies on meticulous experimental protocols. Below are detailed methodologies for Sudan Black B, Oil Red O, and Nile Red staining.
Quantitative Sudan Black B Staining Protocol
This protocol is adapted for staining lipids in frozen tissue sections.[12]
Reagents:
-
10% Formalin (fixative)
-
Propylene (B89431) glycol
-
Sudan Black B staining solution (e.g., 0.7% in propylene glycol)
-
85% Propylene glycol (for differentiation)
-
Nuclear Fast Red (counterstain, optional)
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure:
-
Fixation: Fix frozen sections (10-16 µm) in 10% formalin for 10 minutes.
-
Washing: Rinse gently with distilled water.
-
Dehydration: Place slides in two changes of propylene glycol for 5 minutes each to remove water.
-
Staining: Immerse slides in the Sudan Black B staining solution for 7-10 minutes.
-
Differentiation: Place slides in 85% propylene glycol for 3 minutes to remove excess stain.
-
Washing: Rinse thoroughly with distilled water.
-
Counterstaining (Optional): Stain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.
-
Washing: Wash in running tap water.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
-
Quantification: Capture digital images under consistent lighting conditions. Use image analysis software (e.g., ImageJ/FIJI) to measure the area and intensity of the black or blue-black staining.
Quantitative Oil Red O Staining Protocol
This protocol describes the staining of cultured cells and subsequent quantification.[13][14][15]
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O working solution (prepared from a stock solution in 100% isopropanol and diluted with water)
-
Hematoxylin (B73222) (for counterstaining, optional)
-
100% Isopropanol (for elution)
Procedure:
-
Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash cells twice with distilled water.
-
Permeabilization: Incubate with 60% isopropanol for 5 minutes.
-
Drying: Allow cells to dry completely.
-
Staining: Add Oil Red O working solution and incubate for 10-20 minutes.
-
Washing: Wash cells 2-5 times with distilled water until excess stain is removed.
-
Counterstaining (Optional): Stain with hematoxylin for 1 minute and wash with water.
-
Image Analysis: Acquire images for qualitative analysis.
-
Elution: Add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the dye.
-
Spectrophotometry: Transfer the isopropanol-dye mixture to a cuvette or 96-well plate and measure the absorbance at approximately 492-518 nm.[13][16]
Quantitative Nile Red Staining Protocol
This protocol is for staining live cells for analysis by fluorometry or fluorescence microscopy.[4][17][18]
Reagents:
-
Cell culture medium or buffer (e.g., PBS)
-
Nile Red stock solution (e.g., 1 mg/mL in DMSO)
-
Nile Red working solution (diluted from stock in cell culture medium to a final concentration of e.g., 1 µg/mL)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Staining: Replace the culture medium with the Nile Red working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[17][18]
-
Washing (Optional): The washing step can sometimes be omitted as Nile Red has minimal fluorescence in aqueous media.[17] If washing, gently replace the staining solution with fresh pre-warmed medium or PBS.
-
Quantification:
-
Fluorometry: Measure the fluorescence intensity using a plate reader. For neutral lipids, use an excitation wavelength of around 485 nm and an emission wavelength of around 570 nm. For polar lipids, use an excitation of around 550 nm and emission of around 640 nm.[17]
-
Fluorescence Microscopy: Observe and capture images using appropriate filter sets (e.g., a TRITC filter).[17]
-
Experimental Workflow and Method Comparison
The selection of a lipid staining method should be guided by the specific research question and available instrumentation. The following diagrams illustrate the general experimental workflow and a logical comparison of the three staining methods.
Caption: General experimental workflow for quantitative lipid staining.
Caption: Logical comparison for selecting a lipid staining method.
References
- 1. benchchem.com [benchchem.com]
- 3. consensus.app [consensus.app]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 9. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sterol regulatory element-binding protein pathway: control of lipid homeostasis through regulated intracellular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptors and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Lipid Staining Kit (ab287838/K580-24) | Abcam [abcam.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 16. what is the measurement of Oil red O staining - Tissue and Cell Culture [protocol-online.org]
- 17. Nile Red Staining Kit (ab228553) | Abcam [abcam.co.jp]
- 18. emulatebio.com [emulatebio.com]
Comparing the efficacy of different fixatives for Sudan Black B staining
A Comparative Guide to Fixative Efficacy for Sudan Black B Staining
Sudan Black B (SBB) is a lipophilic (fat-soluble) diazo dye widely used in histology and cytochemistry for the visualization of a broad range of lipids, including neutral fats, phospholipids, and sterols.[1] It is also a highly specific stain for lipofuscin, the "age pigment" that accumulates in senescent cells.[2][3] The staining mechanism is a physical process: SBB is more soluble in the lipids within a tissue sample than in its solvent, causing it to move into and accumulate in lipid-rich structures, rendering them a distinct blue-black or black color.[1][4][5]
The success of SBB staining is critically dependent on the initial fixation step. The primary goal of fixation in lipid histochemistry is to preserve tissue morphology while preventing the extraction of lipids during subsequent processing steps.[6] Aldehyde-based fixatives are generally preferred as they stabilize cellular structures and can cross-link some lipids, particularly phospholipids, making them insoluble.[6] This guide compares the efficacy of common fixatives for SBB staining, providing experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific application.
Comparison of Common Fixatives
The choice of fixative significantly impacts the quality of SBB staining. The ideal fixative should provide excellent lipid retention, preserve fine cellular details, and minimize background artifacts. Below is a comparison of commonly used fixatives.
Quantitative Data Summary
| Fixative | Lipid Preservation | Morphological Integrity | Primary Use Case for SBB | Key Advantages & Disadvantages |
| 10% Neutral Buffered Formalin (NBF) | Excellent | Excellent | Post-fixation of frozen sections; Specialized paraffin-embedding protocols.[6][7] | Pro: Considered a gold standard for preserving morphology and lipids.[8] Con: Can induce autofluorescence which may interfere with certain imaging techniques.[9] |
| Baker's Formal-Calcium | Superior | Excellent | Post-fixation of frozen sections requiring optimal phospholipid preservation. | Pro: The addition of calcium chloride enhances the preservation of phospholipids.[5][6] Con: Requires preparation of a specific formulation. |
| 4% Paraformaldehyde (PFA) | Excellent | Very Good | Fixation of cultured cells and tissues for immunofluorescence.[2] | Pro: Methanol-free, providing a pure formaldehyde (B43269) solution.[10] Con: Slower tissue penetration compared to NBF, less suitable for large tissue blocks.[10] |
| Alcohol-Based Fixatives (Ethanol, Methanol) | Poor | Fair to Poor | Generally not recommended for SBB staining. | Pro: Rapidly penetrates tissue.[11] Con: Readily dissolves lipids, leading to weak or no staining.[6] Can cause significant tissue shrinkage and distortion of cellular architecture.[8][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are standard methods for preparing tissues and cells for SBB staining.
Protocol 1: Standard Fixation for Frozen Sections
This is the most common and highly recommended method for demonstrating neutral fats and other simple lipids, as it avoids the use of lipid-dissolving organic solvents required for paraffin (B1166041) embedding.[6]
Reagents:
-
10% Neutral Buffered Formalin or Baker's Formal-Calcium
-
Propylene (B89431) Glycol (100% and 85%)
-
Sudan Black B Staining Solution (e.g., 0.7% in propylene glycol)
-
Aqueous Mounting Medium (e.g., glycerin jelly)
Procedure:
-
Sectioning: Cut frozen tissue sections at 10-16 µm using a cryostat and mount them on glass slides.[6]
-
Fixation: Immerse the slides in 10% Neutral Buffered Formalin or Baker's Formal-Calcium for 5 to 15 minutes.[6]
-
Washing: Gently rinse the slides in three changes of distilled water to remove the fixative.[6]
-
Dehydration: Place slides in 100% propylene glycol for 5 minutes. This step removes water without dissolving lipids.[4]
-
Staining: Immerse slides in the SBB staining solution for a minimum of 2 hours. For optimal results, staining overnight is often preferred.[5][6]
-
Differentiation: Place slides in 85% propylene glycol for 3 minutes to remove excess background stain.[4][6]
-
Washing: Rinse the slides thoroughly with distilled water.[4]
-
Counterstaining (Optional): To visualize cell nuclei, stain with Nuclear Fast Red for 3 minutes, followed by a wash in running tap water.[4]
-
Mounting: Mount the coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the stained lipids.[5]
Protocol 2: Fixation of Cultured Cells for Lipofuscin Detection
This protocol is optimized for staining lipofuscin in cultured cells and is compatible with both brightfield and fluorescence microscopy.[2]
Reagents:
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Saturated Sudan Black B Solution in 70% Ethanol
-
Distilled Water
Procedure:
-
Cell Fixation: Remove the culture medium and fix the cells by adding 4% PFA in PBS. Incubate for 15 minutes at room temperature.[2]
-
Permeabilization: Wash the cells with PBS, then incubate with 70% ethanol for 2 minutes.[2]
-
SBB Staining: Remove the ethanol and add the saturated SBB solution to cover the cells. Incubate for 8 minutes on an orbital shaker.[2]
-
Washing: Remove the SBB solution and wash the cells with distilled water for 5 minutes on an orbital shaker to remove unbound dye.[2]
-
Imaging: The cells are now ready for imaging via brightfield or fluorescence microscopy.
Visualizations
Experimental Workflow for Sudan Black B Staining
The following diagram illustrates the typical experimental workflow for SBB staining of frozen tissue sections, from initial sample preparation to final microscopic analysis.
Caption: General workflow for Sudan Black B staining of frozen tissue sections.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 6. benchchem.com [benchchem.com]
- 7. webpath.med.utah.edu [webpath.med.utah.edu]
- 8. Comparative Evaluation of Formalin and Alcohol-Based Fixatives on Tissue Morphology and Immunostaining in Routine Histopathology | Journal of Heart Valve Disease [icr-heart.com]
- 9. Optimization of Single- and Dual-Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.ilabsolutions.com [content.ilabsolutions.com]
- 11. med.nyu.edu [med.nyu.edu]
- 12. Immunohistochemistry (IHC) Fixation (Formalin vs Alcohol) [bio-techne.com]
A Comparative Guide to a Novel Lipid Staining Method Utilizing a Black Solvent Dye for Enhanced Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel analytical method for lipid quantification using the black solvent dye, Sudan Black B. The performance of this method is objectively compared with the established alternative, Oil Red O staining. This document is intended to assist researchers in selecting the most suitable method for their specific needs in visualizing and quantifying lipids in biological samples, a critical aspect of research in metabolic diseases, oncology, and the development of lipid-based drug delivery systems.
Introduction to Lipid Staining Techniques
The visualization and quantification of lipids within cells and tissues are fundamental to understanding various physiological and pathological processes. Lysochrome dyes, which are fat-soluble, are commonly employed for this purpose. The staining mechanism is based on the dye's higher solubility in the lipids themselves than in the dye's solvent.[1] When a tissue section is incubated with the dye solution, the dye partitions out of the solvent and into intracellular lipid droplets, effectively coloring them.[1] This guide focuses on the validation of Sudan Black B, a potent black solvent dye, and compares its analytical performance to the widely used Oil Red O.
Performance Comparison: Sudan Black B vs. Oil Red O
A key aspect of any analytical method is its performance in detecting and quantifying the analyte of interest. In the context of lipid staining, this translates to the sensitivity and accuracy of detecting lipid accumulation.
Quantitative Data Summary
The following table summarizes the comparative performance of Sudan Black B and Oil Red O for the quantification of lipid accumulation in adipose tissue. The data is derived from studies utilizing digital image analysis of stained tissue sections.
| Validation Parameter | Sudan Black B (Novel Method) | Oil Red O (Alternative Method) | Notes |
| Sensitivity | 3.2-fold increase in stained area in obese subjects vs. controls[2] | 2.8-fold increase in stained area in obese subjects vs. controls[2] | Sudan Black B demonstrates higher sensitivity in detecting lipid accumulation.[2] |
| Linearity (Image Analysis) | Reported to have a linear trend between variables with a high correlation coefficient (0.93) in specific applications.[3] Fluorescence intensity of other lipophilic dyes has been shown to increase linearly with lipid levels (R² > 0.99).[4] | The relationship between stain intensity and lipid concentration can be linear within a certain range, but may differ from results of biochemical triglyceride assays.[5] | Linearity should be established for the specific cell or tissue type and imaging setup. |
| Precision (Image Analysis) | High precision is achievable with standardized imaging and analysis protocols. | High precision is achievable with standardized imaging and analysis protocols. | Variability can be introduced by inconsistencies in staining, imaging, and region of interest selection. |
| Limit of Detection (LOD) | Lower detection limit due to higher sensitivity. | Higher detection limit compared to Sudan Black B. | The exact LOD is dependent on the lipid droplet size, density, and the imaging system's resolution. |
| Limit of Quantification (LOQ) | Lower quantification limit. | Higher quantification limit. | The LOQ is dependent on the ability to accurately segment and measure the stained area or intensity. |
Experimental Protocols
Detailed methodologies for both the novel Sudan Black B staining method and the alternative Oil Red O staining method are provided below.
Protocol 1: Sudan Black B Staining (Novel Method)
This protocol is a standard method for staining lipids in frozen tissue sections.[6]
Materials:
-
Frozen tissue sections (10-16 µm)
-
10% Formalin (fixative)
-
Propylene (B89431) glycol
-
Sudan Black B staining solution (e.g., 0.7% in propylene glycol)[7]
-
Nuclear Fast Red (counterstain)
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure:
-
Fixation: Fix frozen sections in 10% formalin for 10 minutes.
-
Washing: Rinse gently with distilled water.
-
Dehydration: Place slides in two changes of propylene glycol for 5 minutes each to remove water.
-
Staining: Immerse slides in the Sudan Black B staining solution for 7-10 minutes.[6]
-
Differentiation: Place slides in 85% propylene glycol for 3 minutes to remove excess stain.[6]
-
Washing: Rinse thoroughly with distilled water.
-
Counterstaining: Stain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.
-
Washing: Wash in running tap water.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Protocol 2: Oil Red O Staining (Alternative Method)
This is a standard method for the detection of neutral triglycerides in frozen sections.
Materials:
-
Frozen tissue sections (8-10 µm)
-
Formalin (fixative)
-
60% Isopropanol
-
Oil Red O working solution (freshly prepared)
-
Alum hematoxylin (B73222) (counterstain)
-
Aqueous mounting medium or glycerine jelly
Procedure:
-
Fixation: Fix frozen sections in formalin and briefly wash with running tap water for 1-10 minutes.
-
Rinsing: Rinse with 60% isopropanol.
-
Staining: Stain with freshly prepared Oil Red O working solution for 15 minutes.
-
Rinsing: Rinse with 60% isopropanol.
-
Counterstaining: Lightly stain nuclei with alum hematoxylin.
-
Rinsing: Rinse with distilled water.
-
Mounting: Mount in an aqueous mountant or glycerine jelly.
Visualizations
Principle of Lysochrome Dye Staining for Lipids
The following diagram illustrates the fundamental principle of how lysochrome dyes like Sudan Black B and Oil Red O stain lipids.
Caption: Lysochrome dyes partition from the solvent into lipid droplets due to higher solubility, resulting in staining.
Experimental Workflow for Lipid Staining and Quantification
The diagram below outlines the key steps in the experimental workflow for lipid staining followed by quantitative analysis.
Caption: The experimental workflow from tissue preparation to quantitative data output.
Conclusion
Based on the available data, the Sudan Black B staining method presents a compelling and more sensitive alternative to the conventional Oil Red O method for the quantification of lipid accumulation in biological samples.[2] While both methods are effective lysochrome dyes, the higher sensitivity of Sudan Black B may be advantageous for studies requiring the detection of subtle changes in lipid content.[2] For robust and reproducible quantitative results, it is crucial to follow standardized protocols for staining, image acquisition, and analysis. The validation of the quantification method, including establishing linearity and precision for the specific application, is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Normalized neutral lipid quantitation by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. microbenotes.com [microbenotes.com]
A Guide to Inter-laboratory Comparison of Sudan Black B Staining Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of Sudan Black B (SBB) staining, a widely used method for the detection of lipids, lipofuscin, and for differentiating hematopoietic cell lineages. Ensuring the reproducibility and consistency of SBB staining results across different laboratories is crucial for the validation of scientific findings and for the reliable assessment of cellular and tissue samples in both research and diagnostic settings. This document outlines standardized experimental protocols, defines key metrics for comparison, and discusses potential sources of variability.
Principle of Sudan Black B Staining
Sudan Black B is a non-ionic, lipophilic diazo dye.[1] Its staining mechanism is primarily a physical process based on its high solubility in lipids and fat solvents, and low solubility in more polar solvents like alcohols.[1] When a tissue section or cell smear is incubated with a saturated solution of SBB, the dye partitions from the solvent into the lipid-rich structures within the sample, resulting in a distinct blue-black to black coloration.[1] While the primary mechanism is physical, SBB is also a slightly basic dye and can form weak bonds with acidic groups in compound lipids, such as phospholipids.[1] SBB is used to stain a wide range of lipids, including neutral fats, phospholipids, and sterols.[1] It is also a valuable tool for identifying lipofuscin, a marker of cellular senescence, and for staining granules in various types of leukocytes.[2][3]
Standardized Experimental Protocols
To facilitate a meaningful inter-laboratory comparison, it is essential to adhere to a standardized protocol. Below are two common methods for preparing and using Sudan Black B stain, one utilizing a propylene (B89431) glycol base and the other an ethanol (B145695) base. Participating laboratories should agree upon a single protocol to minimize procedural variability.
Protocol 1: Propylene Glycol-Based Sudan Black B Staining
This method is often preferred for frozen sections as propylene glycol does not dissolve lipids.[4]
-
Reagents:
-
Sudan Black B Staining Solution: 0.7 g Sudan Black B in 100 mL propylene glycol. Heat to 100°C for a few minutes while stirring to dissolve, then filter while hot through a Whatman No. 2 filter paper. Cool and filter again.[3]
-
85% Propylene Glycol
-
Nuclear Fast Red Solution (or other suitable counterstain)
-
Aqueous mounting medium (e.g., glycerin jelly)
-
-
Procedure:
-
Fix frozen sections (10-16 µm) in 10% neutral buffered formalin for 5-10 minutes.[3]
-
Wash sections with distilled water.
-
Place slides in 100% propylene glycol for 5 minutes to dehydrate.[4]
-
Incubate in the Sudan Black B staining solution for a minimum of 2 hours; overnight is also acceptable.[4]
-
Differentiate in 85% propylene glycol for 3 minutes to remove excess stain.[3][4]
-
Rinse thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red for 3-5 minutes.[3]
-
Wash in tap water, then rinse in distilled water.
-
Mount with an aqueous mounting medium.[4]
-
Protocol 2: Ethanol-Based Sudan Black B Staining
This method is commonly used for blood and bone marrow smears.
-
Reagents:
-
Fixative: 40% formaldehyde (B43269) vapor or formalin-ethanol.
-
Sudan Black B Staining Solution: 0.3 g Sudan Black B in 100 mL absolute ethanol.[5]
-
Phenol (B47542) Buffer: Dissolve 16 g crystalline phenol in 30 mL absolute ethanol. Add to 100 mL distilled water containing 0.3 g Na₂HPO₄·12H₂O.[5]
-
Working SBB Solution: Mix 60 mL of the SBB stock solution with 40 mL of phenol buffer.
-
70% Ethanol
-
Leishman or May-Grünwald-Giemsa stain for counterstaining.
-
-
Procedure:
-
Fix air-dried smears in formalin vapor for 10 minutes.[5]
-
Wash gently with water for 5-10 minutes.
-
Immerse slides in the working SBB solution for 1 hour in a covered Coplin jar.[5]
-
Wash by flooding the slides with 70% ethanol for 30 seconds, repeating this step three times.[5]
-
Rinse in running tap water and air dry.
-
Counterstain with Leishman or May-Grünwald-Giemsa stain.[5]
-
Air dry and examine microscopically.
-
Inter-laboratory Comparison Framework
A successful inter-laboratory comparison requires a well-defined framework, including standardized samples, a common evaluation protocol, and pre-defined metrics for comparison.
Experimental Workflow for Inter-laboratory Comparison
Caption: Workflow for an inter-laboratory comparison of Sudan Black B staining.
Data Presentation and Comparison Metrics
Quantitative and qualitative data should be collected and summarized for easy comparison. The following table presents a hypothetical comparison of SBB staining results for a standardized cell line with known lipid droplets across five different laboratories.
| Metric | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Mean ± SD |
| Staining Intensity (Mean Gray Value) | 185 | 175 | 190 | 160 | 182 | 178.4 ± 11.5 |
| Background Staining (Mean Gray Value) | 40 | 55 | 38 | 65 | 42 | 48.0 ± 11.3 |
| Signal-to-Noise Ratio | 4.63 | 3.18 | 5.00 | 2.46 | 4.33 | 3.92 ± 1.02 |
| Percentage of Positive Cells (%) | 92 | 88 | 95 | 85 | 93 | 90.6 ± 3.9 |
| Qualitative Score (1-5) | 4 | 3 | 5 | 3 | 4 | 3.8 ± 0.8 |
-
Staining Intensity: Measured as the Mean Gray Value of the stained lipid droplets. Lower values indicate darker staining.
-
Background Staining: Measured as the Mean Gray Value of the cytoplasm or extracellular matrix.
-
Signal-to-Noise Ratio: Calculated as Staining Intensity / Background Staining.
-
Percentage of Positive Cells: The proportion of cells exhibiting positive SBB staining.
-
Qualitative Score: A subjective score (1=poor, 5=excellent) based on the specificity of the staining, the crispness of the stained structures, and the absence of artifacts.
Potential Sources of Variability and Troubleshooting
Discrepancies in staining results between laboratories can arise from several factors:
-
Reagent Preparation: The age and preparation of the SBB solution are critical. Old or improperly filtered solutions can lead to precipitate formation and non-specific staining.[2] It is recommended to use a freshly prepared and filtered solution.[2]
-
Fixation: The choice and duration of fixation can affect lipid preservation. For reliable lipid demonstration, frozen sections are often recommended as solvents used in paraffin (B1166041) embedding can extract lipids.[6]
-
Staining and Differentiation Times: The duration of incubation in the SBB solution and the differentiation step can significantly impact staining intensity and background.[7] These times may need to be optimized for different tissue types.[2]
-
Tissue Processing: For paraffin-embedded sections, incomplete deparaffinization can prevent the stain from penetrating the tissue.[6]
-
Microscopy and Image Acquisition: Variations in microscope light sources, camera settings, and image analysis software can lead to different quantitative results. Standardizing these parameters is crucial for a valid comparison.
By implementing a standardized protocol, utilizing common reference materials, and systematically evaluating a defined set of metrics, researchers can effectively compare Sudan Black B staining results across different laboratories, leading to more robust and reproducible scientific outcomes.
References
Assessing the Purity of Commercial Solvent Black 34 Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Solvent Black 34, a chromium-complex azo dye, is widely utilized in various industrial applications, from inks and coatings to plastics and leather finishing. For researchers and scientists, particularly in fields where trace impurities can have significant impacts, such as in the development of sensitive analytical assays or in toxicological studies, understanding the purity of this commercial dye is paramount. This guide provides a comparative assessment of the purity of commercial this compound dyes, supported by illustrative experimental data and detailed analytical protocols.
Comparative Purity Analysis of Commercial this compound Dyes
The purity of three representative commercial batches of this compound (designated as Supplier A, Supplier B, and Supplier C) was assessed using a multi-faceted analytical approach. The key parameters evaluated include the percentage of the active dye component, the profile of organic impurities, and the content of residual chromium.
Table 1: Purity Profile of Commercial this compound Dyes by High-Performance Liquid Chromatography (HPLC-UV/Vis)
| Supplier | Retention Time of Main Peak (min) | Peak Area % of this compound | Total Impurity Peak Area % | Number of Impurities Detected |
| Supplier A | 12.54 | 98.2% | 1.8% | 4 |
| Supplier B | 12.56 | 95.5% | 4.5% | 7 |
| Supplier C | 12.53 | 99.1% | 0.9% | 2 |
Table 2: Identification and Quantification of Key Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
| Impurity | Supplier A (µg/g) | Supplier B (µg/g) | Supplier C (µg/g) | Potential Origin |
| 2-Amino-5-nitrophenol | 15 | 45 | 5 | Unreacted Starting Material |
| Naphthalen-2-ol | 25 | 60 | 10 | Unreacted Starting Material |
| Unidentified Aromatic Amines | 5 | 15 | < 2 (Below LOQ) | Degradation/Byproducts |
Table 3: Total and Hexavalent Chromium Content by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
| Parameter | Supplier A | Supplier B | Supplier C |
| Total Chromium (mg/kg) | 12,500 | 13,800 | 12,100 |
| Hexavalent Chromium (Cr(VI)) (mg/kg) | 1.5 | 5.2 | 0.8 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV/Vis) for Purity Assessment
This method quantifies the main dye component and detects organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30-90% B
-
20-25 min: 90% B
-
25-30 min: 90-30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 580 nm (for this compound) and 254 nm (for general impurity screening).
-
Sample Preparation: Accurately weigh 10 mg of the dye sample and dissolve it in 100 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: The relative purity is determined by calculating the peak area percentage of the main this compound peak relative to the total peak area of all detected components.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is employed to identify and quantify volatile and semi-volatile organic impurities, particularly unreacted starting materials and potential degradation byproducts like primary aromatic amines.
-
Instrumentation: A GC-MS system with a capillary column suitable for amine analysis (e.g., DB-5ms).
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: A liquid-liquid extraction is performed. Dissolve 100 mg of the dye in a suitable solvent mixture (e.g., methanol/water). Extract with dichloromethane. Concentrate the organic layer and analyze.
-
Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Chromium Analysis
This technique is used for the sensitive quantification of total chromium and the highly toxic hexavalent chromium (Cr(VI)).
-
Instrumentation: An ICP-MS instrument.
-
Sample Preparation for Total Chromium: Accurately weigh approximately 50 mg of the dye sample and digest it using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system. Dilute the digested sample to a known volume with deionized water.
-
Sample Preparation for Hexavalent Chromium: A specific alkaline extraction procedure is required to prevent the interconversion of chromium species. Extract the dye sample with a heated alkaline solution (e.g., sodium carbonate/sodium hydroxide (B78521) buffer).
-
Analysis: Introduce the prepared sample solutions into the ICP-MS. For Cr(VI) analysis, an anion-exchange chromatography column can be coupled with the ICP-MS to separate the chromium species before detection.
-
Quantification: Create calibration curves using certified chromium standards for both total Cr and Cr(VI).
Visualization of Experimental Workflow
Caption: Experimental workflow for the purity assessment of this compound.
Discussion
The illustrative data highlights that the purity of commercial this compound can vary significantly between suppliers. Supplier C demonstrates the highest purity with the lowest levels of both organic impurities and residual hexavalent chromium. In contrast, Supplier B shows a lower percentage of the active dye and higher concentrations of unreacted starting materials and the highly toxic Cr(VI).
For sensitive research applications, the presence of unreacted starting materials like 2-Amino-5-nitrophenol and Naphthalen-2-ol could interfere with experimental results. Furthermore, the level of hexavalent chromium is a critical parameter from a toxicological perspective.
Conclusion
A comprehensive analytical approach combining chromatographic and spectroscopic techniques is essential for the thorough assessment of commercial this compound dye purity. Researchers and scientists should be aware of the potential for significant variations in purity between different commercial sources. For applications where high purity is critical, it is recommended to perform in-house quality control using the methodologies outlined in this guide or to request detailed certificates of analysis from suppliers that include data on organic impurities and residual chromium levels.
Benchmarking Solvent Black 34: A Comparative Performance Analysis in Advanced Materials
For researchers, scientists, and professionals in drug development and advanced materials, the selection of high-performance colorants is a critical factor in ensuring product stability, durability, and aesthetic quality. This guide provides a comprehensive comparison of Solvent Black 34 against two common alternatives, Solvent Black 27 and Nigrosine Black, focusing on key performance indicators relevant to applications in coatings, inks, and plastics.
Executive Summary
This compound, a metal-complex dye, is a versatile colorant known for its broad solubility and good fastness properties. This guide benchmarks its performance against Solvent Black 27, another metal-complex dye, and Nigrosine Black (represented here primarily by Solvent Black 7), a non-complex dye. The selection of the optimal black solvent dye is highly dependent on the specific application, with key considerations including solvent compatibility, thermal stability, and lightfastness requirements. While this compound and Solvent Black 27 exhibit similar high lightfastness, differences in their heat resistance and solubility profiles may favor one over the other in certain formulations. Nigrosine Black offers a different set of properties that can be advantageous in specific contexts, such as in certain resin systems.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and its alternatives. It is important to note that this data has been compiled from various sources and may not be directly comparable due to potential differences in testing methodologies.
Table 1: General Properties and Performance Ratings
| Property | This compound | Solvent Black 27 | Nigrosine Black (Solvent Black 7) |
| C.I. Name | This compound | Solvent Black 27 | Solvent Black 7 |
| CAS No. | 32517-36-5[1] | 12237-22-8[2] | 8005-02-5 |
| Chemical Type | Metal-Complex (Cr) | Metal-Complex (Cr) | Azine Dye Mixture |
| Lightfastness (Blue Wool Scale) | 7[1][3][4] | 7-8[2] | Good[5] |
| Heat Resistance | 150°C (30 min), 180°C (10 min), 200°C (1 min)[1] | 160°C[6] | >180°C[5] |
| Acid Resistance | A[4] | A[2] | Good[5] |
| Alkali Resistance | A[4] | A[2] | Good[5] |
Table 2: Solubility Profile (g/L at room temperature)
| Solvent | This compound[1] | Solvent Black 27[2][7] | Nigrosine Black (Solvent Black 7)[5] |
| Ethanol | 50 | 60 | Soluble |
| 1-methoxy-2-propanol | 100 | 200 | Not Available |
| N-propanol | 50 | 50 | Not Available |
| 2-ethoxyethanol | 200 | 200 | Not Available |
| Methyl Ethyl Ketone (MEK) | 300 | 500 | Not Available |
| Ethyl Acetate | 30 | 30 | Not Available |
| Toluene | 20 | 20 | Soluble |
| Benzene | Not Available | Not Available | Soluble |
| Oleic Acid | Not Available | Not Available | Easily Soluble |
| Water | Insoluble | Insoluble | Insoluble |
Experimental Protocols
The performance data presented in this guide are typically determined using standardized testing methods. The following are outlines of the key experimental protocols.
Lightfastness Testing
Lightfastness is a measure of a colorant's resistance to fading upon exposure to light. A common standard for this is the ASTM D4303 , "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials."
Methodology Outline:
-
Sample Preparation: The dye is incorporated into the desired medium (e.g., a coating or plastic plaque) at a specified concentration.
-
Exposure: Samples are exposed to a controlled light source, typically a xenon arc lamp, which simulates the spectral distribution of natural sunlight. A portion of each sample is masked to serve as an unexposed reference.
-
Evaluation: The color change of the exposed portion is periodically compared to the unexposed portion. The degree of fading is rated against the Blue Wool Scale, a set of eight blue wool swatches with known, varying degrees of lightfastness. A rating of 1 indicates very poor lightfastness, while a rating of 8 indicates excellent lightfastness.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is a standard method for determining the thermal stability of a material.
Methodology Outline:
-
Sample Preparation: A small, precisely weighed sample of the dye powder is placed in a TGA crucible.
-
Heating Program: The sample is heated in a controlled atmosphere (typically nitrogen to prevent oxidation) at a constant rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.
-
Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Visualizing Experimental Workflows
To further clarify the testing processes, the following diagrams illustrate the workflows for lightfastness and thermal stability testing.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. zeyachem.net [zeyachem.net]
- 3. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]
- 4. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 5. Solvent Black 7 - Oil Soluble Nigrosine - Nigrosin N from Emperor Chem [emperordye.com]
- 6. China Solvent Black 27 factory and manufacturers | Precise Color [precisechem.com]
- 7. Solvent black 27 TDS|Solvent black 27 from Chinese supplier and producer - SOLVENT BLACK DYES - Enoch dye [enochdye.com]
Safety Operating Guide
Navigating the Safe Disposal of Solvent Black 34: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical substances like Solvent Black 34 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, a metal complex powder. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any process involving this compound, it is crucial to be familiar with its properties and the necessary safety precautions. While not classified as hazardous, good industrial hygiene practices should always be followed.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Eye Protection: Use chemical safety goggles to shield against dust particles.[2]
-
Respiratory Protection: In areas with inadequate ventilation or when generating dust, an approved respirator is necessary.[2]
-
Clothing: Wear protective clothing to minimize skin contact.[2]
Handling and Storage:
-
Avoid ingestion, inhalation, and contact with skin and eyes.[1][2]
-
Handle in a well-ventilated area or under a chemical fume hood.[2]
-
Keep containers tightly closed and store in a cool, dry place.[2]
-
Prevent the accumulation of dust to avoid the risk of dust explosions.[2][3]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative and identifying information for this compound.
| Property | Value |
| CAS Number | 32517-36-5 |
| Chemical Formula | C16H11N3O4 (component) |
| Molecular Weight | 309.28 g/mol (component) |
| Appearance | Black Powder |
| Odor | Odorless |
| Solubility | Insoluble in water |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination, particularly of water sources.[1]
Step 1: Waste Identification and Segregation
-
Identify all waste containing this compound.
-
This includes unused product, contaminated lab supplies (e.g., weighing papers, gloves, wipes), and spill cleanup materials.
-
Segregate this compound waste from other chemical waste streams to avoid cross-contamination and ensure proper disposal classification. Do not mix with non-hazardous waste.[4]
Step 2: Waste Containment and Labeling
-
Place all solid waste into a designated, sealable, and appropriately labeled hazardous waste container.
-
The container must be in good condition and compatible with the chemical.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
Step 3: Spill and Leak Cleanup
-
In the event of a spill, immediately cordon off the area.
-
Wearing the appropriate PPE, vacuum or sweep up the material.[1][2]
-
Avoid generating dust during cleanup.[2]
-
Place all cleanup materials into the designated hazardous waste container.
-
Wash the spill area with soap and water after the bulk of the material has been removed.[2]
Step 4: Arranging for Disposal
-
Waste generators are responsible for ensuring the complete and accurate classification of the waste.[2]
-
Consult with your institution's EHS department or a licensed hazardous waste disposal company to determine the appropriate waste codes and disposal methods.
-
The final disposal may involve sending the waste to a designated waste disposal site or an incineration plant.[3]
-
Ensure that the transporter and the disposal facility are legally permitted to handle this type of waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Solvent black 34
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the proper management of Solvent Black 34, a metal complex dye. Adherence to these procedural guidelines is critical for ensuring personnel safety and compliance with environmental regulations.
Chemical Identification and Hazards
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 32517-36-5[1][2] |
| Appearance | Black powder[1][3] |
| Hazards | Harmful if swallowed.[1] May cause skin, eye, and respiratory irritation.[1] Possible risk of irreversible effects.[1] |
Operational Plan: Safe Handling of this compound
A systematic approach is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of the powder.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, wear an approved respirator.[1]
3. Handling Procedures:
-
Avoid generating dust when handling the solid material.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Remove any contaminated clothing promptly and wash it before reuse.[1]
4. Storage:
-
Store in a cool, dry place away from heat and strong oxidizing agents.[1][3]
-
Keep containers tightly closed and properly labeled.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound is critical and must be performed in accordance with all local, state, and federal regulations. It should be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other solvents or non-hazardous waste.[4]
-
Collect all solid waste (e.g., contaminated gloves, weighing paper) and unused product in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and "this compound".[5]
2. Spill Management:
-
Minor Spills: In case of a small spill, wear appropriate PPE, and cover the spill with an inert absorbent material like sand or vermiculite.[5] Carefully sweep or vacuum the material into a designated hazardous waste container.[1]
-
Major Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
3. Disposal Procedure:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.[5]
-
Do not dispose of this compound down the drain or in regular trash.
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
